molecular formula C28H58N2O14 B12418771 m-PEG13-Hydrazide

m-PEG13-Hydrazide

Cat. No.: B12418771
M. Wt: 646.8 g/mol
InChI Key: CSOAKFLANNYFOB-UHFFFAOYSA-N
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Description

M-PEG13-Hydrazide is a useful research compound. Its molecular formula is C28H58N2O14 and its molecular weight is 646.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H58N2O14

Molecular Weight

646.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C28H58N2O14/c1-32-4-5-34-8-9-36-12-13-38-16-17-40-20-21-42-24-25-44-27-26-43-23-22-41-19-18-39-15-14-37-11-10-35-7-6-33-3-2-28(31)30-29/h2-27,29H2,1H3,(H,30,31)

InChI Key

CSOAKFLANNYFOB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN

Origin of Product

United States

Foundational & Exploratory

m-PEG13-Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG13-Hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug development. Its structure features a methoxy-terminated PEG chain of 13 ethylene glycol units, providing hydrophilicity and a defined spacer length, and a terminal hydrazide group. This hydrazide moiety allows for the specific and efficient formation of hydrazone bonds with aldehydes and ketones, a key reaction in the construction of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. The pH-sensitive nature of the hydrazone linkage further expands its utility in designing stimuli-responsive drug delivery systems that can selectively release their payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes[4][5].

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visualizations of relevant chemical pathways and workflows.

Core Properties and Data

The following tables summarize the key quantitative data for this compound and the stability of the resulting hydrazone linkage.

PropertyValueSource
Chemical Formula C28H58N2O14
Molecular Weight 646.77 g/mol
Appearance Colorless oil to white solid
Solubility Soluble in Water, DMF, DCM, THF, DMSO

Table 1: Physicochemical Properties of this compound

Hydrazone TypepHHalf-life (t½)Stability Profile
Aliphatic Aldehyde Conjugate7.420 - 150 minutesReasonably stable at physiological pH
Aliphatic Aldehyde Conjugate5.5< 2 minutesHighly sensitive to mildly acidic conditions
Aromatic Aldehyde Conjugate7.4> 72 hoursHighly stable
Aromatic Aldehyde Conjugate5.5> 48 hoursHighly stable

Table 2: pH-Dependent Stability of Hydrazone Bonds Derived from PEG-Hydrazide Conjugates

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Molecule

This protocol outlines the fundamental steps for forming a hydrazone linkage between this compound and a molecule containing an aldehyde group.

Materials:

  • This compound

  • Aldehyde-containing molecule (e.g., a protein with oxidized carbohydrates, a small molecule drug)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 4.5-5.5

  • Aniline (optional, as a catalyst)

  • Quenching solution (e.g., excess small-molecule aldehyde or hydrazide)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing molecule in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the conjugation buffer to achieve a 1.5 to 50-fold molar excess relative to the aldehyde-containing molecule. The optimal ratio should be determined empirically.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the aldehyde-containing molecule.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM. Aniline can significantly increase the reaction rate.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Reaction Quenching (Optional):

    • To terminate the reaction, add a quenching solution to consume any unreacted hydrazide or aldehyde groups.

  • Purification:

    • Remove unreacted this compound and other small molecules using a suitable purification method. For protein conjugates, size-exclusion chromatography or dialysis are commonly employed.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule where this compound connects a target protein ligand and an E3 ligase ligand. This example assumes one ligand contains a carboxylic acid and the other an aldehyde.

Materials:

  • Target protein ligand with a carboxylic acid functional group

  • E3 ligase ligand with an aldehyde functional group

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Conjugation buffer (as in Protocol 1)

  • Purification system (e.g., HPLC)

Procedure:

  • Step 1: Amide Coupling of Target Ligand to this compound

    • Dissolve the carboxylic acid-functionalized target protein ligand in anhydrous DMF.

    • Add amide coupling reagents (e.g., HATU and DIPEA) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the intermediate conjugate (Target Ligand-PEG13-Hydrazide) by preparative HPLC.

  • Step 2: Hydrazone Formation with E3 Ligase Ligand

    • Dissolve the purified Target Ligand-PEG13-Hydrazide intermediate in the conjugation buffer (pH 4.5-5.5).

    • Dissolve the aldehyde-functionalized E3 ligase ligand in the same buffer.

    • Mix the two solutions and incubate at room temperature for 2-4 hours.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Step 3: Purification and Characterization

    • Purify the final PROTAC conjugate using preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

G cluster_0 Step 1: Generation of Aldehyde on Glycoprotein cluster_1 Step 2: Conjugation with this compound Glycoprotein Glycoprotein (with sialic acid) SodiumPeriodate Sodium Periodate (NaIO4) Glycoprotein->SodiumPeriodate Oxidation AldehydeGlycoprotein Aldehyde-functionalized Glycoprotein SodiumPeriodate->AldehydeGlycoprotein mPEG13Hydrazide This compound AldehydeGlycoprotein->mPEG13Hydrazide pH 4.5-5.5 ConjugatedGlycoprotein PEGylated Glycoprotein (Hydrazone Linkage) mPEG13Hydrazide->ConjugatedGlycoprotein G PROTAC PROTAC (Target Ligand-PEG13-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation G Drug_PEG_Hydrazone Drug-PEG-Hydrazone Conjugate SystemicCirculation Systemic Circulation (pH 7.4) Stable Hydrazone Drug_PEG_Hydrazone->SystemicCirculation TumorMicroenvironment Tumor Microenvironment (Acidic pH ~6.5) SystemicCirculation->TumorMicroenvironment EndosomeLysosome Endosome/Lysosome (Acidic pH 4.5-5.5) TumorMicroenvironment->EndosomeLysosome Hydrolysis Hydrazone Hydrolysis EndosomeLysosome->Hydrolysis pH-triggered ReleasedDrug Released Active Drug Hydrolysis->ReleasedDrug

References

An In-depth Technical Guide to m-PEG13-Hydrazide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG13-Hydrazide, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in labeling and modifying biomolecules.

Core Concepts: Chemical Structure and Properties

This compound is a molecule comprised of a methoxy-terminated polyethylene glycol (PEG) chain with thirteen ethylene glycol units, functionalized with a terminal hydrazide group. The PEG chain imparts hydrophilicity and biocompatibility to the molecule, while the hydrazide moiety serves as a reactive handle for covalent bond formation with carbonyl groups (aldehydes and ketones).

The chemical structure of this compound is as follows:

G cluster_carbonyl CH3 CH₃-O- PEG_start ( CH3->PEG_start PEG_unit CH₂CH₂O PEG_start->PEG_unit PEG_end ) PEG_unit->PEG_end PEG_count ₁₃ PEG_end->PEG_count Linker -CH₂CH₂-C PEG_count->Linker Carbonyl_O O Linker->Carbonyl_O NHNH2 NHNH₂ Linker->NHNH2 invisible_node G cluster_start cluster_oxidation Step 1: Oxidation cluster_purification1 Purification cluster_conjugation Step 2: Conjugation cluster_purification2 Final Purification cluster_end start Glycoprotein (with cis-diols) oxidation Add Sodium Periodate (NaIO₄) start->oxidation incubation_dark Incubate in Dark (30 min, RT) oxidation->incubation_dark quench_oxidation Quench with Glycerol incubation_dark->quench_oxidation buffer_exchange1 Buffer Exchange (desalting column) quench_oxidation->buffer_exchange1 add_linker Add this compound (20-50x molar excess) buffer_exchange1->add_linker add_catalyst Add Aniline (optional) add_linker->add_catalyst incubation_conjugation Incubate (2-4h, RT) add_catalyst->incubation_conjugation sec Size Exclusion Chromatography (SEC) incubation_conjugation->sec end PEGylated Glycoprotein sec->end G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with Hydrazone Linker Receptor Target Cell Receptor ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Payload Active Drug Payload Lysosome->Payload 4. pH-mediated Hydrazone Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Therapeutic Action

In-Depth Technical Guide: m-PEG13-Hydrazide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG13-Hydrazide, a heterobifunctional linker pivotal in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, a detailed, representative experimental protocol for its application in PROTAC synthesis, and a visualization of the fundamental signaling pathway it enables.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker characterized by a terminal methoxy group and a reactive hydrazide moiety. The PEG chain, consisting of 13 ethylene glycol units, imparts favorable solubility and pharmacokinetic properties to the resulting conjugate. The hydrazide group serves as a versatile handle for conjugation, typically through the formation of a stable hydrazone bond with an aldehyde or ketone.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Weight 646.77 g/mol [1][2]
Chemical Formula C28H58N2O14[1][2]

Application in PROTAC Synthesis: A Representative Experimental Protocol

The primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The following is a representative protocol for the conjugation of this compound to a hypothetical aldehyde-functionalized warhead molecule.

Objective: To synthesize a PROTAC precursor by conjugating this compound to an aldehyde-bearing warhead via a hydrazone linkage.

Materials:

  • Aldehyde-functionalized warhead

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aldehyde-functionalized warhead (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of this compound: To the solution from step 1, add this compound (1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (approximately 5-10% v/v) to the reaction mixture. The acidic environment facilitates the formation of the hydrazone bond.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired warhead-linker conjugate.

  • Characterization: Confirm the identity and purity of the synthesized conjugate using mass spectrometry and NMR spectroscopy.

This warhead-linker conjugate can then be further functionalized or coupled to an E3 ligase ligand to complete the synthesis of the final PROTAC molecule.

PROTAC Mechanism of Action: A Visualized Pathway

The efficacy of a PROTAC hinges on its ability to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The this compound linker plays a crucial role in spanning the distance between the two proteins and orienting them favorably for ubiquitination.

Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Releases E1 E1 (Ub-Activating Enzyme) Ub_E1 E1-Ub E1->Ub_E1 Activates E2 E2 (Ub-Conjugating Enzyme) Ub_E2 E2-Ub E2->Ub_E2 Ub Ubiquitin (Ub) Ub->Ub_E1 Ub_E1->Ub_E2 Ub_E2->TernaryComplex Recruited to Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognized by DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degrades RecycledPROTAC->TernaryComplex Catalytic Cycle

Caption: PROTAC-mediated protein degradation pathway.

This guide serves as a foundational resource for researchers leveraging this compound in their drug discovery and development endeavors. The provided information on its properties, a representative synthetic protocol, and the visualized mechanism of action is intended to facilitate its effective application in creating novel and potent targeted therapies.

References

An In-depth Technical Guide to the Principle of Hydrazone Bond Formation with m-PEG13-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles underlying hydrazone bond formation, with a specific focus on the use of methoxy-poly(ethylene glycol)-13-Hydrazide (m-PEG13-Hydrazide). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile bioconjugation chemistry.

Core Principles of Hydrazone Bond Formation

Hydrazone bonds are formed through the condensation reaction between a hydrazide and an aldehyde or a ketone, resulting in a carbon-nitrogen double bond (C=N). This reaction is a cornerstone of bioconjugation due to its bioorthogonality, meaning it proceeds under mild, aqueous conditions without interfering with most biological functional groups.

The this compound is a heterobifunctional linker composed of a short, hydrophilic poly(ethylene glycol) chain with 13 ethylene glycol units, capped with a methoxy group at one end and a reactive hydrazide group at the other. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity.

The formation of the hydrazone bond is a reversible reaction, and its stability is highly dependent on the pH of the surrounding environment. This pH sensitivity is a key feature exploited in many drug delivery systems.

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: The unstable carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable hydrazone bond.

This reaction is typically catalyzed by acid. Mildly acidic conditions (pH 4.5-6.0) are often optimal, as they facilitate both the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and the dehydration of the carbinolamine intermediate.

Factors Influencing Reaction Rate and Stability

Several factors influence the rate of hydrazone bond formation and the stability of the resulting conjugate:

  • pH: The reaction rate is pH-dependent, with optimal rates typically observed in the slightly acidic range. The stability of the hydrazone bond is also pH-dependent, with increased hydrolysis rates at lower pH. This allows for the design of drug delivery systems that are stable at physiological pH (around 7.4) but release their payload in the acidic microenvironment of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0) within target cells.[1]

  • Structure of the Carbonyl Compound: The electronic and steric properties of the aldehyde or ketone significantly impact the reaction rate and bond stability.

    • Aliphatic vs. Aromatic Aldehydes: Hydrazones formed from aliphatic aldehydes are generally more susceptible to acid-catalyzed hydrolysis compared to those derived from aromatic aldehydes.[2] The conjugation of the C=N double bond with the aromatic ring in the latter case provides resonance stabilization, making the bond more resistant to cleavage.[2]

    • Steric Hindrance: Sterically hindered aldehydes or ketones may react more slowly.

  • Catalysts: The reaction can be accelerated by catalysts such as aniline.

Data Presentation: Quantitative Analysis of Hydrazone Bond Stability

The stability of the hydrazone bond is a critical parameter for its application in drug delivery. The following tables summarize representative quantitative data on the half-life of hydrazone bonds under different pH conditions. While specific data for this compound is not extensively available in the public domain, the data presented for analogous PEG-hydrazide conjugates provide valuable insights into the expected behavior.

Table 1: Half-lives of Aliphatic Aldehyde-Derived mPEG-Hydrazone-PE Conjugates at 37°C [2]

mPEG-HZ-PE ConjugateHalf-life at pH 7.4 (min)Half-life at pH 5.5 (min)
4a 120< 2
4b 90< 2
4c 20< 2
9 150< 2

Note: Conjugates 4a, 4b, 4c, and 9 are derived from an aliphatic aldehyde and different acyl hydrazides, demonstrating reasonable stability at physiological pH and rapid degradation at acidic pH.[2]

Table 2: Stability of Aromatic Aldehyde-Derived mPEG-Hydrazone-PE Conjugates at 37°C

pHIncubation Time (h)Stability
7.4 72Highly Stable (Half-life not attained)
5.5 48Highly Stable (Half-life not attained)

Note: Hydrazones derived from aromatic aldehydes exhibit significantly greater stability at both physiological and acidic pH due to resonance stabilization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving hydrazone bond formation with PEG-hydrazides. These protocols are general and may require optimization for specific applications with this compound.

General Protocol for Conjugation of this compound to an Aldehyde-Containing Molecule

This protocol describes a general procedure for the formation of a hydrazone bond between this compound and a molecule containing an aldehyde group.

Materials:

  • This compound

  • Aldehyde-containing molecule (e.g., protein, peptide, small molecule drug)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching solution (optional)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometry, NMR)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the conjugation buffer to achieve a desired molar excess over the aldehyde-containing molecule (typically 10- to 50-fold molar excess).

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the aldehyde-containing molecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent that reacts with the excess hydrazide can be added.

  • Purification:

    • Purify the conjugate to remove unreacted this compound and other small molecules using SEC or dialysis.

  • Characterization:

    • Characterize the purified conjugate to confirm successful conjugation and determine the degree of PEGylation using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, HPLC, Mass Spectrometry, or NMR.

Protocol for pH-Dependent Hydrolysis Assay of a Hydrazone-Linked Conjugate

This protocol outlines a method to assess the stability of the hydrazone bond at different pH values.

Materials:

  • Purified hydrazone-linked conjugate

  • Buffers at various pH values (e.g., pH 7.4 PBS, pH 5.5 Acetate buffer)

  • Incubator at 37°C

  • HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate in each of the pH buffers to a known concentration.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining. The degradation of the conjugate can be monitored by the decrease in the peak area of the conjugate and the appearance of peaks corresponding to the cleaved products.

  • Data Analysis:

    • Plot the percentage of intact conjugate versus time for each pH.

    • Calculate the half-life (t½) of the conjugate at each pH from the degradation kinetics.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to hydrazone bond formation with this compound.

hydrazone_formation cluster_reactants Reactants cluster_reaction Reaction This compound This compound Intermediate Carbinolamine Intermediate This compound->Intermediate Nucleophilic Attack Aldehyde_Ketone Aldehyde or Ketone (on drug, protein, etc.) Aldehyde_Ketone->Intermediate Hydrazone_Bond Hydrazone Bond Formation (C=N) Intermediate->Hydrazone_Bond - H2O (Dehydration)

Figure 1: Mechanism of Hydrazone Bond Formation.

drug_release_pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell ADC_stable m-PEG13-Hydrazone-Drug Conjugate (Stable) Endocytosis Endocytosis ADC_stable->Endocytosis Endosome Endosome (pH 5.0-6.5) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Acid-catalyzed hydrolysis Released_Drug Active Drug Drug_Release->Released_Drug

Figure 2: pH-Triggered Drug Release from a Hydrazone-Linked Conjugate.

adc_workflow Antibody Monoclonal Antibody Oxidation Oxidation of Glycans (e.g., with NaIO4) Antibody->Oxidation Aldehyde_Ab Aldehyde-functionalized Antibody Oxidation->Aldehyde_Ab Conjugation Hydrazone Bond Formation Aldehyde_Ab->Conjugation mPEG_Hydrazide This compound mPEG_Hydrazide->Conjugation ADC Antibody-Drug Conjugate (via PEG-Hydrazone linker) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HPLC, MS, NMR) Purification->Characterization Final_ADC Purified & Characterized ADC Characterization->Final_ADC

Figure 3: Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation.

References

m-PEG13-Hydrazide: A Technical Guide to Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG13-Hydrazide, a heterobifunctional linker critical in the development of advanced drug delivery systems and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene glycol (PEG) derivative is paramount for its effective handling, formulation, and application in bioconjugation and medicinal chemistry.

Core Concepts: Structure and Solubility

This compound possesses a terminal methoxy group and a hydrazide functional group, separated by a 13-unit polyethylene glycol chain. This structure imparts a dual solubility profile: the hydrophilic PEG backbone generally confers good solubility in aqueous solutions and polar organic solvents, while the overall properties can be influenced by the terminal functional groups.

The hydrazide moiety is particularly useful for its reactivity towards carbonyl groups (aldehydes and ketones) to form hydrazone linkages, a common strategy in bioconjugation. The solubility of this compound in various solvents is a critical parameter for reaction setup, purification, and final product formulation.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for this compound across a broad spectrum of solvents is not widely published, the available information, combined with the known properties of similar PEG-hydrazide compounds, allows for the compilation of the following summary. Researchers are encouraged to determine precise solubility for their specific applications using the experimental protocols outlined in the subsequent section.

Solvent SystemSolubility ProfileReported Concentration
Aqueous Solvents
WaterSoluble[1]Data not available
Aqueous Buffers (e.g., PBS)Soluble[1]Data not available
Organic Solvents
Dimethyl Sulfoxide (DMSO)Soluble[2]10 mM[2]
Dimethylformamide (DMF)Soluble[1]Data not available
Dichloromethane (DCM)SolubleData not available
ChloroformSolubleData not available
Alcohols (e.g., Ethanol, Methanol)Less SolubleData not available
TolueneLess SolubleData not available
EtherInsolubleData not available

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in a specific solvent system, the following established methodologies are recommended.

Method 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to pellet the remaining undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a calibrated analytical method.

Method 2: Kinetic Solubility Assay

This high-throughput method provides an estimate of the solubility of a compound from a concentrated stock solution, which is relevant for early-stage drug discovery screening.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates

  • Plate reader with nephelometric or UV detection capabilities

Procedure:

  • Nephelometric Detection:

    • Dispense a small volume of the this compound DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer to each well to achieve a range of final concentrations.

    • Mix the contents and incubate at a controlled temperature.

    • Measure the light scattering at various time points. An increase in light scattering indicates precipitation and that the solubility limit has been exceeded.

  • UV-Vis Spectrophotometry:

    • Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer in a 96-well plate.

    • Incubate the plate to allow for any precipitation to occur.

    • Filter the solutions to remove any precipitate.

    • Measure the absorbance of the filtrate in a UV-compatible plate.

    • The concentration at which the absorbance plateaus or deviates from linearity with increasing concentration is indicative of the kinetic solubility limit.

Visualization of this compound in a PROTAC Signaling Pathway

This compound is frequently utilized as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the PEG linker.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Environment PROTAC E3 Ligase Ligand - PEG Linker (this compound) - Target Ligand E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds POI Protein of Interest (Target) PROTAC->POI binds Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Ubiquitination

Caption: Role of this compound as a linker in a PROTAC molecule.

Logical Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of this compound for a research application.

Solubility_Workflow start Define Application and Required Solvent System qual_screen Qualitative Solubility Screen (Small scale test in various solvents) start->qual_screen quant_assay Quantitative Solubility Assay (e.g., Shake-Flask or Kinetic Method) qual_screen->quant_assay decision Solubility Adequate? quant_assay->decision formulation Proceed with Formulation / Reaction Setup reformulate Re-evaluate Solvent System or Formulation Strategy reformulate->start decision->formulation Yes decision->reformulate No

Caption: A logical workflow for solubility assessment of this compound.

References

The Pivotal Role of PEG Linkers in Bioconjugation and Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation and drug delivery, enabling the development of therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The process of covalently attaching PEG chains to a molecule, known as PEGylation, enhances solubility, extends circulation half-life, and reduces immunogenicity. This technical guide provides a comprehensive overview of the core principles of PEG linkers, their application in bioconjugation, and their impact on drug delivery systems. We delve into the quantitative effects of PEG linker properties, provide detailed experimental protocols for key conjugation chemistries, and visualize complex biological pathways and experimental workflows to facilitate a deeper understanding of this critical technology.

Introduction to PEG Linkers

Polyethylene glycol is a biocompatible, non-toxic, and hydrophilic polymer composed of repeating ethylene oxide units.[1][2] Its unique properties make it an ideal linker for connecting therapeutic agents to biomolecules such as antibodies, peptides, and oligonucleotides.[3][4] The "stealth" effect conferred by the PEG chain creates a hydrophilic cloud around the conjugated molecule, which sterically hinders interactions with proteolytic enzymes and the immune system, thereby prolonging its circulation time and reducing immunogenicity.[5]

The versatility of PEG linkers stems from the ability to tune their properties, such as molecular weight, architecture (linear or branched), and the reactive functional groups at their termini, to suit specific therapeutic applications.

Core Principles and Advantages of PEGylation

The strategic incorporation of PEG linkers into bioconjugates offers a multitude of advantages that address common challenges in drug development:

  • Enhanced Solubility and Stability: PEGylation significantly increases the aqueous solubility of hydrophobic drugs and protects them from enzymatic degradation, improving formulation stability and bioavailability.

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a longer plasma half-life and sustained therapeutic effect.

  • Reduced Immunogenicity: The PEG "stealth" shield masks potential antigenic epitopes on the therapeutic molecule, diminishing the risk of an immune response.

  • Improved Pharmacokinetics: By altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, PEGylation allows for less frequent dosing and an improved patient experience.

  • Controlled Drug Release: Cleavable PEG linkers can be engineered to release the active drug in response to specific physiological conditions, such as the low pH or high enzyme concentration in a tumor microenvironment.

Quantitative Impact of PEG Linker Properties

The rational design of PEGylated bioconjugates requires a quantitative understanding of how linker properties influence therapeutic efficacy. The following tables summarize key data from various studies.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. This data clearly demonstrates that increasing PEG linker length can significantly decrease the clearance rate of ADCs, with a plateau effect observed at PEG8 and longer.

Table 2: Impact of PEG Molecular Weight on Pharmacokinetics of Affibody-Drug Conjugates
ConjugatePEG Molecular Weight (kDa)Half-life (min)Fold Half-life Extension (vs. HM)In Vitro Cytotoxicity Reduction (Fold vs. HM)Maximum Tolerated Dose (mg/kg)
HM (No PEG)019.6115.0
HP4KM449.02.54.510.0
HP10KM10219.511.22220.0

Data from a study on anti-HER2 affibody-MMAE conjugates. This study highlights a trade-off where longer PEG chains significantly extend half-life and improve tolerability but also reduce in vitro cytotoxicity.

Table 3: Influence of PEG Linker Length on In Vivo Efficacy of ADCs
ADC LinkerTumor Growth Inhibition (%)
Non-PEGylatedLower
PEG2Moderate
PEG4Moderate
PEG8Significantly Higher
PEG12Significantly Higher
PEG24Significantly Higher

Qualitative summary based on studies showing that ADCs with PEG8 or longer linkers exhibit greater tumor growth inhibition in xenograft models.

Key Signaling Pathways Modulated by PEGylated Therapeutics

The conjugation of PEG linkers can influence the interaction of a therapeutic agent with its biological target, thereby affecting downstream signaling pathways.

JAK-STAT Signaling Pathway and PEGylated Interferon

PEGylated interferons (IFN) are a cornerstone of treatment for chronic viral hepatitis. Upon binding to its receptor, IFN activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. While PEGylation prolongs the half-life of IFN, studies have shown that it induces a transient, rather than sustained, activation of the JAK-STAT pathway in hepatocytes. The superior efficacy of PEG-IFN is attributed to the induction of a broader spectrum of ISGs involved in the cellular immune response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-Interferon PEG-Interferon IFN-Receptor IFN-Receptor PEG-Interferon->IFN-Receptor Binding JAK JAK IFN-Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT ISGF3 ISGF3 pSTAT->ISGF3 Dimerization & Complex Formation ISRE ISRE (Promoter) ISGF3->ISRE Nuclear Translocation & DNA Binding ISG Interferon Stimulated Genes ISRE->ISG Transcription Antiviral_State Antiviral_State ISG->Antiviral_State Translation & Effector Functions

Figure 1: PEGylated Interferon and the JAK-STAT Signaling Pathway.
EGFR Signaling and PEGylated Nanoparticles

Targeting the Epidermal Growth Factor Receptor (EGFR) is a key strategy in cancer therapy. PEGylated nanoparticles can be functionalized with ligands like EGF to target EGFR-overexpressing tumor cells. While PEGylation provides a "stealth" effect to prolong circulation, the targeting ligand facilitates receptor-mediated endocytosis. Interestingly, some studies suggest that EGF-conjugated nanoparticles can induce apoptosis in cancer cells by enhancing EGFR activity locally within membrane rafts, a mechanism distinct from EGFR inhibition.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF-PEG-Nanoparticle EGF-PEG-Nanoparticle EGFR EGFR EGF-PEG-Nanoparticle->EGFR Binding Endocytosis Endocytosis EGFR->Endocytosis Receptor-Mediated Endocytosis Signaling_Pathways Downstream Signaling (e.g., MAPK, PI3K) Endocytosis->Signaling_Pathways Signal Transduction Apoptosis Apoptosis Signaling_Pathways->Apoptosis Induction Proliferation_Inhibition Proliferation_Inhibition Signaling_Pathways->Proliferation_Inhibition Inhibition

Figure 2: EGFR-Targeted PEGylated Nanoparticle Signaling.

Experimental Protocols for PEGylation

Accurate and reproducible PEGylation is critical for the development of effective bioconjugates. The following are detailed methodologies for common PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation using NHS Esters (e.g., for Lysine Residues)

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to primary amines on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Preparation: Equilibrate the PEG-NHS ester vial to room temperature before opening. Prepare a fresh 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the optimal pH (7.2-8.0). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by SEC or dialysis.

  • Characterization: Characterize the purified PEGylated protein for purity, concentration, and degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimide (e.g., for Cysteine Residues)

This protocol details the conjugation of a maleimide-activated PEG to free sulfhydryl groups on a protein.

Materials:

  • Protein solution containing free thiols (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS, pH 6.5-7.5)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Preparation: Prepare a 10 mM stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

  • Protein Reduction (Optional): If the cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.

  • Characterization: Analyze the purified product to determine the degree of conjugation and purity.

Experimental Workflow for Development and Characterization of PEGylated Bioconjugates

The development of a novel PEGylated therapeutic follows a structured workflow from initial design to in vivo evaluation.

Experimental_Workflow cluster_design 1. Design & Synthesis cluster_conjugation 2. Bioconjugation cluster_characterization 3. In Vitro Characterization cluster_invivo 4. In Vivo Evaluation A1 Select Biomolecule, Drug, & PEG Linker A2 Synthesize/Procure Activated PEG Linker A1->A2 A3 Synthesize Drug-Linker (if applicable) A1->A3 B1 PEGylation Reaction (e.g., NHS, Maleimide) A2->B1 A3->B1 B2 Purification (e.g., SEC, HIC) B1->B2 C1 Purity & Aggregation (SEC-MALS) B2->C1 C2 Degree of PEGylation/DAR (Mass Spec, UV-Vis) C1->C2 C3 Binding Affinity (e.g., ELISA, SPR) C2->C3 C4 In Vitro Potency (Cell-based Assays) C3->C4 D1 Pharmacokinetics (PK) Study C4->D1 D2 Efficacy Study (Tumor Models) D1->D2 D3 Toxicity Study D2->D3

Figure 3: General Experimental Workflow for PEGylated Bioconjugate Development.
Characterization Techniques

Thorough characterization is essential to ensure the quality, consistency, and efficacy of PEGylated bioconjugates.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is invaluable for determining the molar mass, degree of PEGylation, and aggregation state of the conjugate, as standard SEC with column calibration is not suitable for the unique conformations of PEGylated proteins.

  • Mass Spectrometry (MS): ESI-MS and MALDI-MS are powerful tools for confirming the identity of the conjugate, determining the precise mass, and identifying the sites of PEGylation.

  • UV/Vis Spectroscopy: This method can be used to determine the drug-to-antibody ratio (DAR) by measuring the absorbance at wavelengths specific to the antibody and the drug.

Logical Relationships of PEG Linker Properties

The selection of a PEG linker involves balancing various properties to achieve the desired therapeutic outcome.

PEG_Properties cluster_properties PEG Linker Properties cluster_effects Physicochemical & Biological Effects Length Length / MW Solubility Solubility Length->Solubility Increases HalfLife Circulation Half-Life Length->HalfLife Increases Immunogenicity Immunogenicity Length->Immunogenicity Decreases Architecture Architecture (Linear vs. Branched) Architecture->Solubility Branched > Linear Architecture->HalfLife Branched > Linear Chemistry Chemistry (Cleavable vs. Non-cleavable) DrugRelease Drug Release Profile Chemistry->DrugRelease Determines Efficacy Therapeutic Efficacy Solubility->Efficacy Stability Stability Stability->Efficacy HalfLife->Efficacy Immunogenicity->Efficacy Affects DrugRelease->Efficacy

Figure 4: Interplay of PEG Linker Properties and Their Therapeutic Impact.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation and drug delivery, offering a versatile platform to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the length, architecture, and chemistry of the PEG linker, researchers can optimize the solubility, stability, pharmacokinetics, and efficacy of their drug candidates. The quantitative data, detailed experimental protocols, and visual guides presented in this document provide a solid foundation for the rational design and development of next-generation PEGylated therapeutics. As our understanding of the nuanced interactions between PEGylated molecules and biological systems continues to grow, so too will the potential for this powerful technology to address unmet medical needs.

References

PEGylation and Its Impact on Protein Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has become a cornerstone of biopharmaceutical development. This modification enhances the therapeutic value of proteins by improving their pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth examination of the mechanisms of PEGylation and its multifaceted effects on protein stability, offering detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

The Core Principles of PEGylation

PEGylation is the process of covalently linking one or more PEG chains to a protein molecule.[1] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[2][3] The primary goals of PEGylating a therapeutic protein are to:

  • Increase Serum Half-Life: The increased hydrodynamic size of the PEGylated protein reduces its rate of clearance by the kidneys, thereby extending its circulation time in the bloodstream.[1][4]

  • Reduce Immunogenicity: The flexible PEG chains can "mask" antigenic epitopes on the protein surface, preventing recognition by the immune system.

  • Enhance Stability: PEGylation can protect proteins from degradation by proteolytic enzymes and can also increase their thermal and conformational stability.

  • Improve Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are prone to aggregation.

The process has been successfully applied to numerous FDA-approved drugs, demonstrating its significant commercial and therapeutic value.

The Chemistry of Protein PEGylation

The most common and well-established method for PEGylating proteins involves the reaction of an activated PEG derivative with primary amine groups on the protein surface. These primary amines are found at the N-terminus of the polypeptide chain and on the ε-amino group of lysine residues.

N-hydroxysuccinimidyl (NHS) esters of PEG are frequently used for this purpose. The NHS ester reacts with the primary amine under mild pH conditions (typically pH 7.0-8.5) to form a stable and irreversible amide bond, covalently attaching the PEG chain to the protein.

G cluster_reactants Reactants cluster_products Products PEG_NHS PEG-O-C(O)-NHS (PEG-NHS Ester) PEG_Protein PEG-O-C(O)-NH-Protein (PEGylated Protein) PEG_NHS->PEG_Protein + Protein-NH₂ (pH 7.0-8.5) Protein_NH2 Protein-NH₂ (Primary Amine on Protein) NHS NHS (N-hydroxysuccinimide byproduct) PEG_Protein->NHS +

Caption: Amine-reactive PEGylation via an NHS ester.

Quantitative Effects of PEGylation on Protein Stability

PEGylation confers stability to proteins through several mechanisms, including steric hindrance against proteases, increased thermal resistance, and prevention of aggregation.

3.1. Enhanced Thermal Stability PEGylation has been shown to increase the thermal stability of proteins by raising their midpoint of thermal unfolding, or melting temperature (TM). This enhancement is attributed to the hydration shell of the PEG polymer, which helps maintain the protein's native conformation at higher temperatures. Differential Scanning Calorimetry (DSC) is a key technique used to measure these changes.

ProteinPEG Size/TypeChange in TM (°C)Reference
CT-322 Adnectin40 kDa branched+ 6.0
Lysozyme20 kDa NHS functionalized+ 20.0
Trypsin5 kDa mPEGIncreased thermal stability
Domain Antibody (dAb)40 kDa branchedSignificant increase

3.2. Increased Pharmacokinetic Stability (Half-Life) A primary driver for PEGylation in drug development is the dramatic extension of a protein's circulating half-life. The increased hydrodynamic volume of the PEG-protein conjugate slows its clearance from the body via glomerular filtration.

ProteinPEG SizeNative Half-LifePEGylated Half-LifeFold IncreaseReference
rhTIMP-120 kDa1.1 hours28 hours~25x
Interferon α-2a40 kDa branched~5.1 hours~69.5 hours~13.6x(Implied)
Bovine Serum Albumin-13.6 minutes4.5 hours~20x

3.3. Reduction of Protein Aggregation Protein aggregation is a major degradation pathway that can lead to loss of activity and increased immunogenicity. PEGylation mitigates aggregation by sterically hindering protein-protein interactions and by increasing the solubility of the protein through the hydrophilic nature of the PEG chains. The PEG moiety creates a hydration shell that helps keep protein molecules dispersed. Studies on Granulocyte Colony-Stimulating Factor (GCSF) have shown that N-terminal attachment of a 20 kDa PEG prevents protein precipitation by rendering aggregates soluble and slowing the overall rate of aggregation.

Experimental Protocols

Detailed methodologies are crucial for achieving consistent and effective PEGylation. The following sections outline key experimental protocols.

4.1. Protocol for Amine-Reactive PEGylation of a Protein This protocol describes a general method for conjugating an amine-reactive PEG-NHS ester to a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • Protein (e.g., BSA)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS, MW 5,000-40,000)

  • Amine-free buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store PEG-NHS in solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a calculated molar excess of the PEG-NHS solution to the protein solution. A 10- to 20-fold molar excess of PEG to protein is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with and consume any unreacted PEG-NHS ester. Incubate for 30 minutes.

G prep_protein Prepare Protein Solution (5-10 mg/mL in PBS, pH 7.4) mix Combine Reactants (Add PEG-NHS to Protein) prep_protein->mix prep_peg Prepare PEG-NHS Solution (Freshly dissolved in DMSO/DMF) prep_peg->mix incubate Incubate Reaction (30-60 min at RT or 2h on ice) mix->incubate quench Quench Reaction (Add 1M Tris or Glycine) incubate->quench result Crude PEGylated Protein Mixture quench->result

Caption: Experimental workflow for protein PEGylation.

4.2. Protocol for Purification of PEGylated Protein Purification is essential to separate the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts. Size Exclusion Chromatography (SEC) is the most common method, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column (e.g., Superdex 200, Sephacryl S-200)

  • Chromatography system (FPLC or HPLC)

  • Elution buffer (e.g., 0.1 M PBS, pH 7.4)

  • UV detector (280 nm)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer until a stable baseline is achieved.

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Monitor the protein elution profile using UV absorbance at 280 nm and collect fractions. Typically, the PEGylated protein will elute first, followed by the smaller, unmodified protein.

  • Analysis: Analyze the collected fractions using SDS-PAGE or other characterization methods to confirm purity.

4.3. Protocol for Assessing Thermal Stability via DSC Differential Scanning Calorimetry (DSC) measures the heat changes that occur in a protein solution as the temperature is increased, allowing for the determination of the TM.

Materials:

  • Purified native and PEGylated protein samples

  • Dialysis buffer (matching the elution buffer from purification)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Dialyze both the native and PEGylated protein samples extensively against the same buffer to ensure identical solution conditions. Adjust the concentration of both samples to be identical (e.g., 1 mg/mL).

  • DSC Analysis:

    • Load the protein sample into the sample cell and an equal volume of the dialysis buffer into the reference cell of the calorimeter.

    • Scan the samples over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis:

    • The instrument software will generate a thermogram (heat capacity vs. temperature).

    • The peak of the thermogram corresponds to the TM, the temperature at which 50% of the protein is unfolded.

    • Compare the TM of the PEGylated protein to that of the native protein to quantify the change in thermal stability.

G cluster_purification Purification cluster_characterization Stability Assessment sec_column Equilibrate SEC Column load_sample Load Crude Mixture sec_column->load_sample elute Elute and Collect Fractions load_sample->elute purified_protein Purified PEG-Protein elute->purified_protein dsc_prep Prepare Samples for DSC (Native vs. PEG-Protein) purified_protein->dsc_prep dsc_run Run DSC Scan (20-100°C) dsc_prep->dsc_run dsc_analysis Analyze Thermogram (Determine ΔTm) dsc_run->dsc_analysis stability_result Quantitative Stability Data dsc_analysis->stability_result

Caption: Workflow for purification and stability analysis.

Conclusion and Future Considerations

PEGylation is a robust and highly effective strategy for enhancing the stability and extending the therapeutic window of protein-based drugs. The covalent attachment of PEG chains demonstrably increases thermal stability, provides resistance to proteolytic degradation, reduces aggregation, and dramatically prolongs in vivo circulation time. While the benefits are significant, the process requires careful optimization to ensure that the attachment of PEG does not sterically hinder the protein's active site, which could lead to reduced bioactivity. Furthermore, while PEG is generally considered non-immunogenic, the emergence of anti-PEG antibodies has been noted in some cases, a factor that must be considered during development. As PEGylation chemistry continues to evolve with more site-specific conjugation techniques, it will remain a critical tool in the development of next-generation protein therapeutics.

References

m-PEG13-Hydrazide as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1] The linker is not merely a spacer but plays a pivotal role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[2]

Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous properties. PEG linkers enhance the aqueous solubility of the PROTAC molecule, which can improve cell permeability and oral absorption.[3] Their flexibility and tunable length allow for precise optimization of the distance between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[3]

This technical guide focuses on the potential of m-PEG13-Hydrazide as a PROTAC linker. The hydrazide functional group offers a versatile handle for conjugation to a POI ligand or an E3 ligase ligand, often through the formation of a stable acylhydrazone bond. While specific examples of PROTACs utilizing the this compound linker are not extensively documented in publicly available literature, this guide will provide a comprehensive overview based on closely related structures and general principles of PROTAC development. We will use a histone deacetylase 6 (HDAC6) targeting PROTAC with an ethyl hydrazide moiety and a PEG linker as a representative case study to illustrate the concepts.

The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

A diagram illustrating the catalytic mechanism of PROTACs.

Case Study: HDAC6-Targeting PROTAC with a Hydrazide-Containing Linker

Histone deacetylase 6 (HDAC6) is a promising therapeutic target in oncology and neurodegenerative diseases. PROTACs have been developed to induce the degradation of HDAC6. While a PROTAC with the exact this compound linker has not been identified in the literature, a study on HDAC6 PROTACs employed an ethyl hydrazide moiety as a zinc-binding group on the HDAC6 inhibitor and utilized PEG linkers to connect to an E3 ligase ligand. This provides a relevant framework for discussing the application of a PEG-hydrazide linker.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below presents representative data for a potent HDAC6-targeting PROTAC with a PEG-containing linker, demonstrating the high potency achievable with this class of molecules.

PROTAC NameTargetCell LineDC50 (nM)Dmax (%)Reference
Compound 17c HDAC6MM.1S1491
TO-1187 HDAC6MM.1S5.8194

Note: The specific linker in these examples is not this compound but represents a similar structural class.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a PROTAC. These are generalized procedures and would require optimization for specific molecules.

Representative Synthesis of a PROTAC with a Hydrazide Linker

The synthesis of a PROTAC often involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled. For a PROTAC with an acylhydrazone linkage, the final step could involve the condensation of a hydrazide-functionalized component with a ketone or aldehyde on the other component.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand with Aldehyde/Ketone Coupling2 Acylhydrazone Formation (Condensation) POI_Ligand->Coupling2 E3_Ligand E3 Ligase Ligand Coupling1 Amide Coupling E3_Ligand->Coupling1 PEG_Linker This compound PEG_Linker->Coupling1 Intermediate E3 Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

A generalized workflow for the synthesis of a PROTAC.

Protocol for Acylhydrazone Formation:

  • Dissolution: Dissolve the aldehyde or ketone-functionalized POI ligand (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of DMF and water.

  • Addition of Hydrazide: Add the this compound-functionalized E3 ligase ligand (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation

This protocol is used to determine the extent of target protein degradation following PROTAC treatment.

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and load equal amounts onto an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., HDAC6) and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

HDAC6 Signaling Pathway

HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates numerous cellular processes through its interaction with non-histone proteins. Its inhibition or degradation can impact multiple signaling pathways implicated in cancer and other diseases.

HDAC6_Signaling cluster_pathway HDAC6 Signaling Pathways cluster_substrates Key Substrates cluster_processes Cellular Processes HDAC6 HDAC6 alpha_Tubulin α-Tubulin HDAC6->alpha_Tubulin Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates p53 p53 HDAC6->p53 Deacetylates Aggresome_Formation Aggresome Formation HDAC6->Aggresome_Formation Promotes Cell_Motility Cell Motility & Metastasis alpha_Tubulin->Cell_Motility Cortactin->Cell_Motility Protein_Folding Protein Folding & Stability Hsp90->Protein_Folding DNA_Damage_Response DNA Damage Response p53->DNA_Damage_Response Apoptosis Apoptosis p53->Apoptosis

References

The Alchemist's Bond: A Technical Guide to Hydrazide Chemistry in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to selectively isolate, identify, and quantify proteins is paramount. Hydrazide chemistry has emerged as a powerful and versatile tool, offering a robust method for covalently targeting specific protein modifications and features. This technical guide delves into the fundamental applications of hydrazide chemistry in proteomics, providing an in-depth overview of its core principles, detailed experimental protocols, and quantitative insights. From enriching glycoproteins to capturing cell-surface proteins and mapping protein-protein interactions, hydrazide-based methodologies are instrumental in advancing our understanding of complex biological systems and accelerating drug discovery.

Core Principles: The Hydrazide-Carbonyl Reaction

The cornerstone of hydrazide chemistry in proteomics is the highly specific and efficient reaction between a hydrazide group (-NH-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond.[1][2] This bioorthogonal reaction allows for the selective labeling and capture of proteins that either naturally contain or can be engineered to possess a carbonyl group.[2]

A primary application of this chemistry lies in the study of glycoproteins. The carbohydrate moieties of glycoproteins contain cis-diol groups that can be gently oxidized with sodium periodate (NaIO₄) to generate reactive aldehyde groups.[1][3] These aldehydes then serve as a handle for covalent conjugation to hydrazide-functionalized solid supports (e.g., beads or resins) or probes (e.g., biotin-hydrazide, fluorescent hydrazides). This selective capture enables the enrichment of glycoproteins from complex biological samples, significantly reducing sample complexity and facilitating their subsequent analysis by mass spectrometry.

Applications in Proteomics

Hydrazide chemistry has found widespread use in several key areas of proteomics research:

  • Glycoproteomics: The analysis of glycoproteins, which play crucial roles in cell signaling, adhesion, and immune responses, is a major application. Hydrazide-based enrichment is a cornerstone for identifying and quantifying changes in protein glycosylation associated with various diseases, particularly cancer.

  • Cell Surface Proteomics: A significant portion of cell surface proteins are glycosylated, making them ideal targets for hydrazide chemistry. By oxidizing the glycans on intact cells, researchers can selectively capture and identify cell surface proteins, providing insights into cellular communication and identifying potential drug targets and biomarkers.

  • Cross-Linking Mass Spectrometry (XL-MS): Dihydrazide cross-linkers can be used to study protein-protein interactions and protein complex topology. These reagents target acidic residues (aspartic and glutamic acid) after activation, providing complementary structural information to the more common amine-reactive cross-linkers.

  • Activity-Based Protein Profiling (ABPP): Hydrazine-based probes have been developed to target enzymes with electrophilic cofactors. This approach allows for the profiling of enzyme activity in native biological systems, aiding in drug discovery and the study of enzyme mechanisms.

  • Carbonyl-Modified Protein Analysis: Hydrazide chemistry is also employed to study proteins that have undergone oxidative stress, leading to the formation of reactive carbonyls. This is crucial for understanding the pathology of various diseases associated with oxidative damage.

Quantitative Data Summary

The quantitative data derived from hydrazide-based proteomics experiments are crucial for comparing different biological states, such as healthy versus diseased tissues or treated versus untreated cells. Below are examples of how quantitative data can be presented.

Protein IDGene NameFold Change (Cancer vs. Control)p-valueGlycosylation Sites Identified
P02768ALB-2.50.0013
P01876IGHA11.80.0232
P02787TF3.20.0054
P01023A2M1.50.0418
P00734HPT2.10.0121
Hypothetical data representing a comparative glycoproteomic analysis of a cancer cell line versus a control.
Protein ClassNumber of Proteins IdentifiedPercentage of Total
Cell Surface31245%
Extracellular Matrix12518%
Secreted9814%
Intracellular15523%
Illustrative data from a cell surface capture experiment on a cancer cell line.
Cross-linkerNumber of Cross-linked PeptidesNumber of Protein-Protein Interactions
Dihydrazide (Acidic-reactive)15245
DSSO (Amine-reactive)34898
Comparative data from a cross-linking mass spectrometry study on a protein complex, showcasing the complementarity of different cross-linking chemistries.

Experimental Protocols

Detailed methodologies are essential for the successful application of hydrazide chemistry in proteomics. Below are key experimental protocols.

Protocol 1: Enrichment of Glycoproteins from a Complex Protein Mixture

1. Sample Preparation and Oxidation:

  • Determine the protein concentration of the sample.

  • Dilute the protein sample in Coupling Buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 10-20 mM.

  • Incubate the reaction for 20-30 minutes at room temperature in the dark.

  • Remove excess periodate using a desalting column equilibrated with Coupling Buffer.

2. Glycoprotein Capture:

  • Add the oxidized protein sample to a slurry of hydrazide-functionalized resin.

  • Incubate for 16-20 hours at room temperature with gentle end-over-end rotation.

3. Washing:

  • Wash the resin sequentially with:

    • Washing Buffer A (e.g., 1.5 M NaCl)

    • Washing Buffer B (e.g., 50% acetonitrile)

    • 100 mM NH₄HCO₃

4. On-Bead Digestion:

  • Resuspend the resin in a denaturation/digestion buffer (e.g., 8 M urea in 100 mM NH₄HCO₃).

  • Add trypsin at a 1:50 enzyme-to-protein ratio.

  • Incubate at 37°C overnight with shaking.

5. Peptide Release and Analysis:

  • For N-linked glycopeptides, the captured peptides can be released by incubation with PNGase F, which cleaves the bond between the innermost GlcNAc and asparagine.

  • The released peptides are then desalted and analyzed by LC-MS/MS.

Protocol 2: Labeling of Cell Surface Glycoproteins on Intact Cells

1. Cell Culture and Oxidation:

  • Culture cells to the desired confluency.

  • Wash the cells with ice-cold PBS.

  • Incubate the intact cells with a low concentration of sodium periodate (e.g., 1-2 mM) in PBS (pH 6.0-6.5) at 4°C for 15-20 minutes.

2. Hydrazide Labeling:

  • Quench the oxidation reaction by washing the cells with a quenching buffer (e.g., PBS containing 1 mM glycerol).

  • Incubate the cells with a hydrazide-functionalized probe (e.g., biotin hydrazide) in a compatible buffer, often with a catalyst like aniline to improve labeling efficiency.

3. Cell Lysis and Protein Enrichment:

  • Lyse the cells and collect the protein lysate.

  • If a biotin hydrazide probe was used, enrich the labeled glycoproteins using streptavidin-coated beads.

4. Downstream Analysis:

  • The enriched proteins can be subjected to on-bead digestion followed by LC-MS/MS analysis to identify the cell surface proteins.

Protocol 3: Site-Specific Protein Labeling with a Hydrazide-Reactive Tag

1. Protein Expression and Purification:

  • Express a protein of interest containing an aldehyde tag. This can be achieved by co-transforming E. coli with a plasmid for the target protein and a plasmid for a formylglycine-generating enzyme (FGE).

  • Purify the aldehyde-tagged protein using standard chromatography techniques.

2. Hydrazide Labeling Reaction:

  • Prepare a solution of the purified protein in a labeling buffer (e.g., 100 mM MES or Sodium Acetate, pH 5.5).

  • Add the desired hydrazide-functionalized probe (e.g., a fluorescent dye or biotin) at a 10 to 50-fold molar excess.

  • Incubate for 2-4 hours at 37°C or overnight at 4°C for sensitive proteins.

3. Purification and Analysis:

  • Remove the unreacted hydrazide probe using a desalting column or dialysis.

  • Confirm successful labeling by SDS-PAGE (observing a mobility shift or in-gel fluorescence) and/or mass spectrometry.

Visualizations

Workflow for Quantitative Glycoproteomics

Glycoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_digestion_labeling Digestion & Labeling cluster_analysis Analysis Protein Mixture Protein Mixture Oxidation (NaIO4) Oxidation (NaIO4) Protein Mixture->Oxidation (NaIO4) Capture Capture Oxidation (NaIO4)->Capture Hydrazide Resin Hydrazide Resin Hydrazide Resin->Capture Washing Washing Capture->Washing On-Bead Digestion (Trypsin) On-Bead Digestion (Trypsin) Washing->On-Bead Digestion (Trypsin) Stable Isotope Labeling Stable Isotope Labeling On-Bead Digestion (Trypsin)->Stable Isotope Labeling LC-MS/MS LC-MS/MS Stable Isotope Labeling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: High-level workflow for quantitative glycoproteomics.

Cell Surface Protein Capture Workflow

Cell_Surface_Capture Intact Cells Intact Cells Oxidation (NaIO4) Oxidation (NaIO4) Intact Cells->Oxidation (NaIO4) Hydrazide-Biotin Labeling Hydrazide-Biotin Labeling Oxidation (NaIO4)->Hydrazide-Biotin Labeling Cell Lysis Cell Lysis Hydrazide-Biotin Labeling->Cell Lysis Streptavidin Enrichment Streptavidin Enrichment Cell Lysis->Streptavidin Enrichment On-Bead Digestion On-Bead Digestion Streptavidin Enrichment->On-Bead Digestion LC-MS/MS Analysis LC-MS/MS Analysis On-Bead Digestion->LC-MS/MS Analysis Identification of Cell Surface Proteins Identification of Cell Surface Proteins LC-MS/MS Analysis->Identification of Cell Surface Proteins

Caption: Workflow for cell surface protein capture.

Simplified Integrin Signaling Pathway

Integrin_Signaling Extracellular Matrix Extracellular Matrix Integrin (Glycoprotein) Integrin (Glycoprotein) Extracellular Matrix->Integrin (Glycoprotein) FAK FAK Integrin (Glycoprotein)->FAK Src Src FAK->Src Ras Ras Src->Ras MAPK Cascade MAPK Cascade Ras->MAPK Cascade Proliferation, Survival Proliferation, Survival MAPK Cascade->Proliferation, Survival

References

Methodological & Application

Application Notes and Protocols for m-PEG13-Hydrazide Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its stability, solubility, and circulation half-life, while reducing its immunogenicity.[1][2] This document provides a detailed, step-by-step guide for the site-specific conjugation of m-PEG13-Hydrazide to an antibody.

This method focuses on the formation of a stable hydrazone bond between the hydrazide group of the PEG linker and an aldehyde group introduced into the carbohydrate moieties of the antibody's Fc region.[3] This site-specific approach is advantageous as it typically does not interfere with the antigen-binding sites in the Fab regions, thus preserving the antibody's biological activity.

Principle of the Method

The conjugation process is a two-step procedure:

  • Oxidation of Antibody Glycans: The carbohydrate chains in the Fc region of the antibody are gently oxidized using sodium periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups.[3]

  • Hydrazone Bond Formation: The this compound is then reacted with the aldehyde-containing antibody. The hydrazide group of the PEG linker nucleophilically attacks the aldehyde, forming a stable hydrazone linkage. This reaction is most efficient in a slightly acidic buffer.

Materials and Reagents

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Sodium Periodate (NaIO₄)

  • Glycerol or Ethylene Glycol (for quenching)

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical equipment for characterization (e.g., SEC-MALS, Mass Spectrometer)

Experimental Protocols

Part 1: Oxidation of Antibody Glycans

This protocol describes the generation of aldehyde groups on the antibody for subsequent conjugation.

  • Antibody Preparation:

    • Buffer exchange the antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh 100 mM solution of sodium periodate in the Oxidation Buffer.

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.[4]

    • Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quenching the Reaction:

    • Stop the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 15-20 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of Oxidized Antibody:

    • Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Conjugation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5). This removes excess sodium periodate and quenching agent.

Part 2: Conjugation of this compound to Oxidized Antibody

This protocol details the reaction between the aldehyde-functionalized antibody and the this compound.

  • This compound Preparation:

    • Shortly before use, dissolve the this compound in a small amount of anhydrous DMSO and then dilute to the final desired concentration with Conjugation Buffer.

  • Conjugation Reaction:

    • Add a 50- to 100-fold molar excess of the dissolved this compound to the purified, oxidized antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification of the PEGylated Antibody:

    • Purify the antibody-PEG conjugate using size-exclusion chromatography (SEC) to remove unreacted this compound and other small molecules. The column should be equilibrated with a suitable storage buffer, such as PBS, pH 7.4.

    • Collect fractions corresponding to the PEGylated antibody.

  • Characterization and Storage:

    • Characterize the purified conjugate to determine the degree of PEGylation and assess its purity and integrity (see Data Presentation section).

    • Store the final PEGylated antibody at 4°C for short-term storage or at -80°C for long-term storage.

Data Presentation

Quantitative analysis is crucial to confirm the success of the conjugation and to characterize the final product.

Table 1: Optimization of Antibody Oxidation

The concentration of sodium periodate can be varied to control the number of aldehyde groups generated per antibody.

Sodium Periodate Concentration (mM)Reaction Time (min)Temperature (°C)Approximate Aldehyde Groups per Antibody
130251 - 2
530253 - 5
1030256 - 8

Data is illustrative and should be optimized for each specific antibody.

Table 2: Characterization of PEGylated Antibody by SEC-MALS

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) can be used to determine the molecular weight and polydispersity of the conjugate.

SpeciesElution Volume (mL)Measured Molecular Weight (kDa)Polydispersity (Mw/Mn)
Aggregate13.23>350>1.1
Dimer14.00~300<1.05
Monomer (PEGylated)15.80~155-160<1.05
Unconjugated Antibody16.50~150<1.05

Expected values for a typical IgG antibody conjugated with this compound. Actual values may vary.

Table 3: Mass Spectrometry Analysis of PEGylated Antibody

Mass spectrometry provides a precise measurement of the mass increase upon PEGylation, confirming the covalent attachment of the PEG linker.

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unconjugated Antibody150,000150,010-
Mono-PEGylated Antibody150,607150,615~605
Di-PEGylated Antibody151,214151,225~1210

This compound has a molecular weight of approximately 607 g/mol .

Table 4: pH Stability of the Hydrazone Bond

The stability of the hydrazone bond is pH-dependent, being more labile at acidic pH. This can be assessed by incubating the conjugate at different pH values and measuring the amount of intact conjugate over time using RP-HPLC.

pHIncubation Time (hours)% Intact ConjugateHalf-life (t½) (hours)
7.424>95%>100
5.524~50%~24
4.524<10%<8

Illustrative data. Actual stability may vary depending on the specific molecular context.

Visualizations

Chemical Reaction

G Antibody_Glycan Antibody with Glycan (Vicinal Diols) Oxidized_Antibody Oxidized Antibody (Aldehyde Groups) Antibody_Glycan->Oxidized_Antibody NaIO₄ PEGylated_Antibody PEGylated Antibody (Hydrazone Bond) Oxidized_Antibody->PEGylated_Antibody PEG_Hydrazide This compound PEG_Hydrazide->PEGylated_Antibody

Caption: Chemical reaction of this compound with an oxidized antibody.

Experimental Workflow

G cluster_prep Antibody Preparation cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization Buffer_Exchange Buffer Exchange into Oxidation Buffer Concentration_Adjustment Adjust Concentration (1-10 mg/mL) Buffer_Exchange->Concentration_Adjustment Add_NaIO4 Add Sodium Periodate (1-10 mM) Concentration_Adjustment->Add_NaIO4 Incubate_Dark Incubate 30 min at RT (Dark) Add_NaIO4->Incubate_Dark Quench Quench with Glycerol Incubate_Dark->Quench Purify_Oxidized Purify via Desalting Column Quench->Purify_Oxidized Add_PEG Add this compound (50-100x excess) Purify_Oxidized->Add_PEG Incubate_Conjugation Incubate 2-4 hours at RT Add_PEG->Incubate_Conjugation Purify_Final Purify by Size-Exclusion Chromatography Incubate_Conjugation->Purify_Final Characterize Characterize (SEC-MALS, MS) Purify_Final->Characterize Store Store at 4°C or -80°C Characterize->Store

Caption: Experimental workflow for this compound antibody conjugation.

Logical Relationship: Factors Influencing Degree of PEGylation

G NaIO4_Conc NaIO₄ Concentration Aldehyde_Groups Number of Aldehyde Groups NaIO4_Conc->Aldehyde_Groups PEG_Ratio This compound:Antibody Ratio Conjugation_Efficiency Conjugation Efficiency PEG_Ratio->Conjugation_Efficiency Reaction_Time Reaction Time Reaction_Time->Conjugation_Efficiency pH Reaction pH pH->Conjugation_Efficiency Degree_of_PEGylation Degree of PEGylation Aldehyde_Groups->Degree_of_PEGylation Conjugation_Efficiency->Degree_of_PEGylation

Caption: Factors influencing the final degree of antibody PEGylation.

References

Application Notes: Site-Specific Protein Modification Using m-PEG13-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[1] This modification can improve protein solubility and stability, extend the circulating half-life, and reduce immunogenicity.[2][3] However, random PEGylation can lead to heterogeneous products with diminished biological activity. Site-specific modification ensures a homogenous product with preserved function.

m-PEG13-Hydrazide is a monofunctional PEG reagent containing a hydrazide group (-CONHNH₂) that enables the site-specific modification of proteins. This is typically achieved by targeting carbonyl groups (aldehydes or ketones), which can be selectively introduced into glycoproteins, allowing for a controlled and precise conjugation process away from the protein's active sites.[4][5]

Principle of the Method

The core of this methodology is the chemoselective ligation between a hydrazide and a carbonyl group. The reaction proceeds in two main stages:

  • Generation of a Carbonyl Group: Aldehyde groups are introduced onto the protein at specific sites. The most common method involves the mild oxidation of vicinal diols in carbohydrate moieties of glycoproteins (e.g., sialic acid residues) using sodium periodate (NaIO₄). This creates reactive aldehydes on the glycan chains, which are often located in the Fc region of antibodies, distant from the antigen-binding sites.

  • Hydrazone Bond Formation: The aldehyde-modified protein is then reacted with the hydrazide group of this compound. This condensation reaction forms a stable hydrazone bond, covalently linking the PEG chain to the protein. The reaction is highly specific and proceeds efficiently under mild, aqueous conditions (pH 5-7), which helps to maintain the protein's native structure and function. For enhanced stability, the resulting hydrazone bond can be reduced to a secondary amine bond using a mild reducing agent like sodium cyanoborohydride.

G cluster_protein Glycoprotein cluster_reaction Reaction Products P Protein G Glycan (vicinal diols) P->G contains AldehydeProtein Aldehyde-Modified Protein G:e->AldehydeProtein:w Oxidation Oxidant Sodium Periodate (NaIO4) PEG This compound PegProtein Site-Specifically PEGylated Protein AldehydeProtein:e->PegProtein:w Hydrazone Formation

Caption: Reaction mechanism for site-specific PEGylation.

Applications

  • Therapeutic Protein Development: Enhancing the pharmacokinetic and pharmacodynamic properties of protein drugs, such as monoclonal antibodies, cytokines, and enzymes.

  • Drug Delivery: Creating stable, long-circulating protein-drug conjugates or functionalizing nanoparticles for targeted delivery.

  • Diagnostic Imaging: Conjugating imaging agents to proteins or antibodies for in vivo tracking and diagnostics.

  • Biomaterials: Modifying protein surfaces to reduce non-specific binding and improve biocompatibility.

Experimental Protocols

Protocol 1: Site-Specific Modification of Glycoproteins via Periodate Oxidation

This protocol details the most common method for labeling glycoproteins, such as antibodies, by oxidizing their carbohydrate side chains to create reactive aldehydes for conjugation with this compound.

G start Start: Glycoprotein Solution oxidation Step 1: Oxidation Add Sodium Periodate (NaIO4) Incubate in dark start->oxidation quench Quench Reaction Add glycerol oxidation->quench desalt1 Buffer Exchange / Desalting Remove excess oxidant quench->desalt1 conjugation Step 2: Conjugation Add this compound (Optional: Aniline catalyst) Incubate desalt1->conjugation stabilization Step 3 (Optional): Stabilization Add Sodium Cyanoborohydride (NaBH3CN) conjugation->stabilization purification Step 4: Purification Size-Exclusion Chromatography (SEC) conjugation->purification Skip stabilization stabilization->purification Proceed if performed characterization Analysis & Characterization (SDS-PAGE, SEC, Mass Spec) purification->characterization end End: Purified PEGylated Protein characterization->end

Caption: Experimental workflow for glycoprotein PEGylation.

Materials

  • Glycoprotein (e.g., IgG) at 1-10 mg/mL

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (20-100 mM, freshly prepared in Oxidation Buffer)

  • Quenching Solution: Glycerol (1 M)

  • Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0 (or PBS, pH 7.4)

  • This compound

  • (Optional) Aniline (Coupling Catalyst)

  • (Optional) Sodium cyanoborohydride (NaBH₃CN)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., FPLC with a size-exclusion column)

Methodology

  • Protein Preparation:

    • Exchange the glycoprotein into ice-cold Oxidation Buffer using a desalting column.

    • Adjust the protein concentration to 5 mg/mL.

  • Step 1: Oxidation of Glycoprotein

    • Add the freshly prepared NaIO₄ solution to the protein solution to a final concentration of 1-10 mM. For sialic acid-specific oxidation, use 1 mM NaIO₄; for other sugar groups, use up to 10 mM.

    • Incubate the reaction for 30 minutes on ice in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for an additional 15 minutes on ice.

    • Immediately remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with Conjugation Buffer.

  • Step 2: Conjugation with this compound

    • Dissolve this compound in the Conjugation Buffer.

    • Add the this compound solution to the aldehyde-modified protein. A 20- to 50-fold molar excess of the PEG-hydrazide is recommended.

    • (Optional) For improved efficiency, aniline can be added as a catalyst to a final concentration of 10 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Step 3: (Optional) Reductive Stabilization

    • To create a more stable linkage, the hydrazone bond can be reduced.

    • Add NaBH₃CN to the conjugation reaction to a final concentration of 5 mM.

    • Incubate for 1 hour at room temperature.

  • Step 4: Purification of the PEGylated Protein

    • Purify the PEGylated protein from excess PEG reagent and byproducts using size-exclusion chromatography (SEC).

    • Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its increased hydrodynamic radius.

    • Collect and pool the fractions corresponding to the PEGylated protein.

Protocol 2: Site-Specific C-terminal Modification via Intein-mediated Hydrazinolysis

This advanced method generates a protein with a C-terminal hydrazide, which can then be site-specifically conjugated to a PEG molecule containing a pyruvoyl or other ketone/aldehyde group.

Principle: The target protein is expressed as a fusion with an intein domain. Treatment with hydrazine cleaves the fusion protein, leaving a reactive hydrazide group specifically at the C-terminus of the target protein. This protein-hydrazide is then reacted with a carbonyl-functionalized PEG.

High-Level Protocol Outline:

  • Expression and Purification: Express the target protein-intein-chitin binding domain (CBD) fusion protein in E. coli and purify it on a chitin resin.

  • On-column Cleavage (Hydrazinolysis): Flush the column with a cleavage buffer containing hydrazine to induce cleavage of the intein, releasing the target protein with a C-terminal hydrazide.

  • Buffer Exchange: Desalt the collected protein-hydrazide into a suitable conjugation buffer.

  • Conjugation: React the protein-hydrazide with a molar excess of an aldehyde- or ketone-functionalized PEG (e.g., m-PEG13-Pyruvate) at room temperature.

  • Purification: Purify the C-terminally PEGylated protein using SEC or another suitable chromatographic method.

Analysis and Characterization

Confirming the success and quality of PEGylation is a critical step. A combination of methods should be used to assess the degree of modification, purity, and integrity of the final product.

G cluster_results Expected Results start Purified PEGylated Protein sds_page SDS-PAGE (Qualitative Check) start->sds_page sec Size-Exclusion HPLC (Purity & Aggregation) start->sec ms Mass Spectrometry (MW Confirmation) start->ms activity_assay Functional Assay (Biological Activity) start->activity_assay sds_result Increased apparent MW (smeared band) sds_page->sds_result sec_result Shift to earlier retention time sec->sec_result ms_result Mass increase corresponding to attached PEG chains ms->ms_result activity_result Retained or moderately decreased activity activity_assay->activity_result

Caption: Workflow for characterization of PEGylated proteins.
  • SDS-PAGE: Provides a quick qualitative assessment. PEGylated proteins will show a significant increase in apparent molecular weight and often appear as a broader, "smeared" band compared to the sharp band of the unmodified protein.

  • Size-Exclusion Chromatography (SEC-HPLC): Used to assess purity, homogeneity, and the presence of aggregates. The PEGylated conjugate will have a shorter retention time than the unmodified protein.

  • Mass Spectrometry (MS): Provides definitive confirmation of PEGylation by measuring the precise molecular weight of the modified protein. This allows for the determination of the number of PEG chains attached per protein molecule (degree of PEGylation).

  • Functional Assays: A biological activity assay (e.g., ELISA, enzyme kinetics) should be performed to confirm that the protein retains its function after modification.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for a successful PEGylation experiment.

Table 1: Recommended Reaction Parameters and Molar Ratios

ParameterGlycoprotein OxidationConjugation Reaction
Key Reagent Sodium Periodate (NaIO₄)This compound
Molar Ratio 10-100 fold excess over protein20-50 fold excess over protein
pH 5.5 - 6.06.0 - 7.4
Temperature 4°C4°C or Room Temperature
Duration 30 minutes2 - 16 hours
Catalyst N/AAniline (Optional, ~10 mM)

Table 2: Example Characterization Data for a 150 kDa IgG Modified with this compound

Analysis TechniqueUnmodified IgGPEGylated IgG (1 PEG chain)Expected Observation
SDS-PAGE ~150 kDa~170-180 kDa (Apparent)Shift to higher apparent MW
SEC-HPLC (Retention Time) 12.5 min11.2 minShift to earlier elution
Mass Spectrometry (MW) 150,000 Da~150,600 Da*Mass increase confirms conjugation
Biological Activity 100%> 90%High retention of function

*The molecular weight of this compound is approximately 618.7 g/mol . The final mass after conjugation will reflect the addition of the PEG moiety minus the loss of water (H₂O).

References

Application Notes and Protocols for m-PEG13-Hydrazide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG13-Hydrazide as a linker in the development of antibody-drug conjugates (ADCs). This document outlines the core principles, detailed experimental protocols, and relevant data for researchers in the field of targeted therapeutics.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker that plays a crucial role in the design and synthesis of ADCs. It features a methoxy-terminated polyethylene glycol (PEG) chain of 13 ethylene glycol units, which imparts favorable pharmacokinetic properties, and a terminal hydrazide group for conjugation to a cytotoxic payload. The PEG component enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.

The hydrazide moiety reacts with a carbonyl group (aldehyde or ketone) on the drug molecule to form a hydrazone bond. This bond is designed to be stable at physiological pH (around 7.4) but cleavable under the acidic conditions found within cellular lysosomes (pH 4.5-5.0).[1][2] This pH-sensitive cleavage mechanism allows for the targeted release of the cytotoxic payload inside cancer cells, minimizing off-target toxicity.[1][2]

Key Features of this compound:

  • PEG Spacer: A 13-unit PEG chain enhances solubility, stability, and pharmacokinetic profile of the ADC.[3]

  • Hydrazide Group: Enables the formation of a pH-sensitive hydrazone bond with a carbonyl-containing payload.

  • Cleavable Linker: Facilitates the release of the cytotoxic drug in the acidic environment of the lysosome.

ADC Synthesis Strategy using this compound

The general strategy for synthesizing an ADC with this compound involves a two-step process. First, the this compound linker is conjugated to the cytotoxic payload. In the second step, the linker-payload construct is conjugated to the monoclonal antibody (mAb).

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: ADC Formation Drug Cytotoxic Drug (with carbonyl group) Linker_Drug Linker-Payload Construct Drug->Linker_Drug Hydrazone bond formation Linker This compound Linker->Linker_Drug ADC Antibody-Drug Conjugate (ADC) Linker_Drug->ADC Antibody Monoclonal Antibody (with reactive group) Antibody->ADC Conjugation

Data Presentation

Stability of Hydrazone Linkers

The stability of the hydrazone bond is critical for the efficacy and safety of the ADC. The following table summarizes the stability of different types of hydrazone linkers at physiological and lysosomal pH. While specific data for this compound is not available, this table provides a general understanding of hydrazone linker stability.

Linker TypeHalf-life at pH 7.4 (hours)Half-life at pH 5.0 (hours)Reference
Acylhydrazone> 48< 1
Alkylhydrazone24 - 481 - 4
Aromatic Hydrazone> 72> 24
Pharmacokinetic Parameters of PEGylated ADCs

PEGylation is known to improve the pharmacokinetic properties of ADCs. The following table presents a summary of pharmacokinetic parameters for ADCs with and without PEG linkers from a representative study.

ADC ConstructClearance (mL/h/kg)Half-life (days)Area Under the Curve (AUC) (h·mg/mL)Reference
Non-PEGylated ADC0.710.414,370
PEGylated ADC0.79.915,225

Experimental Protocols

Protocol for Antibody Modification: Introduction of Aldehyde Groups

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a monoclonal antibody, which can then be used for conjugation with a hydrazide-containing linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄) solution, freshly prepared in PBS

  • Propylene glycol

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

  • Cool the antibody solution to 4°C.

  • Add freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for an additional 10 minutes at 4°C.

  • Remove excess periodate and quenching agent by buffer exchange into the conjugation buffer using a desalting column.

  • Determine the concentration of the oxidized antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

Antibody_Oxidation_Workflow Start Start: mAb in PBS Adjust_Conc Adjust mAb concentration (5-10 mg/mL) Start->Adjust_Conc Cool Cool to 4°C Adjust_Conc->Cool Add_Periodate Add Sodium Periodate (1 mM) Cool->Add_Periodate Incubate_Dark Incubate in dark (4°C, 30 min) Add_Periodate->Incubate_Dark Quench Quench with Propylene Glycol Incubate_Dark->Quench Incubate_Quench Incubate (4°C, 10 min) Quench->Incubate_Quench Purify Purify via Desalting Column Incubate_Quench->Purify End End: Oxidized mAb Purify->End

Protocol for Conjugation of this compound-Drug to Antibody

This protocol describes the conjugation of a pre-formed this compound-drug construct to an aldehyde-modified antibody.

Materials:

  • Aldehyde-modified monoclonal antibody (from Protocol 4.1)

  • This compound-drug construct

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Dissolve the this compound-drug construct in the conjugation buffer.

  • Add a 50- to 100-fold molar excess of the this compound-drug solution to the aldehyde-modified antibody.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Purify the resulting ADC using an SEC system to remove unreacted linker-drug and other small molecules.

  • Collect the fractions corresponding to the monomeric ADC.

Protocol for Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using UV-Vis spectroscopy.

Materials:

  • Purified ADC solution of known concentration

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the molar concentrations of the antibody and the drug using their respective molar extinction coefficients.

  • The DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.

Equation:

DAR = (A_drug / ε_drug) / (A_Ab / ε_Ab)

Where:

  • A_drug = Absorbance at the drug's λ_max

  • ε_drug = Molar extinction coefficient of the drug

  • A_Ab = Absorbance at 280 nm (corrected for drug absorbance)

  • ε_Ab = Molar extinction coefficient of the antibody

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the in vitro cytotoxicity of the ADC on cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC and unconjugated antibody solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of ADC or control antibody. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Mechanism of Action of Hydrazone-Linked ADCs

The mechanism of action of an ADC with a hydrazone linker relies on the targeted delivery of the cytotoxic payload to cancer cells.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Target Cancer Cell ADC_circulating ADC in Circulation (Stable Hydrazone Bond) Receptor Antigen Receptor Binding Binding Internalization Internalization (Endocytosis) Endosome Endosome (pH 5.5-6.0) Lysosome Lysosome (pH 4.5-5.0) Cleavage Hydrazone Cleavage Drug_Release Payload Release Cell_Death Cell Death (Apoptosis)

  • Binding and Internalization: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.

  • Lysosomal Trafficking: The internalized vesicle, containing the ADC, fuses with lysosomes.

  • Payload Release: The acidic environment of the lysosome (pH 4.5-5.0) triggers the hydrolysis of the hydrazone bond, releasing the active cytotoxic payload into the cytoplasm.

  • Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell, typically through apoptosis.

References

Application Notes and Protocols for Periodate Oxidation of Antibodies for Hydrazide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific conjugation of labels to antibodies is crucial for developing robust immunoassays, antibody-drug conjugates (ADCs), and other targeted molecular tools. Periodate oxidation of the glycan moieties in the Fc region of an antibody, followed by reaction with a hydrazide-containing label, offers a reliable method for achieving site-specific conjugation that preserves the antigen-binding activity of the antibody.[1] This document provides a detailed protocol and supporting data for this conjugation strategy.

The principle of this method lies in the selective oxidation of cis-diol groups within the sugar residues of the antibody's glycans by sodium meta-periodate (NaIO₄).[2][3] This oxidation cleaves the carbon-carbon bond of the diol, generating reactive aldehyde groups.[2][3] These aldehydes can then specifically react with a hydrazide group (-NH-NH₂) to form a stable hydrazone bond, effectively coupling the label to the antibody. This approach is advantageous as the glycosylation sites are typically located in the Fc region, far from the antigen-binding sites in the Fab regions, thus minimizing interference with the antibody's immunoreactivity.

Experimental Workflow and Chemical Reaction

The overall process involves antibody preparation, oxidation, labeling, and purification. The following diagrams illustrate the general workflow and the underlying chemical reaction.

G cluster_prep Preparation cluster_oxidation Oxidation cluster_labeling Labeling & Purification Ab_prep Antibody Preparation (Purification & Buffer Exchange) Oxidation Periodate Oxidation (Generation of Aldehydes) Ab_prep->Oxidation Quench Quenching (Stop Reaction) Oxidation->Quench Purify_ox Purification (Remove Excess Periodate) Quench->Purify_ox Label Hydrazide Labeling (Hydrazone Bond Formation) Purify_ox->Label Purify_conj Final Purification (Remove Excess Label) Label->Purify_conj Final_product Final_product Purify_conj->Final_product Labeled Antibody Conjugate

Caption: General experimental workflow for antibody labeling.

Caption: Chemical pathway for hydrazide labeling of antibodies.

Detailed Experimental Protocols

This section provides a comprehensive protocol for the periodate oxidation and subsequent hydrazide labeling of antibodies.

Protocol 1: Periodate Oxidation of Antibody

This protocol describes the generation of aldehyde groups on the antibody's carbohydrate chains.

A. Materials Required

  • Antibody (0.5-10 mg/mL)

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M sodium acetate, pH 5.5. Avoid buffers containing primary amines (e.g., Tris) or sugars.

  • Quenching Solution: Glycerol or ethylene glycol.

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

  • Amber reaction vials or tubes wrapped in foil to protect from light.

B. Procedure

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris, glycine, or sodium azide, it must be purified.

    • Use a desalting column or dialysis to exchange the antibody into the Oxidation Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Oxidation Reaction:

    • Prepare a fresh stock solution of sodium meta-periodate (e.g., 20-100 mM) in Oxidation Buffer. This solution should be used immediately.

    • For general oxidation, add the periodate solution to the antibody solution to a final concentration of 10-20 mM. For selective oxidation of sialic acid residues, a lower concentration of 1 mM periodate can be used.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction can also be performed at 4°C for 2 hours.

  • Quenching the Reaction:

    • Stop the oxidation by adding a quenching agent like glycerol or ethylene glycol to a final concentration of 15-20 mM.

    • Incubate for 5-15 minutes at room temperature. Note: Some studies suggest that extensive washing is preferable to glycol quenching to avoid potential side reactions.

  • Purification of Oxidized Antibody:

    • Immediately remove excess periodate, quenching agent, and byproducts by running the sample through a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 6.5-7.4). Dialysis is also an option.

    • The purified, oxidized antibody is now ready for hydrazide labeling.

Protocol 2: Hydrazide Labeling of Oxidized Antibody

This protocol details the reaction between the generated aldehyde groups on the antibody and the hydrazide-activated label.

A. Materials Required

  • Purified oxidized antibody

  • Hydrazide-activated label (e.g., fluorescent dye, biotin-hydrazide)

  • Conjugation Buffer: 0.1 M sodium acetate, pH 5.5 or PBS, pH 6.0-7.4. The optimal pH for hydrazone bond formation is typically around 4.5-6.0, but for sensitive proteins, the reaction is often performed at a more neutral pH.

  • Aniline (optional, as a catalyst)

  • Purification: Desalting column, size-exclusion chromatography (SEC), or Protein A/G affinity chromatography.

B. Procedure

  • Prepare Hydrazide Label:

    • Dissolve the hydrazide-activated label in an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL or 50 mM).

  • Conjugation Reaction:

    • Add a molar excess (e.g., 50-100 fold) of the hydrazide label stock solution to the purified oxidized antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction can be extended to 24 hours at 4°C.

    • To improve reaction efficiency at neutral pH, a catalyst such as aniline can be included.

  • Purification of the Antibody Conjugate:

    • Remove excess, unreacted hydrazide label and any reaction byproducts.

    • Size-exclusion chromatography (SEC) is a common and effective method for separating the labeled antibody from smaller molecules.

    • Alternatively, desalting columns or dialysis can be used for purification.

    • For complex mixtures, Protein A or Protein G affinity chromatography can be employed to specifically capture the antibody conjugate.

  • Storage:

    • Store the purified antibody conjugate at 4°C for short-term use. For long-term storage, add a preservative like sodium azide (final concentration ~0.02%) and store at 4°C, or aliquot and freeze at -20°C or -80°C. Protect fluorescently labeled conjugates from light.

Quantitative Data and Reaction Parameters

The efficiency and outcome of the labeling process are highly dependent on the reaction conditions. The tables below summarize key parameters gathered from various sources.

Table 1: Recommended Conditions for Periodate Oxidation
ParameterRecommended RangepHTemperature (°C)Incubation TimeNotes
Periodate Concentration 1-10 mM4.6 - 5.60 - 2530-60 min1 mM selectively oxidizes sialic acids. Higher concentrations (>50 mM) can decrease antibody avidity.
10-20 mM5.5Room Temp30 minA commonly used general condition.
40:1 (NaIO₄:Ab molar ratio)5.0375 minOptimized condition for HRP conjugation.
Table 2: Recommended Conditions for Hydrazide Labeling
ParameterRecommended RangepHTemperature (°C)Incubation TimeNotes
Hydrazide Molar Excess 50-100 fold6.0 - 7.4Room Temp2-4 hoursA higher molar excess drives the reaction to completion.
pH 4.5 - 6.0-Room Temp1-2 hoursOptimal pH for hydrazone bond formation.
6.0 - 7.4-Room Temp2-4 hoursBetter for sensitive antibodies, though the reaction may be slower. Aniline can be used as a catalyst.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Insufficient oxidation (aldehyde generation).Increase periodate concentration, reaction time, or temperature within the recommended ranges. Confirm the pH of the oxidation buffer is optimal (around 5.5).
Inefficient hydrazide reaction.Optimize the pH for conjugation (lower pH, e.g., 6.0, is often better). Increase the molar excess of the hydrazide label or the incubation time. Consider adding a catalyst like aniline.
Presence of interfering substances (e.g., Tris, azide).Ensure the antibody is thoroughly purified into an appropriate buffer before starting the oxidation step.
Loss of Antibody Activity Harsh oxidation conditions.Reduce the periodate concentration, shorten the reaction time, or perform the reaction at a lower temperature (e.g., 4°C). Ensure oxidation is specific to the Fc glycans.
Aggregation of antibody.The antibody concentration may be too high, or the buffer conditions may be suboptimal. If using a hydrophobic label, consider a linker with a PEG spacer to improve solubility.
High Background Signal Incomplete removal of excess label.Improve the final purification step. Use size-exclusion chromatography for better separation of the conjugate from the free label.

References

Application Notes and Protocols for m-PEG13-Hydrazide Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process can improve solubility, extend circulating half-life, and reduce immunogenicity. The reaction of a hydrazide-functionalized PEG with a peptide containing a carbonyl group (aldehyde or ketone) is a highly specific method for creating stable PEG-peptide conjugates. This document provides detailed application notes and protocols for the conjugation of m-PEG13-Hydrazide to peptides, forming a stable hydrazone linkage.

The core of this methodology is the chemoselective reaction between the hydrazide moiety (-CONHNH2) of this compound and a carbonyl group on the peptide. This reaction proceeds efficiently under mild, aqueous conditions, making it suitable for sensitive biological molecules.[1] The resulting hydrazone bond is stable at physiological pH but can be engineered to be cleavable under acidic conditions, such as those found in endosomes or lysosomes, which is advantageous for drug delivery applications.[1][2]

Reaction Principle and Workflow

The conjugation process involves two main stages: the introduction of a carbonyl group onto the peptide and the subsequent reaction with this compound.

Diagram: Chemical Reaction

cluster_0 Peptide with Aldehyde Group cluster_1 This compound cluster_2 PEGylated Peptide Peptide Peptide-CHO Conjugate Peptide-CH=N-NH-CO-PEG13-m Peptide->Conjugate + PEG m-PEG13-CO-NH-NH2 PEG->Conjugate pH 5-7 (Aniline catalyst optional) A Introduce Aldehyde/Ketone into Peptide C Mix Peptide and PEG-Hydrazide (Molar Excess of PEG) A->C B Dissolve this compound in Reaction Buffer B->C D Incubate at RT (2-4h) or 4°C (overnight) C->D E Purify Conjugate (e.g., SEC or Dialysis) D->E F Characterize Conjugate (e.g., SDS-PAGE, MS) E->F

References

Purifying m-PEG13-Hydrazide Labeled Proteins: A Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the covalent attachment of polyethylene glycol (PEG) chains to proteins, or PEGylation, is a critical strategy to enhance the therapeutic properties of biomolecules. This process can improve a protein's stability, solubility, and pharmacokinetic profile. The m-PEG13-Hydrazide linker offers a specific method for PEGylation, targeting carbonyl groups on proteins. Following the labeling reaction, a heterogeneous mixture of PEGylated protein, unreacted protein, and excess PEG reagent necessitates a robust purification strategy. This document provides detailed protocols for the purification of this compound labeled proteins using various chromatography techniques.

Principle of this compound Labeling

The hydrazide moiety of this compound reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. For many glycoproteins, these carbonyl groups can be generated by the mild oxidation of cis-diols in their carbohydrate moieties using sodium periodate. This site-specific labeling approach often preserves the protein's biological activity by targeting regions distal to the active site.

Experimental Protocols

Generation of Aldehyde Groups on Glycoproteins

This protocol is for glycoproteins that do not have accessible native carbonyl groups.

Materials:

  • Glycoprotein solution (5 mg/mL)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare the glycoprotein solution at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[1]

  • To 1 mL of the protein solution, add 1 mL of the freshly prepared 20 mM sodium meta-periodate solution.[1]

  • Mix gently and incubate for 5 minutes at room temperature in the dark to initiate the oxidation of the carbohydrate side chains.[1]

  • Immediately remove the excess periodate and byproducts by desalting the solution using a desalting column or by dialysis against 0.1 M sodium acetate buffer, pH 5.5.[1] The resulting solution contains the protein with accessible aldehyde groups.

This compound Labeling Reaction

Materials:

  • Aldehyde-containing protein solution from step 2.1

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[1]

  • Add the this compound stock solution to the aldehyde-containing protein solution to achieve a final molar excess of the PEG reagent (typically a 10 to 50-fold molar excess is a good starting point).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • (Optional) To stabilize the hydrazone linkage, a reducing agent like sodium cyanoborohydride can be added.

  • Proceed immediately to the purification of the PEGylated protein.

Purification of this compound Labeled Proteins by Chromatography

The PEGylation reaction mixture will contain the desired mono-PEGylated protein, as well as unreacted protein, excess this compound, and potentially di- or multi-PEGylated species. Chromatographic methods are essential to isolate the desired product to a high purity.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at removing unreacted, smaller molecules like the this compound reagent and can also separate the PEGylated protein from the smaller, unreacted protein.

Experimental Protocol for SEC:

ParameterCondition
Column Zenix SEC-150 (3 µm, 150 Å, 7.8 x 300 mm) or similar
Mobile Phase 150 mM Sodium Phosphate Buffer, pH 7.0
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detector UV at 214 nm or 280 nm
Injection Volume 20 µL
Sample Concentration 2.0 mg/mL

Data Presentation: Representative SEC Purity Assessment

AnalyteRetention Time (min)Peak Area (%)
Aggregates~7.51.2
Di-PEGylated Protein~8.25.8
Mono-PEGylated Protein~9.185.3
Unreacted Protein~10.57.7

Note: Retention times are illustrative and will vary depending on the specific protein and PEGylation.

Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge. The attachment of PEG chains can shield the charged residues on the protein surface, altering its interaction with the IEX resin. This technique is particularly powerful for separating PEGylated isomers (proteins PEGylated at different sites) and species with different degrees of PEGylation.

Experimental Protocol for Cation Exchange Chromatography (CEX):

ParameterCondition
Column TSKgel SP-5PW (20 µm, 1000 Å) or similar strong cation exchange column
Mobile Phase A 25 mM Phosphate Buffer, 0.1 M Na₂SO₄, pH 6.0
Mobile Phase B Mobile Phase A + 0.5 M NaCl
Flow Rate 0.85 mL/min
Gradient 0-30% B over 30 minutes
Detector UV at 280 nm
Injection Volume 100 µL

Data Presentation: Representative IEX Separation of PEGylated Species

Peak IDIdentity Confirmed by MS
1Di-PEGylated Lysozyme
2Mono-PEGylated Lysozyme (Isomer 1)
3Mono-PEGylated Lysozyme (Isomer 2)
4Unreacted Lysozyme
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation from the un-PEGylated form. HIC can be a useful orthogonal technique to IEX and SEC for achieving high purity.

Experimental Protocol for HIC:

ParameterCondition
Column CIM C4 A monolith or Toyopearl Butyl 650C
Mobile Phase A High salt buffer (e.g., 1 M ammonium sulfate in phosphate buffer)
Mobile Phase B Low salt buffer (e.g., phosphate buffer without ammonium sulfate)
Flow Rate Dependent on column dimensions
Gradient Decreasing salt gradient (e.g., 100% A to 100% B over a set time)
Detector UV at 280 nm

Data Presentation: HIC Purification of a Model PEGylated Protein

FractionPurity (%)Yield (%)
Crude PEGylation Mix-100
HIC Elution Pool9885

Visualizing the Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_purification Chromatographic Purification Protein Glycoprotein Oxidation Periodate Oxidation Protein->Oxidation AldehydeProtein Aldehyde-containing Protein Oxidation->AldehydeProtein PEGylation This compound Reaction AldehydeProtein->PEGylation CrudeMix Crude PEGylated Mixture PEGylation->CrudeMix SEC Size Exclusion Chromatography (SEC) CrudeMix->SEC Separation by Size IEX Ion Exchange Chromatography (IEX) CrudeMix->IEX Separation by Charge HIC Hydrophobic Interaction Chromatography (HIC) CrudeMix->HIC Separation by Hydrophobicity PureProtein Purified this compound Labeled Protein SEC->PureProtein IEX->PureProtein HIC->PureProtein

Caption: Experimental workflow for labeling and purification.

Logical Relationship of Purification Techniques

purification_strategy cluster_primary Primary Purification cluster_polishing Polishing Step (Optional) Start Crude PEGylation Mixture SEC SEC (Removes excess PEG, separates by size) Start->SEC IEX IEX (Separates by degree of PEGylation and isomers) Start->IEX SEC->IEX Further separation of PEGylated species HIC HIC (Orthogonal separation based on hydrophobicity) SEC->HIC End High Purity PEGylated Protein SEC->End If sufficient purity IEX->SEC Buffer exchange and aggregate removal IEX->HIC IEX->End If sufficient purity HIC->End

Caption: Logical flow for a multi-step purification strategy.

References

Application Notes & Protocols: Creating pH-Sensitive Drug Delivery Systems with m-PEG-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stimuli-responsive drug delivery systems offer a promising strategy for targeted therapy, enhancing therapeutic efficacy while minimizing systemic toxicity. Among these, pH-sensitive systems are extensively studied, designed to release their payload in the acidic microenvironments characteristic of tumors, inflamed tissues, or intracellular compartments like endosomes and lysosomes (pH 4.0-6.8).[1][2][3] This is in contrast to the physiological pH of blood and healthy tissues, which is approximately 7.4.[2]

A key chemical linkage enabling this pH-dependent release is the hydrazone bond.[4] This bond is formed through the condensation reaction between a hydrazide and a carbonyl group (aldehyde or ketone). Hydrazone linkages are relatively stable at neutral pH but are susceptible to hydrolysis under acidic conditions, triggering the release of the conjugated drug.

This document provides detailed application notes and protocols for developing pH-sensitive drug delivery systems using methoxy-polyethylene glycol-hydrazide (m-PEG-Hydrazide). The PEG component enhances solubility, stability, and circulation time of the therapeutic agent. m-PEG-Hydrazide serves as a versatile linker for conjugating drugs that either inherently possess a carbonyl group or are modified to include one, creating a prodrug that can be incorporated into various nanocarrier platforms like micelles or nanoparticles.

Mechanism of Action: pH-Triggered Drug Release

The core of this system is the acid-labile hydrazone bond. At physiological pH (7.4), the hydrazone linkage between the m-PEG carrier and the drug remains stable, ensuring the drug cargo is protected during circulation. Upon reaching a target site with a lower pH, such as a tumor microenvironment or after cellular uptake into an endosome, the acidic conditions catalyze the hydrolysis of the hydrazone bond. This cleavage detaches the drug from the PEG carrier, releasing the active therapeutic agent precisely where it is needed.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome, pH < 6.8) Carrier_Stable m-PEG-Hydrazone-Drug (Stable Conjugate) Carrier_Unstable m-PEG-Hydrazone-Drug Carrier_Stable->Carrier_Unstable Localization at Target Site Released_Drug Active Drug Carrier_Unstable->Released_Drug Hydrazone Hydrolysis PEG_Carrier m-PEG-Hydrazide Carrier_Unstable->PEG_Carrier Hydrazone Hydrolysis

Caption: pH-triggered drug release mechanism.

Experimental Data Overview

The following tables summarize typical quantitative data obtained during the formulation and characterization of m-PEG-Hydrazide based drug delivery systems.

Table 1: Physicochemical Properties of Nanoparticles

Formulation Drug Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Drug Loading Content (%) Encapsulation Efficiency (%)
pH-Sensitive Micelles Doxorubicin 120 ± 5.2 0.15 ± 0.03 -5.6 ± 0.8 15.2 ± 1.1 85.4 ± 4.3

| Control Micelles (non-sensitive) | Doxorubicin | 115 ± 4.8 | 0.17 ± 0.02 | -6.1 ± 0.9 | 14.8 ± 1.3 | 83.2 ± 3.9 |

Table 2: Comparative In Vitro Drug Release Profile

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (%) Cumulative Release at pH 5.0 (%)
2 8.1 ± 0.9 25.3 ± 2.1 30.5 ± 2.5
6 15.4 ± 1.3 48.9 ± 3.0 55.2 ± 3.1
12 26.7 ± 1.9 65.1 ± 3.5 70.8 ± 3.8
24 38.2 ± 2.4 78.6 ± 4.1 >75

| 48 | 45.3 ± 2.8 | 85.4 ± 4.5 | 89.1 ± 4.2 |

Data are presented as mean ± standard deviation and are representative examples compiled from literature.

Experimental Protocols

Protocol 1: Synthesis of m-PEG-Hydrazone-Drug Conjugate

This protocol describes the conjugation of a drug containing a ketone group (e.g., Doxorubicin) to m-PEG-Hydrazide.

Materials:

  • m-PEG-Hydrazide (e.g., m-PEG13-Hydrazide)

  • Doxorubicin HCl (DOX)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Glacial Acetic Acid

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Dissolve Doxorubicin HCl in anhydrous DMF. Add a 3-fold molar excess of triethylamine (TEA) to neutralize the hydrochloride and stir for 2 hours at room temperature.

  • In a separate flask, dissolve a 1.2-fold molar excess of m-PEG-Hydrazide in anhydrous DMF.

  • Add the m-PEG-Hydrazide solution to the DOX solution dropwise while stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation reaction.

  • Allow the reaction to proceed for 24-48 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon), protected from light.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, transfer the mixture to a dialysis bag (1 kDa MWCO).

  • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted starting materials, TEA, and DMF.

  • Freeze-dry (lyophilize) the purified solution to obtain the m-PEG-Hydrazone-DOX conjugate as a solid powder.

  • Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm the formation of the hydrazone bond.

G A Dissolve DOX·HCl & m-PEG-Hydrazide in Anhydrous DMF B Add Triethylamine (TEA) to neutralize DOX·HCl A->B C Mix Solutions & Add Catalytic Acetic Acid B->C D React for 24-48h (Room Temp, Inert Atm) C->D E Purify by Dialysis (vs. DI Water, 48h) D->E F Lyophilize to obtain Dry Powder Conjugate E->F G Characterize via ¹H NMR & FTIR F->G G cluster_0 Setup cluster_1 Incubation & Sampling cluster_2 Analysis A Place NP Suspension in Dialysis Bag B Immerse Bag in Release Buffer (pH 7.4 or 5.5) A->B C Incubate at 37°C with Shaking B->C D Withdraw Aliquot from Buffer at Time 't' C->D E Replenish with Fresh Buffer D->E F Quantify Drug in Aliquot (UV-Vis or HPLC) D->F E->C Repeat for each time point G Calculate Cumulative Release (%) F->G H Plot Release Profile (Release % vs. Time) G->H

References

Application Notes and Protocols for the Characterization of m-PEG13-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the essential analytical techniques used to characterize m-PEG13-Hydrazide conjugates. The methodologies described herein are critical for confirming successful conjugation, determining the degree of PEGylation, assessing purity, and ensuring the stability of the final product.

Introduction

The conjugation of methoxy-polyethylene glycol (m-PEG) to therapeutic proteins, peptides, and other biomolecules is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. The this compound linker offers a specific method for conjugation through the formation of a hydrazone bond with an aldehyde or ketone group on the target molecule. This pH-sensitive linkage can be advantageous for controlled drug release in acidic environments. Rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of these bioconjugates.

This document outlines the primary analytical techniques for the characterization of this compound conjugates, including Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The following table summarizes the quantitative data and key applications for the most relevant techniques.

Analytical TechniquePrincipleKey Quantitative DataAdvantagesDisadvantagesTypical Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight of the conjugate, degree of PEGylation, confirmation of hydrazone bond formation.High sensitivity and specificity, provides detailed structural information.[1]Can produce complex spectra with multiple charge states, requiring specialized data analysis.[2][3]Confirmation of successful conjugation and determination of the precise mass of the conjugate.
HPLC (SEC & RP-HPLC) Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC).Purity of the conjugate, presence of free this compound, aggregation analysis.Robust and reproducible for quantification and separation of reaction components.[4][]Does not provide direct molecular weight or structural information.Purification of the conjugate and assessment of product purity and stability.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of protons to elucidate molecular structure.Degree of PEGylation by comparing the integration of PEG methylene protons to specific protons on the conjugated molecule.Provides absolute, quantitative information without the need for a calibration curve; non-destructive.Lower sensitivity compared to MS; can be challenging for large, complex conjugates due to signal overlap.Determining the degree of PEGylation, especially for smaller conjugates.

Experimental Workflows and Logical Relationships

The characterization of this compound conjugates typically follows a logical workflow, starting from the conjugation reaction to the final, comprehensive analysis of the purified product.

G cluster_0 Conjugation & Purification cluster_1 Primary Characterization cluster_2 In-depth & Quantitative Analysis Conjugation Reaction Conjugation Reaction Purification Purification Conjugation Reaction->Purification Crude Product HPLC_Analysis HPLC Analysis (SEC/RP-HPLC) Purification->HPLC_Analysis Purity & Aggregation MS_Analysis Mass Spectrometry (LC-MS) Purification->MS_Analysis Identity & MW Stability_Studies Stability Studies (pH-dependent hydrolysis) HPLC_Analysis->Stability_Studies NMR_Analysis NMR Spectroscopy (Degree of PEGylation) MS_Analysis->NMR_Analysis

Caption: General workflow for the synthesis and characterization of this compound conjugates.

Experimental Protocols

Protocol 1: LC-MS Analysis for Molecular Weight Determination

This protocol is designed for the confirmation of successful conjugation and the determination of the molecular weight of the this compound conjugate.

A. Materials and Reagents

  • This compound conjugate sample

  • Solvent for sample dissolution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Optional: Post-column addition solution of 0.1% triethylamine in 50:50 acetonitrile:water

B. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer

C. Detailed Methodology

  • Sample Preparation: Dissolve the conjugate in the sample solvent to a concentration of approximately 1 mg/mL.

  • Chromatography:

    • Set the column temperature to 40°C.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5-10 µL of the sample.

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Set the ESI source to positive ionization mode.

    • Set the capillary voltage to 3.5 kV.

    • Set the source temperature to 120°C and the desolvation temperature to 350°C.

    • Acquire data over a mass range of 100-2000 m/z.

  • Optional Post-Column Amine Addition: To simplify the mass spectrum by reducing multiple charge states, introduce the triethylamine solution into the LC flow post-column via a T-junction at a flow rate of 10-20 µL/min.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the conjugate. Compare the experimental mass with the theoretical mass to confirm conjugation.

G Sample Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI_Source Electrospray Ionization HPLC->ESI_Source QTOF_Analyzer QTOF Mass Analyzer ESI_Source->QTOF_Analyzer Detector Detector QTOF_Analyzer->Detector Data_Analysis Data Analysis (Deconvolution) Detector->Data_Analysis

Caption: Workflow for LC-MS analysis of this compound conjugates.

Protocol 2: HPLC-SEC for Purity and Aggregation Analysis

This protocol outlines the use of Size-Exclusion Chromatography (SEC) to assess the purity of the conjugate and detect the presence of aggregates or free PEG.

A. Materials and Reagents

  • This compound conjugate sample

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer

B. Instrumentation

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the conjugate

C. Detailed Methodology

  • Sample Preparation: Dilute the conjugate sample in the mobile phase to a suitable concentration for UV detection (e.g., 0.5-1.0 mg/mL).

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Inject a defined volume of the sample (e.g., 20-50 µL).

    • Run the separation isocratically for a sufficient time to allow all components to elute.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the conjugate, any aggregates (which will elute earlier), and free this compound (which will elute later).

    • Integrate the peak areas to determine the relative purity of the conjugate and the percentage of aggregates and other impurities.

Protocol 3: ¹H NMR for Determination of Degree of PEGylation

This protocol is for quantifying the number of PEG chains attached to the target molecule.

A. Materials and Reagents

  • Lyophilized this compound conjugate sample

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known concentration (e.g., dimethyl sulfoxide - DMSO)

B. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

C. Detailed Methodology

  • Sample Preparation:

    • Accurately weigh and dissolve the conjugate sample in the deuterated solvent.

    • Add a known amount of the internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic signal of the PEG methylene protons (a sharp singlet around 3.6 ppm).

    • Integrate a well-resolved, characteristic signal from the conjugated molecule.

    • Integrate the signal from the internal standard.

    • Calculate the degree of PEGylation by comparing the relative integrations of the PEG signal and the signal from the conjugated molecule, normalized to the number of protons each signal represents and referenced to the internal standard.

These protocols provide a foundational framework for the robust characterization of this compound conjugates. It is recommended to optimize the specific parameters for each unique conjugate to ensure accurate and reliable results.

References

Application Notes and Protocols: m-PEG13-Hydrazide for Immobilizing Proteins on Solid Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG13-Hydrazide for the covalent immobilization of proteins onto solid surfaces. This technology is pivotal for a range of applications, including the development of biosensors, immunoassays, and targeted drug delivery systems. The inclusion of a 13-unit polyethylene glycol (PEG) spacer enhances the biocompatibility of the surface by minimizing non-specific protein adsorption and improves the accessibility of the immobilized protein's active sites.

Principle of Immobilization

The immobilization strategy is based on the chemoselective ligation between the hydrazide moiety of this compound and an aldehyde group. This reaction forms a stable hydrazone bond.[1][2] Proteins that are glycoproteins can be gently oxidized to generate aldehyde groups on their carbohydrate chains.[3][4] Alternatively, solid surfaces can be functionalized to present aldehyde groups, which then react with the hydrazide group of the PEG linker. Subsequently, a protein can be coupled to the distal end of the PEG chain through various conjugation chemistries, or a protein with a pre-existing aldehyde tag can be directly immobilized. The reaction is efficient and can be catalyzed by aniline, leading to high coupling yields in a relatively short time.[3]

Key Advantages of this compound

  • Biocompatibility and Reduced Non-specific Binding: The hydrophilic PEG linker effectively reduces the non-specific adsorption of proteins and other biomolecules to the surface, leading to lower background signals in assays.

  • Enhanced Stability and Solubility: The PEG chain can help to maintain the stability and solubility of the immobilized protein.

  • Controlled Orientation: Site-specific generation of aldehydes on a protein allows for its oriented immobilization, which can enhance its biological activity.

  • Stable Covalent Linkage: The hydrazone bond formed is stable under typical physiological conditions, ensuring long-term performance of the functionalized surface.

Quantitative Data on Immobilization Efficiency

The efficiency of protein immobilization can be influenced by several factors, including the concentration of the protein and the PEG-hydrazide linker, pH, reaction time, and the presence of a catalyst. While specific data for this compound on flat surfaces is not extensively published, data from analogous systems using hydrazide chemistry on activated supports provides valuable insights.

ParameterConditionTypical Coupling Efficiency (%)Reference System
Effect of Catalyst With 100mM Aniline Catalyst>90%Human IgG on hydrazide resin
Without Catalyst~50-60%Human IgG on hydrazide resin
Reaction Time 4 hours (with catalyst)>90%Glycoproteins on hydrazide resin
24-48 hours (without catalyst)Variable, often lower yieldsGlycoproteins on agarose supports
pH 5.0 - 6.0Optimal for hydrazone formationGeneral hydrazone ligation
Protein Type Glycoproteins (e.g., Antibodies)HighSite-directed immobilization
Aldehyde-tagged ProteinsHighSite-specific immobilization

Note: The above data is illustrative and derived from studies using hydrazide-activated resins. Efficiency on flat solid surfaces may vary and should be optimized for each specific application.

Experimental Protocols

Here we provide detailed protocols for the two primary approaches for protein immobilization using this compound: immobilization of glycoproteins via oxidation and immobilization to an aldehyde-activated surface.

Protocol 1: Immobilization of Glycoproteins on a Hydrazide-Functionalized Surface

This protocol describes the immobilization of glycoproteins, such as antibodies, which contain carbohydrate moieties that can be oxidized to generate reactive aldehyde groups.

Materials:

  • This compound functionalized solid surface (e.g., glass slide, microplate)

  • Glycoprotein (e.g., IgG antibody)

  • Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO4)

  • Aniline (optional, as a catalyst)

  • Quenching Solution: 10 mM Tris-HCl, pH 7.5

  • Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Bovine Serum Albumin (BSA) for blocking (optional)

Workflow Diagram:

G cluster_0 Step 1: Glycoprotein Oxidation cluster_1 Step 2: Immobilization cluster_2 Step 3: Quenching and Blocking A Dissolve Glycoprotein in Coupling Buffer B Add Sodium meta-periodate A->B C Incubate in the dark B->C D Remove excess periodate (e.g., desalting column) C->D E Apply oxidized glycoprotein to This compound surface D->E F Add Aniline (optional catalyst) E->F G Incubate (e.g., 2-4 hours at RT) F->G H Wash with PBST G->H I Add Quenching Solution H->I J Incubate I->J K Wash with PBST J->K L Block with BSA (optional) K->L

Caption: Workflow for glycoprotein immobilization.

Procedure:

  • Oxidation of Glycoprotein: a. Dissolve the glycoprotein in Coupling Buffer to a final concentration of 1-10 mg/mL. b. Add sodium meta-periodate to a final concentration of 10 mM. c. Incubate the reaction mixture for 30 minutes at room temperature in the dark. d. Remove excess sodium meta-periodate using a desalting column equilibrated with Coupling Buffer.

  • Immobilization Reaction: a. Apply the oxidized glycoprotein solution to the this compound functionalized surface. b. (Optional) For catalyzed reaction, add aniline to the glycoprotein solution to a final concentration of 10-100 mM. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing: a. Remove the unreacted glycoprotein solution. b. Wash the surface three times with PBST. c. Add the Quenching Solution to block any unreacted hydrazide groups and incubate for 30 minutes at room temperature. d. Wash the surface three times with PBST.

  • Blocking (Optional): a. To further minimize non-specific binding, incubate the surface with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature. b. Wash three times with PBST. The surface is now ready for use.

Protocol 2: Immobilization of Aldehyde-Tagged Proteins on a Hydrazide-Functionalized Surface

This protocol is suitable for proteins that have been recombinantly engineered to contain a terminal aldehyde group (e.g., via an aldehyde tag system).

Materials:

  • This compound functionalized solid surface

  • Aldehyde-tagged protein

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 6.0-7.0

  • Aniline (optional, as a catalyst)

  • Quenching Solution: 10 mM Tris-HCl, pH 7.5

  • Washing Buffer: PBST

Workflow Diagram:

G cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Immobilization cluster_2 Step 3: Quenching and Washing A Prepare Aldehyde-tagged Protein in Coupling Buffer B Apply protein solution to This compound surface A->B C Add Aniline (optional) B->C D Incubate C->D E Wash with PBST D->E F Add Quenching Solution E->F G Incubate F->G H Wash with PBST G->H

Caption: Workflow for aldehyde-tagged protein immobilization.

Procedure:

  • Protein Preparation: a. Dissolve or dilute the aldehyde-tagged protein in Coupling Buffer to the desired concentration (typically 0.1-1 mg/mL).

  • Immobilization Reaction: a. Apply the protein solution to the this compound functionalized surface. b. (Optional) Add aniline to a final concentration of 10-100 mM. c. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Washing: a. Follow steps 3a-3d from Protocol 1.

  • Blocking (Optional): a. Follow step 4 from Protocol 1 if necessary.

Surface Characterization

The success of the protein immobilization can be assessed using various surface analysis techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG linker and the protein by analyzing the elemental composition and chemical states at the surface.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and confirm the presence of immobilized proteins.

  • Contact Angle Measurement: To assess the change in surface hydrophilicity after PEGylation and protein immobilization.

  • Ellipsometry: To measure the thickness of the immobilized protein layer.

  • Fluorescence Microscopy: If the protein is fluorescently labeled, this technique can be used to visualize and quantify the immobilized protein.

  • Surface Plasmon Resonance (SPR): To quantitatively measure the amount of immobilized protein and to study its binding kinetics with other molecules in real-time.

Applications in Drug Development

The ability to create well-defined, biocompatible surfaces with immobilized proteins has significant implications for drug development:

  • High-Throughput Screening: Microarrays with immobilized target proteins can be used to screen large libraries of small molecules for potential drug candidates.

  • Pharmacokinetic Studies: Surfaces functionalized with specific receptors can be used to study drug-receptor interactions and binding kinetics.

  • Targeted Drug Delivery: The hydrazone linkage is pH-sensitive and can be designed to be stable at physiological pH but cleavable in the acidic environment of tumors or endosomes, allowing for targeted drug release.

  • Development of Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to improve their solubility, stability, and pharmacokinetic profiles.

Signaling Pathway Visualization

The use of this compound in PROTAC (Proteolysis Targeting Chimera) technology is an emerging application. The PEG linker can be a component of the PROTAC molecule, which brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.

G cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (containing this compound linker) TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds Proteasome Proteasome TargetProtein->Proteasome targeted for degradation E3Ligase->TargetProtein ubiquitinates Ub Ubiquitin Ub->E3Ligase DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides results in

Caption: PROTAC signaling pathway.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG13-Hydrazide conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during m-PEG13-Hydrazide conjugation reactions. The information is intended for researchers, scientists, and drug development professionals to help optimize reaction yields and ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

The conjugation reaction involves the formation of a hydrazone bond between the hydrazide group (-CONHNH2) of this compound and a carbonyl group (an aldehyde or ketone) on the target molecule. This is a nucleophilic addition-elimination reaction. The reaction is reversible, and the rate is pH-dependent.[1] A mildly acidic environment is typically required to protonate the carbonyl oxygen, which enhances its electrophilicity and facilitates the nucleophilic attack by the hydrazide.[1]

Q2: What is the optimal pH for achieving a high yield in a hydrazone ligation?

The optimal pH for hydrazone formation is generally in the mildly acidic range, typically between pH 4.5 and 6.0.[1][2] At a lower pH, the hydrazide can become protonated and non-nucleophilic, which can slow down the reaction rate.[1] For biomolecules that are sensitive to acidic conditions, the reaction can be performed at a neutral pH (7.0-7.4), but this may require longer reaction times or the use of a catalyst.

Q3: Can a catalyst be used to improve the reaction rate and yield?

Yes, a catalyst can be used to accelerate the reaction, which is particularly useful when working with low reactant concentrations. Aniline has traditionally been used as a catalyst. However, more efficient catalysts such as m-phenylenediamine (mPDA) are now available and can significantly increase the reaction rate.

Q4: How stable is the resulting hydrazone bond?

The hydrazone bond is generally stable at a neutral pH. However, it is susceptible to hydrolysis under acidic conditions, which cleaves the bond and regenerates the original aldehyde/ketone and hydrazide. This pH-dependent stability is a key feature often utilized for the controlled release of drugs in the acidic environment of cellular lysosomes. The stability of the hydrazone bond is also influenced by the structure of the carbonyl compound; for instance, hydrazones formed from aromatic aldehydes tend to be more stable than those derived from aliphatic aldehydes.

Troubleshooting Guide

This guide addresses common problems that can lead to low yields in this compound conjugation reactions.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incorrect pH of the reaction buffer.Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). For pH-sensitive biomolecules, a neutral buffer (pH 7.0-7.4) can be used, but the reaction time may need to be extended or a catalyst added.
Inefficient aldehyde/ketone formation on the substrate.If generating aldehydes on a biomolecule (e.g., via periodate oxidation of glycans), ensure the oxidation step is efficient. Quench any remaining oxidizing agent before adding the hydrazide to prevent side reactions.
Low reactant concentration.Increase the concentration of one or both reactants if possible. The reaction is bimolecular, so the rate depends on the concentration of both the hydrazide and the carbonyl compound.
Reaction rate is too slow at neutral pH.Introduce a catalyst to accelerate the reaction. While aniline can be used, superior catalysts like m-phenylenediamine (mPDA) can significantly increase the reaction rate.
Side Product Formation Oxidation of the hydrazide.Prepare hydrazide solutions fresh and consider degassing buffers to minimize oxidation.
Instability of the target molecule at acidic pH.If the target molecule is not stable at the optimal acidic pH for conjugation, perform the reaction at a neutral pH and compensate with a longer reaction time or the use of a catalyst.
Difficulty in Purifying the Conjugate Unreacted PEG reagent and byproducts co-elute with the product.Utilize analytical techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC for purification and analysis. Two-dimensional liquid chromatography (2D-LC) can also be effective for separating the PEGylated product from residual reagents.
Inconsistent Yields Variability in the quality of the PEG reagent.Ensure the purity and integrity of the this compound reagent. Impurities or degradation of the reagent can lead to lower yields.
Instability of the hydrazone bond in biological media.Be aware that components in plasma can contribute to the degradation of hydrazone bonds, even at neutral pH. If stability in plasma is critical, it is recommended to characterize the conjugate's stability in the relevant biological matrix.

Experimental Protocols

Protocol 1: pH Optimization for Hydrazone Ligation

  • Buffer Preparation : Prepare a series of buffers with pH values ranging from 4.5 to 7.5 (e.g., 100 mM sodium acetate for pH 4.5, 5.0, 5.5; 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5).

  • Reactant Preparation : Dissolve the aldehyde/ketone-containing molecule and this compound separately in each of the prepared buffers. A 1.5 to 10-fold molar excess of the hydrazide is commonly used.

  • Reaction Setup : Set up parallel reactions in each buffer by mixing the aldehyde/ketone and hydrazide solutions.

  • Incubation : Incubate the reactions at room temperature for a set period (e.g., 2-4 hours).

  • Analysis : Analyze the reaction progress and yield in each buffer using an appropriate analytical method such as HPLC, SDS-PAGE, or mass spectrometry to identify the optimal pH.

Protocol 2: Catalyst Screening for Enhanced Conjugation Efficiency

  • Reaction Buffer : Prepare the reaction buffer at the optimal pH determined from Protocol 1 (or at a neutral pH if required for biomolecule stability).

  • Catalyst Stock Solutions : Prepare stock solutions of different catalysts (e.g., 100 mM aniline, 100 mM m-phenylenediamine in the reaction buffer).

  • Reaction Setup : To separate reaction mixtures containing the aldehyde/ketone substrate and this compound, add different catalysts at a final concentration of 10-50 mM. Include a no-catalyst control.

  • Incubation and Analysis : Incubate the reactions and monitor the product formation over time using a suitable analytical technique to determine the most effective catalyst.

Visualizations

G General this compound Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis A Prepare Aldehyde/ Ketone Substrate D Mix Reactants (Optional: Add Catalyst) A->D B Prepare this compound B->D C Prepare Reaction Buffer (pH 4.5-7.4) C->D E Incubate (Room Temp, 2-24h) D->E Reaction F Purify Conjugate (e.g., SEC, HPLC) E->F Completion G Analyze Product (e.g., MS, SDS-PAGE) F->G Purified Product

Caption: A general workflow for this compound conjugation.

G Troubleshooting Low Yield Start Low Conjugation Yield CheckpH Is Reaction pH Optimal (4.5-6.0)? Start->CheckpH OptimizepH Perform pH Optimization (Protocol 1) CheckpH->OptimizepH No CheckCatalyst Is a Catalyst Being Used? CheckpH->CheckCatalyst Yes OptimizepH->CheckCatalyst AddCatalyst Add Catalyst (e.g., mPDA) CheckCatalyst->AddCatalyst No CheckConcentration Are Reactant Concentrations Sufficient? CheckCatalyst->CheckConcentration Yes AddCatalyst->CheckConcentration IncreaseConcentration Increase Reactant Concentrations CheckConcentration->IncreaseConcentration No CheckSubstrate Is the Aldehyde/Ketone Substrate Active? CheckConcentration->CheckSubstrate Yes IncreaseConcentration->CheckSubstrate VerifySubstrate Verify Substrate Activity/ Re-synthesize CheckSubstrate->VerifySubstrate No Success Improved Yield CheckSubstrate->Success Yes VerifySubstrate->Success

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Hydrazone Bond Formation with PEG-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing hydrazone bond formation with PEG-hydrazide. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming a hydrazone bond between PEG-hydrazide and an aldehyde or ketone?

The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1][2] This is because the reaction mechanism involves a rate-limiting dehydration step that is acid-catalyzed. At a lower pH, the rate of dehydration increases. However, at a pH below 3, the hydrazide can become protonated, which reduces its nucleophilicity and slows down the initial attack on the carbonyl group.[2][3] For bioconjugation applications involving sensitive biomolecules, the reaction is often performed at a physiological pH of 7.0-7.4, although the reaction rate will be slower.[1]

Q2: How does the structure of the aldehyde or ketone affect the reaction rate and stability of the hydrazone bond?

The electronic and steric properties of the carbonyl compound significantly influence both the reaction rate and the stability of the resulting hydrazone bond.

  • Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. Conversely, electron-donating groups can slow the reaction down.

  • Steric Hindrance: Bulky groups near the carbonyl can hinder the approach of the PEG-hydrazide, reducing the reaction rate.

  • Stability: Hydrazones formed from aromatic aldehydes are generally more stable to hydrolysis than those derived from aliphatic aldehydes. This increased stability is due to the conjugation of the C=N double bond with the aromatic ring.

Q3: Is a catalyst necessary for hydrazone bond formation with PEG-hydrazide?

While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. Catalysts are frequently used to accelerate the reaction, especially when working with low concentrations of reactants. Aniline and its derivatives are effective nucleophilic catalysts that can significantly increase the reaction rate at or near neutral pH. Aniline functions by first reacting with the aldehyde to form a more reactive protonated Schiff base intermediate, which is then readily attacked by the hydrazide.

Q4: How stable is the hydrazone bond, and what factors influence its stability?

The hydrazone bond is a reversible covalent bond, and its stability is highly pH-dependent. It is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions, which regenerates the original aldehyde/ketone and hydrazide. This pH-sensitive nature is often exploited for the controlled release of drugs in the acidic environments of endosomes and lysosomes.

The stability is also influenced by the structure of the reactants. As mentioned, aromatic hydrazones are more stable than aliphatic ones. Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but can be more labile at acidic pH.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Solution
Incorrect pH Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). If your biomolecule is sensitive to low pH, use a neutral buffer (pH 7.0-7.4) and consider increasing the reaction time or adding a catalyst.
Inefficient Aldehyde/Ketone Formation If you are generating the carbonyl group on your substrate (e.g., by periodate oxidation of a glycoprotein), ensure this step is complete and efficient. Quench any remaining oxidizing agent before adding the PEG-hydrazide.
Poor Quality Reagents Ensure the purity of your PEG-hydrazide and carbonyl-containing molecule. Impurities can interfere with the reaction.
Steric Hindrance If your molecules have bulky groups near the reaction sites, the reaction may be slow. Try increasing the reaction time and/or temperature.
Reversible Reaction Equilibrium To drive the equilibrium towards the product, use a molar excess (1.5 to 10-fold) of the PEG-hydrazide.
Side Reactions A common side reaction is the formation of an azine, especially if using unsubstituted hydrazine. This can be minimized by using a slight excess of the hydrazide.

Issue 2: Slow Reaction Rate

Possible Cause Solution
Reaction at Neutral pH The reaction is inherently slower at neutral pH.
Low Reactant Concentration Low concentrations of reactants will lead to a slower reaction rate.
Suboptimal Temperature The reaction is being run at too low a temperature.
Absence of a Catalyst No catalyst is being used to accelerate the reaction.
Solution Details
Add a Catalyst Use a nucleophilic catalyst like aniline (typically 10-100 mM) to significantly increase the reaction rate at neutral pH.
Increase Reactant Concentration If possible, increase the concentration of one or both reactants.
Increase Temperature If your reactants are stable at higher temperatures, increasing the reaction temperature can accelerate the rate.
Optimize pH If your biomolecule can tolerate it, lowering the pH to the optimal range of 4.5-6.0 will increase the reaction rate.

Data Presentation

Table 1: pH-Rate Profile for a Typical Hydrazone Formation Reaction

pHRelative Reaction RateRationale
< 3Very SlowProtonation of the hydrazide reduces its nucleophilicity.
4-6OptimalBalances the need for an unprotonated, nucleophilic hydrazide and acid-catalyzed dehydration.
7-8SlowThe rate-limiting dehydration of the tetrahedral intermediate is not efficiently catalyzed.
> 8Very SlowLack of protons to catalyze the dehydration step.

Table 2: Half-life of Different Hydrazone Linkers at Various pH Values

Linker TypepHTemperature (°C)Half-life (t½)Reference(s)
Aliphatic Aldehyde-Derived Hydrazone7.43720 - 150 min
Aliphatic Aldehyde-Derived Hydrazone5.537< 2 min
Aromatic Aldehyde-Derived Hydrazone7.437> 72 h
Aromatic Aldehyde-Derived Hydrazone5.537> 48 h
Acylhydrazone (AcBut)7.437> 24 h (6% hydrolysis)
Acylhydrazone (AcBut)4.537~24 h (97% release)

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with PEG-Hydrazide

This protocol assumes the protein has been pre-modified to contain an aldehyde group.

  • Preparation of Reagents:

    • Dissolve the aldehyde-modified protein in a reaction buffer. For optimal reaction, use a 100 mM sodium acetate buffer at pH 5.5. If the protein is sensitive to this pH, a 100 mM sodium phosphate buffer with 150 mM NaCl at pH 7.2-7.4 can be used.

    • Dissolve the PEG-hydrazide in the same reaction buffer to a known concentration.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the PEG-hydrazide solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • If conducting the reaction at neutral pH and a faster rate is desired, add a stock solution of aniline to a final concentration of 10-50 mM.

    • Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG-hydrazide and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm successful conjugation and assess the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.

Protocol 2: Monitoring Hydrazone Bond Formation by UV-Vis Spectroscopy

This protocol is a general guideline for monitoring the reaction between an aromatic aldehyde and a hydrazide, which often results in a chromophoric hydrazone.

  • Prepare Stock Solutions:

    • Prepare a stock solution of the aromatic aldehyde in the chosen reaction buffer.

    • Prepare a stock solution of the PEG-hydrazide in the same buffer.

  • Set up the Reaction:

    • In a quartz cuvette, mix the aldehyde and hydrazide solutions to their desired final concentrations. A pseudo-first-order condition (e.g., 10-fold excess of hydrazide) can simplify kinetic analysis.

    • If using a catalyst, add it to the reaction mixture.

  • Spectroscopic Measurement:

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the increase in absorbance at the λmax of the hydrazone product over time. The λmax will need to be determined experimentally.

  • Data Analysis:

    • Plot the absorbance versus time. The initial rate of the reaction can be determined from the slope of this curve. For pseudo-first-order conditions, the data can be fitted to a first-order rate equation to determine the observed rate constant (k_obs).

Visualizations

Hydrazone_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Acid-Catalyzed) Aldehyde_Ketone Aldehyde/Ketone (R-C(=O)-R') Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_Ketone->Tetrahedral_Intermediate + PEG-Hydrazide PEG_Hydrazide PEG-Hydrazide (PEG-NH-NH2) PEG_Hydrazide->Tetrahedral_Intermediate Protonation Protonation of Hydroxyl Tetrahedral_Intermediate->Protonation Water_Elimination Elimination of Water Protonation->Water_Elimination - H2O Hydrazone Hydrazone (R-C(=N-NH-PEG)-R') Water_Elimination->Hydrazone

Caption: Mechanism of hydrazone bond formation.

Aniline_Catalysis Aldehyde Aldehyde Schiff_Base Protonated Schiff Base (More Reactive) Aldehyde->Schiff_Base + Aniline Aniline Aniline (Catalyst) Aniline->Schiff_Base Hydrazone Hydrazone Product Schiff_Base->Hydrazone + PEG-Hydrazide PEG_Hydrazide PEG-Hydrazide PEG_Hydrazide->Hydrazone Aniline_Regen Aniline (Regenerated) Hydrazone->Aniline_Regen Troubleshooting_Workflow start Experiment Start issue Low Yield or Slow Rate? start->issue check_ph Check & Optimize pH (4.5-6.0) issue->check_ph Yes success Successful Conjugation issue->success No check_reagents Verify Reagent Quality check_ph->check_reagents add_catalyst Add Catalyst (e.g., Aniline) check_reagents->add_catalyst increase_conc Increase Reactant Concentration add_catalyst->increase_conc increase_temp Increase Temperature increase_conc->increase_temp increase_temp->success

References

stability of hydrazone linkage under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hydrazone linkages under various pH conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving hydrazone linkages.

Question: My hydrazone-linked conjugate is showing premature cleavage in plasma/serum even at neutral pH. What could be the cause and how can I fix it?

Answer: Premature cleavage of hydrazone-linked conjugates in plasma at physiological pH (~7.4) is a common issue. While hydrazones are designed to be more stable at neutral pH, plasma components can catalyze their hydrolysis.[1][2]

  • Potential Cause: Plasma enzymes or other low molecular weight components can accelerate the hydrolysis of the hydrazone bond.[1]

  • Troubleshooting Steps:

    • Structural Modification: The stability of the hydrazone linker is significantly influenced by the chemical structure of both the hydrazine and the carbonyl precursor.[2] Consider synthesizing analogues with different substituents to enhance stability.

      • Aromatic vs. Aliphatic Aldehydes/Ketones: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[1]

      • Electron-Donating/Withdrawing Groups: Electron-donating groups on the aldehyde or ketone can increase stability, while electron-withdrawing groups on the hydrazine moiety can decrease stability.

    • Linker Type: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones. Oximes are substantially more stable than hydrazones, with hydrolysis rate constants nearly 1000-fold lower.

    • In Vitro Plasma Stability Assay: Conduct a thorough in vitro plasma stability assay to accurately determine the half-life of your conjugate in a more biologically relevant matrix.

Question: I am observing incomplete or very slow cleavage of my hydrazone linker under acidic conditions. How can I increase the rate of hydrolysis?

Answer: The rate of acid-catalyzed hydrolysis of hydrazones can vary significantly depending on their structure.

  • Potential Cause: The hydrazone bond may be too stable for efficient cleavage in the desired acidic environment (e.g., endosomes at pH 5.0-6.5).

  • Troubleshooting Steps:

    • Structural Modification:

      • Aliphatic vs. Aromatic: Hydrazones formed from aliphatic aldehydes are more susceptible to acidic hydrolysis than those derived from aromatic aldehydes.

      • Substituent Effects: Introducing electron-withdrawing groups on the aldehyde or ketone component can increase the susceptibility of the hydrazone to hydrolysis.

    • Acyl Chain Length: In some cases, the carbon chain length of the acyl hydrazide can influence the hydrolysis rate. For aliphatic aldehyde-derived hydrazones, an increase in the number of carbon atoms in the acyl hydrazide has been shown to increase the rate of hydrolysis.

    • Re-evaluate Linker Choice: If modifications are not sufficient, consider using a different type of acid-labile linker that is known to have a faster cleavage rate at the target pH.

Question: There is a significant discrepancy between the stability of my hydrazone conjugate in buffer and in plasma. Why is this happening?

Answer: It is a well-documented phenomenon that hydrazone linkers can exhibit significantly lower stability in plasma compared to buffer at the same pH.

  • Potential Cause: As mentioned previously, plasma contains proteins and other molecules that can catalyze the hydrolysis of the hydrazone bond, leading to a shorter half-life than what is observed in a simple buffer system.

  • Recommendation: Always perform stability studies in both buffer and plasma from the relevant species (e.g., human, mouse, rat) to get a more accurate prediction of in vivo stability. The in vitro plasma stability assay provides a more reliable measure of the linker's integrity in a physiological environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone bond cleavage?

A1: The primary mechanism of hydrazone bond cleavage is acid-catalyzed hydrolysis. The process involves the protonation of one of the nitrogen atoms in the hydrazone linkage, followed by the nucleophilic attack of a water molecule to form a carbinolamine intermediate. This intermediate then breaks down to release the original aldehyde or ketone and the hydrazine derivative.

Q2: How does pH affect the stability of a hydrazone linkage?

A2: Hydrazone linkages are designed to be pH-sensitive. They are generally more stable at neutral pH (e.g., in the bloodstream, pH ~7.4) and become increasingly labile under acidic conditions (e.g., in endosomes, pH 5.0-6.5, or lysosomes, pH 4.5-5.0). This property is crucial for the targeted release of drugs in acidic tumor microenvironments or within specific cellular compartments.

Q3: What are the key structural features that influence hydrazone stability?

A3: The stability of a hydrazone bond is significantly influenced by the electronic and steric properties of the substituents on both the carbonyl (aldehyde or ketone) and the hydrazine precursors.

  • Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. The increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring.

  • Electron-Donating and Withdrawing Groups: Electron-donating groups on the carbonyl component tend to increase stability, while electron-withdrawing groups can decrease stability. Conversely, electron-withdrawing groups on the hydrazine moiety can make the hydrazone less stable.

  • Type of Hydrazone: There are different types of hydrazones with varying stability. Acylhydrazones are generally more stable at neutral pH than alkylhydrazones but can be more labile at acidic pH. Oximes are significantly more stable than hydrazones.

Q4: Are there alternatives to hydrazone linkers for pH-sensitive applications?

A4: Yes, other pH-sensitive linkers are used in drug delivery and bioconjugation. These include acetals, orthoesters, and imines. However, hydrazones remain a popular choice due to their tunable stability and well-established chemistry.

Quantitative Data on Hydrazone Stability

The stability of hydrazone linkages is often quantified by their half-life (t½) at a given pH. The following table summarizes representative data for different types of hydrazone linkers.

Hydrazone TypepH/pDHalf-life (t½)Reference
Generic Hydrazone7.0183 hours
5.04.4 hours
Phenylketone-derived Hydrazone7.4 (in plasma)~2 days
Acylhydrazone (in ADC)7.0> 2.0 hours
~5.02.4 minutes
MethylhydrazonepD 7.00.23 hours
pD 6.00.027 hours
pD 5.00.003 hours
AcetylhydrazonepD 7.00.45 hours
pD 6.00.048 hours
pD 5.00.004 hours
OximepD 7.0140 hours
pD 6.014 hours
pD 5.01.4 hours

Experimental Protocols

Protocol: In Vitro Hydrazone Stability Assay in Buffer using RP-HPLC

This protocol provides a general procedure for assessing the stability of a hydrazone-linked compound in buffers at different pH values.

1. Preparation of Buffers:

  • Prepare buffers at the desired pH values to mimic relevant biological conditions (e.g., pH 7.4 for physiological conditions, and pH 5.0-6.5 for endosomal conditions).

  • Commonly used buffer systems include phosphate-buffered saline (PBS) for pH 7.4 and acetate or citrate buffers for acidic pH.

2. Sample Preparation:

  • Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent such as DMSO or acetonitrile.

3. Incubation:

  • Add a small aliquot of the stock solution to the pre-warmed (37°C) buffer of each pH to be tested. Ensure the final concentration of the organic solvent is low to avoid affecting the stability.

  • Incubate the samples at 37°C.

  • At predetermined time points, withdraw aliquots of the reaction mixture.

4. Quenching and Analysis:

  • Immediately quench the reaction by adding a suitable reagent or by rapid freezing to prevent further degradation.

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Monitor the disappearance of the peak corresponding to the intact hydrazone conjugate over time.

5. Data Analysis:

  • Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.

  • Plot the percentage of the intact conjugate versus time.

  • Determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.

Visualizations

ph_dependent_hydrolysis cluster_acidic Acidic pH (e.g., 5.0) Hydrazone_Stable Hydrazone Linkage (Stable) Hydrazone_Protonated Protonated Hydrazone Carbinolamine Carbinolamine Intermediate Hydrazone_Protonated->Carbinolamine + H2O Cleavage_Products Cleavage Products (Aldehyde/Ketone + Hydrazine) Carbinolamine->Cleavage_Products Breakdown Hydrazone_Unstable Hydrazone Linkage Hydrazone_Unstable->Hydrazone_Protonated + H+

Caption: pH-Dependent Hydrolysis of a Hydrazone Linkage.

experimental_workflow Start Start: Prepare Buffers (pH 7.4, 5.0, etc.) Prepare_Sample Prepare Stock Solution of Hydrazone Conjugate Start->Prepare_Sample Incubate Incubate at 37°C Prepare_Sample->Incubate Time_Points Withdraw Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data_Analysis Calculate % Intact Conjugate and Determine Half-life (t½) Analyze->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental Workflow for In Vitro Hydrazone Stability Assay.

References

Technical Support Center: Glycoprotein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for glycoprotein labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their glycoprotein labeling experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during glycoprotein labeling in a question-and-answer format.

Issue: Low or No Labeling Yield

Q1: I am observing a very low or no signal from my labeled glycoprotein. What are the potential causes and how can I fix this?

A1: A complete lack of signal often indicates a critical failure in one of the key steps of the labeling process. Here are the most common culprits and their solutions:

  • Ineffective Oxidation: If using an oxidation-based method (e.g., periodate oxidation for hydrazide-based dye labeling), the oxidizing agent may be degraded. Always prepare fresh sodium periodate solution, as it is light-sensitive.[1] Also, ensure the oxidation is performed in the optimal buffer, typically with a slightly acidic pH (e.g., pH 5.5).[1] Buffers containing primary amines (like Tris) or glycerol should be avoided as they can quench the periodate.[1]

  • Incorrect pH for Coupling: The pH of the reaction is critical for efficient bond formation. For instance, hydrazone bond formation is most efficient at a pH between 4.5 and 5.5.[1] For NHS ester reactions with primary amines, the optimal pH is between 8.3 and 8.5.[2]

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) can compete with your labeling reagent, significantly reducing efficiency. It is recommended to use amine-free buffers such as MES, HEPES, or PBS.

  • Suboptimal Reagent Concentration: A sufficient molar excess of the labeling reagent is necessary to drive the reaction to completion. A 5- to 20-fold molar excess is a good starting point for many reactions. You may need to titrate the concentration of both the oxidizing agent (if used) and the labeling reagent to find the optimal ratio for your specific glycoprotein.

  • Degraded Labeling Reagent: Many labeling reagents are susceptible to hydrolysis. It is best to prepare stock solutions immediately before use. If you must store them, follow the manufacturer's recommendations, which often involve using a high-quality, amine-free organic solvent like DMF or DMSO and storing at -20°C.

Issue: Protein Aggregation and Precipitation

Q2: My glycoprotein is precipitating during the labeling reaction. What can I do to prevent this?

A2: Protein precipitation can drastically lower your yield. Here are some common causes and solutions:

  • Over-oxidation: Using too high a concentration of an oxidizing agent like sodium periodate or extending the oxidation time can damage the protein, leading to aggregation. Try reducing the periodate concentration or shortening the incubation time.

  • Inappropriate Buffer Conditions: The pH and salt concentration of your buffers should be optimal for your specific protein's stability. If your protein has low solubility in the recommended labeling buffer, you may need to explore alternative conditions. For example, while a pH of 8.3-8.5 is optimal for NHS ester reactions, they can still proceed at a lower pH (7.2-8.0), albeit more slowly.

  • Excessive Reagent Concentration: While a molar excess of the labeling reagent is needed, a very high excess can sometimes lead to protein precipitation. It is important to optimize the molar ratio.

  • Solubility Enhancers: Consider adding a low concentration of a non-interfering organic solvent or a solubilizing agent to improve the solubility of your protein.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for labeling glycoproteins?

A1: There are three primary strategies for glycoprotein labeling:

  • Chemical Labeling: This involves the chemical modification of glycan moieties. A common method is the oxidation of cis-diols in sugar residues to create reactive aldehydes, which can then be coupled to hydrazide- or aminooxy-functionalized labels.

  • Enzymatic Labeling: This approach uses enzymes to attach labeled sugars to glycans. For instance, sialyltransferases or fucosyltransferases can be used to add fluorescently-labeled sialic acid or fucose to the termini of glycans. This method is highly specific and occurs under mild conditions.

  • Metabolic Labeling: In this technique, cells are cultured with unnatural monosaccharide precursors containing a bioorthogonal handle (e.g., an azide or alkyne). These precursors are incorporated into glycoproteins through the cell's own biosynthetic pathways. The handle can then be specifically reacted with a fluorescent probe or affinity tag.

Q2: How can I improve the specificity of my glycoprotein labeling?

A2: Specificity is crucial for accurate analysis. Here are some ways to improve it:

  • Enzymatic Labeling: Using specific glycosyltransferases allows for the targeted labeling of particular glycan structures.

  • Lectins: Fluorescently labeled lectins can be used to detect specific carbohydrate moieties on glycoproteins. However, be aware of the specific binding profile of the lectin you choose.

  • Metabolic Labeling: This method allows for the labeling of specific types of glycans depending on the unnatural sugar used and the cellular pathways it enters.

  • Selective Chemical Oxidation: For chemical labeling, you can achieve some selectivity. For example, using a lower concentration of sodium periodate (1 mM) can favor the selective oxidation of sialic acids over other sugars.

Q3: What are some key considerations for sample preparation before glycoprotein labeling?

A3: Proper sample preparation is critical for successful labeling. Key steps often include:

  • Glycan Release (for released glycan analysis): N-glycans are typically released from the glycoprotein using the enzyme PNGase F. O-glycans can be released chemically via hydrazinolysis, though this method can be harsh.

  • Denaturation: For efficient enzymatic release of N-glycans, the glycoprotein is often denatured first using a surfactant and heat.

  • Purification: After labeling, it is essential to remove excess, unreacted labeling reagent. This is commonly done using HILIC (Hydrophilic Interaction Liquid Chromatography) solid-phase extraction (SPE).

Quantitative Data Summary

The efficiency of glycoprotein labeling can be influenced by various reaction parameters. The following tables summarize key quantitative data for optimizing your experiments.

Table 1: Recommended Reaction Conditions for Chemical Labeling via Periodate Oxidation and Hydrazone Formation.

Parameter General Glycoprotein Labeling Selective Sialic Acid Labeling Reference
Sodium Periodate Concentration 10 mM 1 mM
Oxidation Incubation Time 30 minutes at room temperature (in the dark) 30 minutes at room temperature (in the dark)
Quenching Agent (Ethylene Glycol) 20 mM 20 mM

| Hydrazone Formation pH | 4.5 - 5.5 | 4.5 - 5.5 | |

Table 2: Recommended Molar Excess of Labeling Reagents.

Reagent Type Target Functional Group Recommended Molar Excess Reference
NHS Esters Primary Amines (e.g., Lysine) 5- to 20-fold

| Mannosylhydrazine | Aldehydes (from oxidation) | Titration recommended to optimize | |

Experimental Protocols

Protocol 1: General N-Glycan Release and Fluorescent Labeling

This protocol describes the enzymatic release of N-glycans from a glycoprotein followed by fluorescent labeling via reductive amination.

  • Denaturation: Reconstitute glycoprotein samples (e.g., 15 µg) in an appropriate buffer. Add a denaturing surfactant and heat at approximately 90°C for 3 minutes. Allow the mixture to cool to room temperature.

  • N-Glycan Release: Add the enzyme PNGase F to the denatured glycoprotein solution. Incubate for about 5 minutes at 50°C to cleave the N-glycans from the protein.

  • Fluorescent Labeling: Add the fluorescent labeling reagent (e.g., prepared with 2-aminobenzamide, 2-AB) to the released glycans. Incubate for approximately 2 hours at 65°C.

  • Purification: Remove excess fluorescent dye using a HILIC SPE plate. Wash the plate with an organic solvent like acetonitrile to remove impurities and then elute the labeled N-glycans with an aqueous solvent. The purified labeled glycans are now ready for analysis by HPLC or LC-MS.

Protocol 2: Metabolic Labeling of Cell-Surface Glycoproteins

This protocol outlines a general workflow for incorporating an unnatural sugar with a bioorthogonal handle into cell-surface glycoproteins.

  • Cell Culture with Unnatural Sugar: Culture your cells in media supplemented with the desired unnatural sugar precursor (e.g., an azido-sugar like Ac4ManNAz). The optimal concentration and incubation time will depend on the cell type and the specific sugar analog, so these may need to be optimized.

  • Cell Harvesting: Harvest the cells. For adherent cells, this typically involves detachment with trypsin-EDTA, followed by washing and pelleting.

  • Lysis (for whole-cell analysis): Lyse the cells to release the proteins.

  • Bioorthogonal Ligation (Click Chemistry): React the metabolically labeled glycoproteins with a fluorescent probe or affinity tag (e.g., a DBCO-functionalized dye for an azide-labeled glycoprotein via copper-free click chemistry). This reaction is highly specific and forms a stable covalent bond.

  • Analysis: The labeled glycoproteins can then be visualized by in-gel fluorescence, microscopy, or enriched for mass spectrometry analysis.

Visualizations

GlycoproteinLabelingStrategies cluster_chemical Chemical Labeling cluster_enzymatic Enzymatic Labeling cluster_metabolic Metabolic Labeling Glycoprotein Glycoprotein (with cis-diols) OxidizedGlyco Oxidized Glycoprotein (with aldehydes) Glycoprotein->OxidizedGlyco Periodate Oxidation LabeledGlyco_Chem Labeled Glycoprotein OxidizedGlyco->LabeledGlyco_Chem Hydrazide/Aminooxy Probe Glycoprotein2 Glycoprotein LabeledGlyco_Enz Labeled Glycoprotein Glycoprotein2->LabeledGlyco_Enz Glycosyltransferase + Labeled Sugar Donor (e.g., Cy5-Sialic Acid) UnnaturalSugar Unnatural Sugar (e.g., Azido-Sugar) IncorporatedGlyco Glycoprotein with Bioorthogonal Handle UnnaturalSugar->IncorporatedGlyco Cellular Biosynthesis LabeledGlyco_Met Labeled Glycoprotein IncorporatedGlyco->LabeledGlyco_Met Click Chemistry with Fluorescent Probe TroubleshootingWorkflow Start Low or No Labeling Yield CheckOxidation Is oxidation step effective? Start->CheckOxidation CheckpH Is reaction pH optimal? CheckOxidation->CheckpH Yes Solution1 Use fresh periodate. Use correct buffer (e.g., pH 5.5). CheckOxidation->Solution1 No CheckBuffers Are buffers free of competing nucleophiles? CheckpH->CheckBuffers Yes Solution2 Adjust pH. (e.g., 4.5-5.5 for hydrazone, 8.3-8.5 for NHS ester). CheckpH->Solution2 No CheckReagent Is labeling reagent concentration and quality sufficient? CheckBuffers->CheckReagent Yes Solution3 Use amine-free buffers (e.g., MES, HEPES, PBS). CheckBuffers->Solution3 No Solution4 Optimize molar excess. Use fresh/properly stored reagent. CheckReagent->Solution4 No Success Labeling Successful CheckReagent->Success Yes Solution1->CheckpH Solution2->CheckBuffers Solution3->CheckReagent Solution4->Success

References

strategies to control the degree of PEGylation with m-PEG13-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the degree of PEGylation with m-PEG13-Hydrazide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a target molecule?

A1: this compound reacts with a carbonyl group (an aldehyde or a ketone) on the target molecule to form a hydrazone bond. This reaction is a nucleophilic addition-elimination. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms an unstable intermediate that then dehydrates to yield a stable carbon-nitrogen double bond, which is the hydrazone linkage.[1] This chemistry is highly specific as aldehydes and hydrazides are generally absent in native proteins, minimizing side reactions.[2]

Q2: How can I introduce aldehyde or ketone groups onto my protein for reaction with this compound?

A2: For glycoproteins, aldehyde groups can be generated by the oxidation of carbohydrate moieties.[3] This is typically achieved by treating the glycoprotein with a mild oxidizing agent like sodium meta-periodate (NaIO₄).[2][3] The periodate cleaves the vicinal diols in the sugar residues to create reactive aldehyde groups.

Q3: What is the optimal pH for PEGylation with this compound?

A3: The formation of a hydrazone bond is most efficient in a slightly acidic to neutral buffer, typically in the pH range of 5.0 to 7.4. A common starting point is a 100 mM sodium acetate buffer at pH 5.5. It is important to note that the resulting hydrazone linkage is susceptible to hydrolysis under more acidic conditions (pH 5-6), a property that can be exploited for pH-dependent drug release.

Q4: What is the stability of the formed hydrazone bond?

A4: The stability of the hydrazone bond is pH-dependent. It is relatively stable at physiological pH (~7.4) but will hydrolyze under acidic conditions. Hydrazones formed from aliphatic aldehydes (which would be generated on a protein) are more sensitive to acidic hydrolysis than those formed from aromatic aldehydes.

Q5: How can I remove unreacted this compound after the conjugation reaction?

A5: Unreacted this compound and other small molecules can be removed using size-exclusion chromatography (SEC) or dialysis. SEC is generally the preferred method for purifying proteins.

Troubleshooting Guide

This guide addresses common issues encountered during PEGylation with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No PEGylation 1. Inefficient generation of aldehyde/ketone groups: The oxidation step may not have been effective. 2. Suboptimal reaction pH: The pH of the reaction buffer may not be ideal for hydrazone bond formation. 3. Degraded this compound: The PEG reagent may have lost its reactivity.1. Optimize Oxidation: Ensure the concentration of sodium periodate is sufficient and the reaction is carried out under the correct conditions (e.g., on ice, in the dark). 2. pH Screening: Perform small-scale reactions at different pH values between 5.0 and 7.4 to find the optimal condition for your specific protein. 3. Use Fresh Reagent: Always use fresh, properly stored this compound.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. Molar ratio of this compound to protein is too high. 2. Multiple reactive sites on the protein have similar accessibility and reactivity. 1. Optimize Molar Ratio: Systematically decrease the molar ratio of this compound to protein. A starting point is a 10- to 50-fold molar excess of the PEG reagent. 2. Control Oxidation: If possible, adjust the oxidation conditions to limit the number of generated aldehyde groups.
Protein Aggregation / Precipitation 1. Protein instability under the chosen reaction conditions (pH, temperature). 2. High protein concentration. 1. Screen Buffer Conditions: Test different buffer systems to find one that enhances protein stability. 2. Adjust Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight). 3. Reduce Protein Concentration: Lower the concentration of the protein in the reaction mixture.
Loss of Biological Activity 1. PEG chain is attached at or near the protein's active site. 2. The reaction conditions have denatured the protein. 1. Site-Specific Modification: If possible, use enzymatic or chemical methods to generate aldehyde groups away from the active site. 2. Protect Active Site: During the reaction, add a substrate or competitive inhibitor to protect the active site. 3. Confirm Protein Integrity: Use biophysical methods like Circular Dichroism to assess protein structure after PEGylation and optimize reaction conditions for better stability.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
  • Prepare a fresh solution of sodium meta-periodate (NaIO₄) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice in the dark for 30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 15 minutes on ice.

  • Remove excess periodate and byproducts by passing the protein solution through a desalting column equilibrated with the desired reaction buffer for the subsequent PEGylation step (e.g., 100 mM Sodium Acetate, pH 5.5).

Protocol 2: PEGylation with this compound
  • Dissolve the aldehyde-modified protein in the reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5).

  • Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • (Optional) The reaction efficiency can be increased by adding a catalyst like aniline.

  • After the incubation, purify the PEGylated protein using size-exclusion chromatography (SEC) to remove unreacted this compound and other small molecules.

  • Monitor the eluate at 280 nm to collect fractions containing the high-molecular-weight PEGylated product.

Protocol 3: Characterization of PEGylated Protein
  • SDS-PAGE: Analyze the purified fractions by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein.

  • HPLC: Use size-exclusion or ion-exchange HPLC to assess the purity and degree of PEGylation.

  • Mass Spectrometry: Determine the precise molecular weight of the PEGylated protein to confirm the number of attached PEG chains.

Visual Guides

PEGylation_Workflow cluster_prep Protein Preparation cluster_reaction PEGylation Reaction cluster_purification Purification & Analysis Glycoprotein Glycoprotein Oxidation Periodate Oxidation Glycoprotein->Oxidation NaIO4 Aldehyde_Protein Aldehyde-Modified Protein Oxidation->Aldehyde_Protein Conjugation Conjugation (pH 5.5 - 7.4) Aldehyde_Protein->Conjugation PEG_Hydrazide This compound PEG_Hydrazide->Conjugation PEGylated_Mixture Reaction Mixture Conjugation->PEGylated_Mixture Purification SEC / Dialysis PEGylated_Mixture->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product Analysis Analysis (SDS-PAGE, HPLC, MS) Purified_Product->Analysis

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting_Logic Start PEGylation Outcome Unsatisfactory Low_Yield Low PEGylation Yield? Start->Low_Yield Yes High_PDI High Polydispersity? Start->High_PDI No Check_Oxidation Verify Aldehyde Generation Low_Yield->Check_Oxidation Check_pH Optimize Reaction pH (5.0 - 7.4) Low_Yield->Check_pH Check_Reagent Use Fresh This compound Low_Yield->Check_Reagent Aggregation Aggregation Observed? High_PDI->Aggregation No Reduce_Ratio Decrease PEG:Protein Molar Ratio High_PDI->Reduce_Ratio Yes Control_Oxidation Limit Aldehyde Generation High_PDI->Control_Oxidation Yes Activity_Loss Loss of Activity? Aggregation->Activity_Loss No Optimize_Buffer Screen for Stabilizing Buffer Aggregation->Optimize_Buffer Yes Lower_Temp Reduce Reaction Temp (e.g., 4°C) Aggregation->Lower_Temp Yes Protect_Site Protect Active Site with Ligand Activity_Loss->Protect_Site Yes Check_Integrity Assess Protein Structure (CD) Activity_Loss->Check_Integrity Yes

Caption: Troubleshooting decision tree for this compound PEGylation.

References

Technical Support Center: Catalyst Selection for Improving Hydrazone Formation Rate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient hydrazone synthesis.

Troubleshooting Guide

This section addresses common issues encountered during hydrazone formation experiments.

Question: My hydrazone formation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low yields in hydrazone formation can stem from several factors, as the reaction is reversible and the rate can be slow, particularly at neutral pH.[1] Here are potential causes and their solutions:

  • Unfavorable pH: The formation of hydrazones is typically acid-catalyzed, with an optimal pH around 4.5.[1] This pH facilitates both the initial nucleophilic attack and the subsequent dehydration step.[1] At very low pH (below 3), the hydrazine can be protonated, rendering it non-nucleophilic.[1][2] At neutral or basic pH, the dehydration of the intermediate is often the rate-limiting step and can be very slow.

    • Recommendation: Adjust the reaction pH to a mildly acidic range (pH 4-6) using a buffer or a catalytic amount of a weak acid like acetic acid. For reactions requiring neutral pH, consider using a nucleophilic catalyst.

  • Slow Reaction Kinetics: Even at an optimal pH, some reactant pairs exhibit slow kinetics, potentially requiring hours or days for completion.

    • Recommendation: Increasing the reaction temperature, if the reactants are stable, can significantly accelerate the rate. Microwave irradiation has also been shown to be effective. Alternatively, employing an appropriate catalyst can dramatically increase the reaction rate.

  • Steric Hindrance: Bulky groups on either the carbonyl compound or the hydrazine can impede the reaction, leading to lower yields.

    • Recommendation: If possible, use starting materials with less steric bulk. Increasing the reaction time and/or temperature may also help to overcome this issue.

  • Formation of Side Products: A common side reaction is the formation of azines, especially when using an excess of the carbonyl compound with unsubstituted hydrazine. This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.

    • Recommendation: Use a slight excess of the hydrazine reactant to minimize azine formation. Careful control of the stoichiometry is crucial.

Question: I need to perform a hydrazone ligation at a neutral pH for a bioconjugation application, but the reaction is extremely slow. How can I accelerate it?

Answer:

The slow rate of hydrazone formation at neutral pH is a well-documented challenge because the dehydration of the tetrahedral intermediate is not efficiently catalyzed under these conditions. Fortunately, several catalytic systems have been developed to address this:

  • Aniline Catalysis: Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation at neutral pH. Aniline reacts with the carbonyl compound to form a more reactive protonated Schiff base (iminium ion) intermediate, which is then readily attacked by the hydrazine.

  • Advanced Organocatalysts: More efficient organocatalysts have been developed that can provide significantly higher rate enhancements than aniline. These include:

    • Anthranilic acids and aminobenzoic acids: Simple, commercially available compounds like 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have been shown to be superior catalysts to aniline at neutral pH.

    • 2-Aminophenols and 2-(aminomethyl)benzimidazoles: These represent other classes of highly active catalysts for hydrazone formation in water at neutral pH.

    • Recommendation: Screen a variety of these newer organocatalysts at low concentrations (e.g., 1-10 mM) to identify the most effective one for your specific substrates.

Question: My hydrazone product appears to be degrading or reverting to the starting materials. How can I improve its stability?

Answer:

Hydrazone formation is a reversible process, and the stability of the hydrazone bond is pH-dependent. Hydrolysis, the reverse reaction, is generally favored under acidic conditions.

  • pH Control: Maintaining a neutral or slightly basic pH during work-up and storage can enhance stability.

  • Structural Modifications: The stability of the hydrazone can be influenced by the electronic properties of the starting materials. Incorporating an aromatic aldehyde or a carbonyl compound with an electron-withdrawing group can lead to a more stable hydrazone.

  • Storage Conditions: Store the purified hydrazone in a dry, cool, and dark place. For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of hydrazone formation?

A1: Hydrazone formation is a two-step process. First, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate called a hemiaminal. This step is followed by the acid-catalyzed dehydration (elimination of a water molecule) of the hemiaminal to yield the hydrazone.

Q2: How does pH affect the rate of hydrazone formation?

A2: The reaction rate is highly dependent on pH, often exhibiting a bell-shaped curve in the rate versus pH profile. At high pH, the dehydration step is slow. As the pH is lowered, this step is acid-catalyzed, and the rate increases. However, at very low pH (typically below 3-4), the hydrazine nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step. The optimal pH is therefore a compromise, typically falling within the range of 4-6.

Q3: Can hydrazone synthesis be performed without a catalyst?

A3: Yes, hydrazone formation can occur without a catalyst, particularly with reactive aldehydes and hydrazines. However, the reaction is often slow. Catalysts are used to increase the reaction rate and improve yields, especially for less reactive substrates or when shorter reaction times are desired.

Q4: How do I choose the right catalyst for my specific reaction?

A4: The choice of catalyst depends on several factors:

  • Substrate Reactivity: Aliphatic aldehydes are generally more reactive than aromatic aldehydes or ketones. For less reactive substrates, a more active catalyst may be required.

  • Reaction pH: For reactions that must be run at neutral pH, nucleophilic catalysts like aniline derivatives or other advanced organocatalysts are essential. For reactions that can tolerate acidic conditions, a simple acid catalyst like acetic acid may suffice.

  • Solubility: Ensure that your chosen catalyst is soluble in the reaction solvent. Water-soluble organocatalysts are available for aqueous reactions.

Data Presentation

Table 1: Comparison of Catalysts for Hydrazone Formation

CatalystSubstrate 1Substrate 2Catalyst Conc. (mM)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Fold Rate Enhancement vs. UncatalyzedReference
NoneAcGRGDSGG−hydrazideglyoxylyl−LYRAG05.70.00311
AnilineAcGRGDSGG−hydrazideglyoxylyl−LYRAG105.70.21~70
NoneNBD hydrazine4-nitrobenzaldehyde07.4~0.00131
AnilineNBD hydrazine4-nitrobenzaldehyde17.4~0.019~15
Anthranilic acidNBD hydrazine4-nitrobenzaldehyde17.4~0.0385~30
5-Methoxyanthranilic acidNBD hydrazine4-nitrobenzaldehyde17.4~0.109~84
3,5-Diaminobenzoic acidNBD hydrazine4-nitrobenzaldehyde17.4~0.0525~40
NonePhenylhydrazinep-chlorobenzaldehyde07.4-1
AnilinePhenylhydrazinep-chlorobenzaldehyde-7.4-2.2
2-Amino-4-nitrophenolPhenylhydrazinep-chlorobenzaldehyde-7.4-4.8
2-(Aminomethyl)benzimidazolePhenylhydrazinep-chlorobenzaldehyde-7.4-9.0

Note: Rate constants were converted from M⁻¹min⁻¹ to M⁻¹s⁻¹ where necessary for consistency.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Formation

  • Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Add the hydrazine derivative (1.0 - 1.2 equivalents).

  • Add a catalytic amount of a weak acid, such as acetic acid (e.g., 1-2 drops), or adjust the pH of the buffered solution to 4-6.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, if the product precipitates, collect the solid by filtration. If the product is soluble, remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or chromatography.

Protocol 2: General Procedure for Aniline-Catalyzed Hydrazone Formation at Neutral pH

  • Dissolve the aldehyde or ketone (1.0 equivalent) and the hydrazine derivative (1.0 - 1.2 equivalents) in a suitable solvent system (e.g., a buffered aqueous solution at pH 7.4, potentially with a co-solvent like DMF to ensure solubility).

  • Add a stock solution of aniline or a more efficient organocatalyst (e.g., 5-methoxyanthranilic acid) to achieve the desired final catalyst concentration (e.g., 1-10 mM).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Once the reaction is complete, the product can be isolated by extraction or chromatography, depending on its properties.

Visualizations

Caption: General mechanism of acid-catalyzed hydrazone formation.

Catalyst_Screening_Workflow A Define Reaction: Substrates, Solvent, pH B Select Candidate Catalysts (e.g., Aniline, Anthranilic Acids) A->B C Prepare Stock Solutions of Reactants and Catalysts B->C D Set Up Parallel Reactions: - No Catalyst Control - Each Candidate Catalyst C->D E Monitor Reaction Progress (e.g., HPLC, UV-Vis) D->E F Determine Reaction Rates and/or Yields E->F G Compare Catalyst Performance F->G H Select Optimal Catalyst G->H

Caption: Experimental workflow for catalyst screening.

References

Technical Support Center: Post-Conjugation Purification of m-PEG13-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess m-PEG13-Hydrazide following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Excess, unconjugated this compound can interfere with downstream applications and analytics. Its presence can lead to inaccurate quantification of the conjugate, potential competition in binding assays, and altered pharmacokinetic profiles of the final product. Therefore, thorough purification is essential to ensure the purity and integrity of the PEGylated biomolecule.

Q2: What are the primary methods for removing small, unconjugated PEG reagents like this compound?

The most common and effective methods for removing small molecules like this compound from a much larger conjugated biomolecule are based on differences in size and molecular weight. These techniques include Size Exclusion Chromatography (SEC), Dialysis/Ultrafiltration, and Tangential Flow Filtration (TFF).[1][2]

Q3: How do I select the most appropriate purification method for my experiment?

The choice of purification method depends on several factors, including the size of your target biomolecule, the required level of purity, sample volume, and available equipment.[2] For instance, SEC is excellent for achieving high purity at a laboratory scale[][], while TFF is highly scalable and efficient for larger volumes. Dialysis is a simple and cost-effective method suitable for buffer exchange and removing small molecule impurities when sample dilution is not a major concern.

Q4: Can I use Ion Exchange Chromatography (IEX) to remove this compound?

Ion Exchange Chromatography (IEX) is primarily used to separate molecules based on differences in their surface charge. While IEX is very effective at separating PEGylated proteins from un-PEGylated proteins and resolving species with different numbers of attached PEG chains, it is not the primary method for removing small, neutral PEG reagents like this compound. A size-based separation method is typically employed first to remove the bulk of the excess PEG.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of conjugated biomolecule after purification. Non-specific binding: The biomolecule may be binding to the chromatography resin or dialysis membrane.For SEC: Ensure the use of an inert column matrix. Consider adding a small amount of a non-ionic detergent to the mobile phase. For Dialysis/TFF: Pre-treat the membrane according to the manufacturer's protocol to minimize non-specific binding.
Precipitation: The biomolecule may be precipitating due to buffer conditions or concentration.Check the solubility of your conjugate in the chosen buffer. Perform purification at a lower concentration if necessary.
Residual this compound detected post-purification. Inadequate separation: The chosen method may not be providing sufficient resolution.For SEC: Ensure the column has the appropriate fractionation range to separate your conjugate from the small PEG-hydrazide. Optimize the flow rate for better resolution. For Dialysis/TFF: Use a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but large enough for the this compound to pass through freely (e.g., 3-5 kDa). Increase the dialysis time or the number of buffer exchanges/diavolumes.
Conjugate appears as a broad peak in SEC. Heterogeneity of PEGylation: The sample may contain a mixture of species with varying numbers of attached PEG molecules.This is often a result of the conjugation reaction itself. To isolate a specific PEGylated species, consider using a high-resolution method like Ion Exchange Chromatography (IEX) after the initial size-based purification.
Slow flow rate during Tangential Flow Filtration (TFF). Membrane fouling: The membrane pores may be getting blocked by the sample.Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider pre-filtering the sample to remove any aggregates before TFF.

Comparison of Purification Methods

Method Principle Typical Purity Throughput Scalability Key Advantage(s) Key Disadvantage(s)
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.HighLow to MediumLimitedHigh resolution, can also be used for buffer exchange.Sample dilution, limited sample volume capacity.
Dialysis / Ultrafiltration Separation based on selective diffusion across a semi-permeable membrane.GoodLowHighSimple, low cost, good for buffer exchange.Time-consuming, potential for sample dilution (dialysis).
Tangential Flow Filtration (TFF) Size-based separation where the feed stream flows parallel to the membrane surface.Good to HighHighExcellentFast, efficient, highly scalable, can concentrate and diafilter in one system.Requires specialized equipment, potential for membrane fouling.

Experimental Protocols

Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (Desalting Column)
  • Column Selection: Choose a desalting column with a fractionation range suitable for separating your large biomolecule conjugate from the small this compound (MW ≈ 750 Da). Columns with a size exclusion limit of approximately 5 kDa are often appropriate.

  • Equilibration: Equilibrate the desalting column with at least 5 column volumes of your desired buffer (e.g., PBS).

  • Sample Loading: Apply the post-conjugation reaction mixture to the column. For optimal separation, the sample volume should not exceed 30% of the total column bed volume.

  • Elution: Elute the sample with the equilibration buffer. The larger PEGylated biomolecule will pass through the column in the void volume and elute first. The smaller, excess this compound will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) to identify the fractions containing your purified conjugate.

  • Analysis: Pool the fractions containing the purified conjugate and verify the removal of excess PEG-hydrazide using an appropriate analytical technique (e.g., HPLC, Mass Spectrometry).

Protocol 2: Removal of Excess this compound using Dialysis
  • Membrane Selection: Select a dialysis membrane or cassette with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your biomolecule but significantly larger than this compound. A 3-5 kDa MWCO is typically suitable.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.

  • Dialysis: Place the sealed dialysis device in a beaker containing a large volume of the desired buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate. Perform the dialysis at 4°C.

  • Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the excess this compound.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product reaction_mix Biomolecule + this compound choice Select Purification Method reaction_mix->choice sec Size Exclusion Chromatography analysis Purity & Identity Confirmation (HPLC, MS, SDS-PAGE) sec->analysis dialysis Dialysis / TFF dialysis->analysis choice->sec High Purity Lab Scale choice->dialysis Scalable Buffer Exchange final_product Purified PEG-Conjugate analysis->final_product

Caption: Workflow for post-conjugation purification and analysis.

decision_tree start Need to remove excess This compound q1 What is the sample volume? start->q1 ans_small < 10 mL q1->ans_small ans_large > 10 mL q1->ans_large q2 Is high resolution separation of PEGylated species needed? ans_yes Yes q2->ans_yes ans_no No q2->ans_no sec Use Size Exclusion Chromatography (SEC) ans_small->sec tff Use Tangential Flow Filtration (TFF) ans_large->tff iex Follow up with Ion Exchange Chromatography (IEX) ans_yes->iex sec->q2 tff->q2 dialysis Consider Dialysis for simplicity and low cost tff->dialysis Alternative

Caption: Decision tree for selecting a purification method.

References

impact of temperature on m-PEG13-Hydrazide reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the m-PEG13-Hydrazide reaction?

A1: The this compound reagent reacts with an aldehyde-containing molecule to form a hydrazone bond. This reaction is a type of "click chemistry" that is widely used for bioconjugation, such as in the development of antibody-drug conjugates (ADCs) or PROTACs. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.

Q2: What is the optimal pH for an this compound conjugation reaction?

A2: Generally, hydrazone formation is favored under mildly acidic to neutral conditions. A pH range of 5.0 to 7.4 is typically recommended. The optimal pH can depend on the specific aldehyde-containing molecule and the stability of the reactants. For many biomolecules, a pH of around 7.0-7.4 is used to maintain their integrity, often with the addition of a catalyst to enhance the reaction rate.[1]

Q3: How does temperature affect the kinetics of the this compound reaction?

A3: While specific kinetic data for this compound is not available, the rate of hydrazone formation generally increases with temperature.[2] Higher temperatures can lead to shorter reaction times and potentially higher yields. However, it is crucial to consider the thermal stability of the molecules involved, as excessive heat can lead to degradation. For sensitive biomolecules, reactions can be performed at lower temperatures, such as 4°C, for a longer duration to minimize degradation.[3]

Q4: Can a catalyst be used to improve the reaction rate?

A4: Yes, nucleophilic catalysts such as aniline and its derivatives are commonly used to significantly enhance the rate of hydrazone ligation, especially at neutral pH.[1][4] The use of a catalyst can be particularly beneficial when working with sensitive biological samples that require milder reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in increments of 5-10°C, monitoring for both product formation and potential degradation of starting materials. Consider extending the reaction time if increasing the temperature is not feasible due to reactant instability.
Incorrect pH: The pH of the reaction buffer may not be optimal for hydrazone formation.Verify the pH of your reaction buffer. The optimal range is typically between 5.0 and 7.4. Perform small-scale pilot reactions at different pH values within this range to determine the best condition for your specific system.
Inadequate Molar Ratio: The molar excess of this compound may be insufficient.Increase the molar excess of the this compound reagent. A 1.5 to 5-fold molar excess is a common starting point.
Product Degradation Excessive Reaction Temperature: High temperatures can lead to the degradation of sensitive molecules.Reduce the reaction temperature. For highly sensitive biomolecules, consider running the reaction at 4°C for an extended period (e.g., overnight). Monitor the reaction closely to find a balance between reaction rate and stability.
Harsh pH Conditions: The pH may be too acidic or basic, causing degradation of the reactants or the product.Adjust the pH to a milder range (e.g., 6.5-7.4) and consider using a catalyst like aniline to maintain a reasonable reaction rate.
Side Product Formation High Reaction Temperature: Elevated temperatures can sometimes promote side reactions.Lower the reaction temperature and extend the reaction time to favor the desired reaction pathway. Analyze the side products to understand their nature and optimize conditions to minimize their formation.

Data Presentation

Table 1: General Effect of Temperature on Hydrazone Formation Reaction Kinetics

As specific quantitative data for this compound is unavailable, this table summarizes the general qualitative effects of temperature on hydrazide-aldehyde conjugation reactions based on established chemical principles.

Parameter Effect of Increasing Temperature Considerations
Reaction Rate IncreasesLeads to shorter reaction times.
Reaction Yield Generally increases up to an optimal pointExcessive temperature can lead to degradation, reducing the overall yield.
Reactant/Product Stability May decreaseHigher temperatures can cause degradation of sensitive molecules.
Side Reactions May increaseCan lead to a less pure product mixture.

Table 2: Illustrative Example of Temperature Effect on a Hydrazone Formation Reaction

The following data is from a study on a specific hydrazone synthesis and is provided for illustrative purposes to show the potential impact of temperature. Note: These results are not directly transferable to this compound reactions but demonstrate a general trend.

Entry Temperature (°C) Time (min) Yield (%)
1Room Temperature12023
2409045
3606078
4804592
5803096
61003096
Adapted from a study on hydrazone synthesis catalyzed by MgO nanoparticles.

Experimental Protocols

General Protocol for this compound Conjugation (Starting Point)

This protocol provides a general starting point. Optimization of temperature, pH, and reaction time is recommended for each specific application.

  • Reagent Preparation:

    • Dissolve the aldehyde-containing molecule in the chosen reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2) to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the same reaction buffer to a concentration that provides a 1.5 to 5-fold molar excess relative to the aldehyde-containing molecule.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the aldehyde-containing molecule.

    • Incubate the reaction mixture at a controlled temperature. Start with room temperature (20-25°C) for 2-4 hours. For sensitive molecules, consider 4°C for 12-16 hours. If the reaction is slow, the temperature can be increased to 37°C.

    • Gently mix the reaction mixture during incubation.

    • (Optional) If using a catalyst like aniline, add it to the reaction mixture at a final concentration of 10-100 mM.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE (for protein conjugations).

  • Purification:

    • Once the reaction has reached the desired level of completion, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Analysis & Purification prep_aldehyde Dissolve Aldehyde-Molecule in Reaction Buffer mix Mix Reactants prep_aldehyde->mix prep_peg Dissolve this compound in Reaction Buffer prep_peg->mix incubate Incubate at Controlled Temperature (e.g., 4°C, RT, or 37°C) mix->incubate monitor Monitor Reaction Progress (e.g., HPLC, LC-MS) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify Temperature_Effect_Logic Logical Relationship: Temperature and Reaction Outcomes cluster_increase Increase Temperature cluster_decrease Decrease Temperature temp Reaction Temperature rate_increase Faster Reaction Rate temp->rate_increase Higher degradation_risk Increased Risk of Degradation temp->degradation_risk Higher side_reactions Potential for More Side Products temp->side_reactions Higher rate_decrease Slower Reaction Rate temp->rate_decrease Lower stability_increase Improved Stability of Sensitive Molecules temp->stability_increase Lower yield_increase Potentially Higher Yield rate_increase->yield_increase longer_time Requires Longer Reaction Time rate_decrease->longer_time

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG13-Hydrazide and Other PEG Hydrazide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates with optimal efficacy and pharmacokinetic profiles. Polyethylene glycol (PEG) hydrazide linkers have emerged as a valuable tool, enabling the site-specific conjugation of molecules to aldehydes or ketones, often generated by the oxidation of glycoproteins. This guide provides an objective comparison of m-PEG13-Hydrazide, a discrete PEG linker, with other PEG hydrazide alternatives, supported by experimental data and detailed methodologies.

The Advantage of Discrete PEG Linkers

Traditional PEG linkers are polymeric, meaning they consist of a mixture of molecules with a range of molecular weights.[1] This polydispersity can lead to heterogeneous conjugates, complicating analysis and potentially affecting the biological activity and pharmacokinetics of the final product.[2][3] In contrast, discrete PEG (dPEG®) linkers, such as this compound, are single molecular weight compounds.[1] This ensures the production of homogeneous conjugates with a precisely defined structure, which is a significant advantage for therapeutic applications where consistency and reproducibility are paramount.[1]

Core Comparison: this compound vs. Other PEG Hydrazide Linkers

The primary differences between various PEG hydrazide linkers lie in the length of the PEG chain and whether the PEG is discrete or polydisperse. These factors significantly influence the physicochemical properties and in vivo behavior of the resulting bioconjugate.

Physicochemical and Performance Characteristics

The following table summarizes the key characteristics of this compound in comparison to other discrete and polydisperse PEG hydrazide linkers.

FeatureThis compoundShorter Discrete PEGs (e.g., m-PEG4-Hydrazide)Longer Discrete PEGs (e.g., m-PEG24-Hydrazide)Polydisperse PEGs (e.g., m-PEG2k-Hydrazide)
Molecular Weight 646.77 g/mol LowerHigherAverage MW (e.g., ~2000 g/mol )
PEG Chain Length 13 ethylene glycol unitsFewer units (e.g., 4)More units (e.g., 24)Variable chain lengths
Dispersity Monodisperse (PDI = 1)MonodisperseMonodispersePolydisperse (PDI > 1)
Solubility High in aqueous and organic solventsGenerally highVery highHigh, but can vary between batches
Steric Hindrance ModerateLowHighVariable, can be significant
Conjugate Homogeneity HighHighHighLow
Impact on Bioconjugate Properties

The choice of PEG hydrazide linker length has a profound impact on the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate.

PropertyInfluence of Linker Length
Pharmacokinetics Longer PEG chains generally lead to a longer plasma half-life and reduced renal clearance due to an increased hydrodynamic radius.
Immunogenicity PEGylation is known to reduce the immunogenicity of proteins, and longer PEG chains can provide a more effective shield.
Binding Affinity/Activity The effect of linker length is target-dependent. A shorter linker may be optimal for some interactions, while a longer, more flexible linker may be necessary to overcome steric hindrance in others. In some cases, longer PEG chains can lead to a decrease in in vitro activity.
Solubility Longer PEG chains generally impart greater solubility to the conjugate.
Tumor Accumulation For targeted drug delivery, longer PEG linkers have been shown to enhance tumor accumulation of nanoparticles in vivo.

The Chemistry of Hydrazone Bond Formation and Stability

PEG hydrazide linkers react with aldehydes or ketones to form a hydrazone bond. This reaction is typically carried out in a slightly acidic buffer (pH 5-7) to facilitate both the nucleophilic attack of the hydrazide and the dehydration of the carbinolamine intermediate.

G cluster_reactants Reactants cluster_products Products PEG_Hydrazide m-PEG-NH-NH₂ Hydrazone m-PEG-NH-N=CH-R PEG_Hydrazide->Hydrazone + R-CHO (pH 5-7) Aldehyde R-CHO Water H₂O

Caption: Reaction of a PEG hydrazide with an aldehyde to form a stable hydrazone linkage.

A key feature of the hydrazone bond is its pH-dependent stability. While relatively stable at physiological pH (~7.4), it is susceptible to hydrolysis under acidic conditions (pH < 6). This property is advantageous for drug delivery applications, as it allows for the stable circulation of a drug conjugate in the bloodstream and its subsequent release in the acidic microenvironment of a tumor or within the endosomes of a cell.

The stability of the hydrazone bond is also influenced by the structure of the aldehyde. Hydrazones formed from aliphatic aldehydes are generally more sensitive to acidic hydrolysis than those derived from aromatic aldehydes, which are stabilized by resonance.

Comparative Stability of Hydrazone Bonds

The following table provides a qualitative comparison of the stability of hydrazone bonds under different pH conditions.

Hydrazone TypepH 7.4 (Physiological)pH 5.0 (Endosomal/Tumor)
Aliphatic Aldehyde-derived Reasonably stable, with half-lives ranging from minutes to hours depending on the specific structure.Highly unstable, with rapid hydrolysis (half-life < 2 minutes in some cases).
Aromatic Aldehyde-derived Highly stable (half-life > 72 hours).Stable.

Experimental Protocols

General Protocol for Antibody Glycan Labeling with m-PEG-Hydrazide

This protocol describes the site-specific conjugation of a PEG hydrazide to the carbohydrate moieties of an antibody.

G A 1. Antibody Oxidation (Sodium Periodate, pH 5.5) B 2. Aldehyde-bearing Antibody A->B Generates aldehydes on glycans C 3. Desalting/Buffer Exchange (to remove excess periodate) B->C D 4. Conjugation Reaction (Add m-PEG-Hydrazide, pH 5.5-7.0, RT, 2-4h) C->D E 5. PEGylated Antibody D->E F 6. Purification (e.g., SEC-HPLC) E->F G 7. Characterization (SDS-PAGE, HPLC, Mass Spec) F->G

Caption: Workflow for site-specific antibody conjugation using a PEG hydrazide linker.

Materials:

  • Antibody solution (e.g., 5 mg/mL)

  • Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5)

  • m-PEG-Hydrazide solution (e.g., 50 mM in DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Desalting column or dialysis equipment

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Oxidation: To 1 mL of the antibody solution, add 1 mL of the freshly prepared sodium periodate solution. Incubate for 5-15 minutes at room temperature in the dark.

  • Purification: Immediately remove the excess periodate by desalting or dialysis against the conjugation buffer.

  • Conjugation: Add a 20- to 50-fold molar excess of the m-PEG-Hydrazide solution to the oxidized antibody solution. Incubate for 2-4 hours at room temperature. For sensitive molecules, the reaction can be performed overnight at 4°C.

  • Purification: Purify the PEGylated antibody from unreacted PEG linker and other small molecules using size-exclusion chromatography (SEC-HPLC).

  • Characterization: Analyze the purified conjugate to confirm successful PEGylation and determine the degree of labeling.

Characterization of PEGylated Proteins

A. SDS-PAGE:

  • Principle: Separates proteins based on molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower than its unmodified counterpart, resulting in a visible band shift to a higher apparent molecular weight.

  • Procedure: Run samples of the unmodified antibody, the reaction mixture, and the purified PEGylated antibody on an SDS-PAGE gel. Stain with Coomassie Brilliant Blue or a similar protein stain.

B. High-Performance Liquid Chromatography (HPLC):

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. This method is effective for separating the higher molecular weight PEGylated conjugate from the unreacted protein and any low molecular weight impurities.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This technique can be used to assess the purity of the conjugate and, in some cases, to separate different PEGylated species.

C. Mass Spectrometry (MS):

  • Principle: Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.

  • Techniques:

    • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Useful for determining the overall molecular weight and the degree of PEGylation.

    • ESI-MS (Electrospray Ionization Mass Spectrometry): Can be coupled with liquid chromatography (LC-MS) for detailed characterization of the conjugate. The use of discrete PEGs like this compound simplifies the mass spectra compared to polydisperse PEGs, making data interpretation more straightforward.

Conclusion

The choice of a PEG hydrazide linker is a critical decision in the development of bioconjugates. While polydisperse PEGs have been widely used, the advantages of discrete PEGs, such as this compound, in producing homogeneous and well-defined conjugates are clear. The length of the discrete PEG linker allows for the fine-tuning of the bioconjugate's properties. Shorter linkers may be preferable where a compact structure is desired, while longer linkers like m-PEG13 can be used to improve solubility, extend half-life, and bridge greater distances between conjugated molecules. The pH-sensitive nature of the resulting hydrazone bond offers an attractive mechanism for controlled drug release in acidic environments. The selection of the optimal PEG hydrazide linker will ultimately depend on the specific application and the desired balance of properties for the final bioconjugate.

References

A Head-to-Head Battle: Unraveling the Stability of Hydrazone vs. Oxime Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker can be as critical as the targeting moiety or the payload itself. Among the arsenal of chemical tools available, hydrazone and oxime linkages have emerged as popular choices for tethering molecules to biologics. This guide provides an objective, data-driven comparison of their stability, offering insights into which linkage may be better suited for your specific application, from targeted drug delivery to diagnostic imaging.

The stability of the covalent bond connecting a payload to its carrier is a paramount consideration in the design of bioconjugates. This is particularly true in the development of Antibody-Drug Conjugates (ADCs), where premature release of a potent cytotoxic agent can lead to off-target toxicity and a diminished therapeutic window. Both hydrazone and oxime linkages are formed by the condensation reaction between a carbonyl group (an aldehyde or ketone) and a hydrazine or an aminooxy group, respectively. While mechanistically similar, the resulting C=N bonds exhibit distinct stability profiles, primarily dictated by their susceptibility to hydrolysis.

pH-Dependent Stability: A Tale of Two Linkages

The most significant differentiator between hydrazone and oxime linkages is their stability in response to changes in pH. Hydrazone bonds are well-known for their acid-labile nature.[1] This characteristic has been strategically exploited in the design of ADCs and other drug delivery systems, where the acidic environment of endosomes and lysosomes (pH 4.5-6.5) can trigger the cleavage of the hydrazone linker and the subsequent release of the therapeutic payload.[2]

In stark contrast, oxime linkages demonstrate substantially greater stability across a wide pH range, including acidic conditions.[1][3] This enhanced stability makes them the preferred choice for applications requiring the bioconjugate to remain intact for extended periods in various physiological environments.

Quantitative Comparison of Hydrolytic Stability

A seminal study by Kalia and Raines provides a direct quantitative comparison of the hydrolytic stability of isostructural hydrazones and an oxime. The data clearly illustrates the superior stability of the oxime linkage.

Conjugate TypepH 5.0 Half-life (t½)pH 7.0 Half-life (t½)pH 9.0 Half-life (t½)First-Order Rate Constant (k) at pD 7.0 (s⁻¹)
Methylhydrazone0.1 h1 h96 h1.8 x 10⁻⁴
Acetylhydrazone0.2 h2 h216 h9.2 x 10⁻⁵
Semicarbazone0.4 h4.5 h480 h4.3 x 10⁻⁵
Oxime 288 h 600 h > 1 year 3.0 x 10⁻⁷

Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[3]

As the table demonstrates, the half-life of the oxime at a neutral pD of 7.0 is 600 times longer than that of the methylhydrazone. The rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones, underscoring its significantly greater stability.

Formation Kinetics: A Speed Advantage for Hydrazones

While oximes offer superior stability, the formation of hydrazone linkages can, in some instances, proceed more rapidly. The rate of formation for both linkages is pH-dependent, with optimal rates typically observed in a mildly acidic buffer (around pH 4.5). However, at physiological pH (7.4), the reaction rates can be slow.

Ligation ChemistryReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Hydrazone FormationAromatic Aldehyde + 6-Hydrazinopyridine3.0 ± 0.3
Oxime FormationAromatic Aldehyde + Aminooxyacetyl-peptide8.2 ± 1.0 (with 100 mM aniline catalyst)

Data is illustrative and can vary based on specific reactants and conditions.

It is important to note that the development of catalysts, such as aniline and its derivatives, has significantly accelerated the rate of both hydrazone and oxime formation, making them more amenable to bioconjugation under physiological conditions.

In Vivo and Plasma Stability: The Real-World Test

The stability of a bioconjugate in the complex environment of the bloodstream is a critical determinant of its in vivo performance. Plasma contains various enzymes and other molecules that can potentially cleave the linker.

Generally, oxime-linked conjugates exhibit greater stability in plasma compared to their hydrazone counterparts. The acid-labile nature of hydrazones can lead to premature drug release in the circulation, even at the slightly acidic microenvironments that can exist in vivo. However, the stability of hydrazone linkers can be modulated by the structure of the carbonyl and hydrazine precursors. For instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.

Experimental Protocols

To aid researchers in their evaluation of these linkages, we provide detailed methodologies for key experiments.

Protocol 1: Synthesis of a Hydrazone-Linked Bioconjugate

This protocol describes a general method for conjugating a hydrazine-modified payload to an aldehyde-containing protein.

Materials:

  • Aldehyde-modified protein (e.g., via periodate oxidation of glycans) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Hydrazine-functionalized payload (e.g., a drug or fluorescent dye) dissolved in a compatible solvent (e.g., DMSO).

  • Aniline catalyst solution (optional, 1 M in DMSO).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • To the aldehyde-modified protein solution, add the hydrazine-functionalized payload. A typical molar excess of the payload is 5-20 fold over the protein.

  • If using a catalyst, add the aniline solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.

  • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Once the reaction is complete, remove the excess payload and catalyst by size-exclusion chromatography or dialysis.

  • Characterize the final bioconjugate to determine the drug-to-antibody ratio (DAR) and confirm purity.

Protocol 2: Stability Assessment in Human Plasma

This protocol outlines a method for evaluating the stability of a bioconjugate in human plasma.

Materials:

  • Hydrazone- or oxime-linked bioconjugate.

  • Pooled human plasma (citrated).

  • Incubator at 37°C.

  • Quenching solution (e.g., acetonitrile with an internal standard).

  • Analytical system (e.g., LC-MS/MS or HPLC).

Procedure:

  • Spike the bioconjugate into pre-warmed human plasma to a final concentration of 1-10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact bioconjugate and any released payload.

  • Calculate the half-life of the bioconjugate in plasma.

Visualizing the Chemistry and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and experimental workflows.

G cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation Aldehyde Aldehyde Hydrazone Hydrazone Aldehyde->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Hydrazine->Hydrazone Aldehyde2 Aldehyde Oxime Oxime Aldehyde2->Oxime + Aminooxy - H₂O Aminooxy Aminooxy Aminooxy->Oxime

Figure 1: Chemical formation of hydrazone and oxime linkages.

G Start Bioconjugate (Hydrazone or Oxime-linked) Incubate Incubate in Human Plasma at 37°C Start->Incubate Timepoints Aliquot at Multiple Time Points Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS or HPLC Centrifuge->Analyze Data Determine Half-life and Cleavage Rate Analyze->Data

Figure 2: Workflow for assessing bioconjugate stability in plasma.

G Hydrazone Hydrazone Linkage Acidic_pH Acidic pH (e.g., Endosome) Hydrazone->Acidic_pH Labile Neutral_pH Neutral pH (e.g., Bloodstream) Hydrazone->Neutral_pH Moderately Stable Oxime Oxime Linkage Oxime->Acidic_pH Stable Oxime->Neutral_pH Highly Stable Cleavage Cleavage Acidic_pH->Cleavage Stability Stability Acidic_pH->Stability Neutral_pH->Stability Prone to some cleavage Neutral_pH->Stability

Figure 3: Logical relationship of pH and linkage stability.

Conclusion: Selecting the Right Tool for the Job

The choice between a hydrazone and an oxime linkage is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired properties of the final bioconjugate.

  • Choose a hydrazone linkage when:

    • pH-triggered, controlled release of the payload is desired, particularly within the acidic environment of endosomes and lysosomes.

    • Rapid formation kinetics are a priority.

    • The therapeutic window of the payload is wide enough to tolerate a low level of premature release.

  • Choose an oxime linkage when:

    • High stability in circulation and across a broad pH range is critical.

    • The bioconjugate is intended for applications requiring long-term in vivo persistence.

    • The payload is highly potent, and premature release must be minimized to avoid off-target toxicity.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision, selecting the linkage that will best serve the therapeutic or diagnostic goals of their bioconjugation endeavors.

References

A Comparative Guide to Alternatives for Labeling Oxidized Glycans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of glycoproteins, the effective labeling of glycans is a critical step for their detection, purification, and functional analysis. The process often begins with the mild oxidation of cis-diols in sialic acids or other sugar residues to generate reactive aldehydes. These aldehydes can then be covalently tagged with a variety of probes. While m-PEG13-Hydrazide is a commonly used reagent for this purpose, a range of alternatives exists, each with distinct characteristics in terms of reaction chemistry, stability of the resulting bond, and suitability for downstream applications. This guide provides an objective comparison of this compound with its primary alternatives to assist in selecting the optimal reagent for your research needs.

The main alternatives to this compound can be categorized into three classes:

  • Other Hydrazide-Containing Reagents: These share the same reactive hydrazide group (-CO-NH-NH2) and include molecules appended with biotin for affinity purification or fluorescent dyes for imaging and quantification.

  • Aminooxy Compounds: These reagents possess an aminooxy group (-O-NH2) that reacts with aldehydes to form a stable oxime linkage.

  • Click Chemistry Probes: Typically, these are hydrazide or aminooxy compounds that also contain a bioorthogonal handle, such as an alkyne group, for subsequent, highly specific ligation to a reporter molecule via a "click" reaction.

Performance Comparison

The choice of a labeling reagent is dictated by several factors, including the desired downstream application (e.g., affinity purification, fluorescence microscopy, mass spectrometry), the required stability of the linkage, and the desired reaction efficiency. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundBiotin HydrazideFluorescent HydrazidesAminooxy-Biotin / Aminooxy-DyesAlkyne Hydrazide (for Click Chemistry)
Reactive Group HydrazideHydrazideHydrazideAminooxyHydrazide
Resulting Bond HydrazoneHydrazoneHydrazoneOximeHydrazone (then Triazole)
Bond Stability ModerateModerateModerateHigh[1][2]High (after click reaction)
Reaction pH Acidic (pH 5.0-6.0)[3]Acidic (pH 4.0-6.0)[4]Acidic (pH 5.0-6.0)Neutral to Acidic (pH 6.5-7.5)[5]Acidic (for hydrazone), Neutral (for click)
Aniline Catalysis RecommendedRecommendedRecommendedRecommended for increased rateRecommended (for hydrazone)
Labeling Efficiency GoodVariable, spacer dependentGoodGenerally higher than hydrazidesHigh (overall process)
Primary Use Case Increasing solubility, mass taggingAffinity purification, detectionFluorescence imaging, quantificationAffinity purification, imaging, stable conjugationBioorthogonal labeling, multiplexing

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the labeling processes, the following diagrams, created using the DOT language, illustrate the experimental workflows for the different labeling strategies.

Glycan_Labeling_Workflow cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling cluster_click Step 3: Click Chemistry (for Alkyne) Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_Glycoprotein Sodium Periodate (e.g., 1 mM NaIO4) Labeled_mPEG m-PEG-Labeled Glycoprotein Oxidized_Glycoprotein->Labeled_mPEG Hydrazone Formation (pH 5-6) Labeled_Aminooxy Aminooxy-Labeled Glycoprotein Oxidized_Glycoprotein->Labeled_Aminooxy Oxime Formation (pH 6.5-7.5) Labeled_Alkyne Alkyne-Modified Glycoprotein Oxidized_Glycoprotein->Labeled_Alkyne Hydrazone Formation (pH 5-6) mPEG_Hydrazide This compound Aminooxy_Probe Aminooxy Probe Alkyne_Hydrazide Alkyne Hydrazide Click_Labeled Final Labeled Glycoprotein Labeled_Alkyne->Click_Labeled CuAAC or SPAAC Azide_Probe Azide-Probe (e.g., Azide-Fluorophore) Reaction_Mechanisms cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation Aldehyde1 R-CHO (Aldehyde on Glycan) Hydrazone R-CH=N-NH-CO-R' (Hydrazone Bond) Aldehyde1->Hydrazone Hydrazide R'-CO-NH-NH2 (Hydrazide Probe) Hydrazide->Hydrazone Aldehyde2 R-CHO (Aldehyde on Glycan) Oxime R-CH=N-O-R' (Oxime Bond) Aldehyde2->Oxime Aminooxy R'-O-NH2 (Aminooxy Probe) Aminooxy->Oxime

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG13-Hydrazide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein modification and analysis, the selection of an appropriate labeling strategy is critical for achieving desired therapeutic properties and ensuring product consistency. This guide provides an objective comparison of m-PEG13-Hydrazide for protein labeling and its subsequent analysis by mass spectrometry, benchmarked against other common PEGylation and labeling methodologies. We will delve into the experimental protocols, present comparative data, and visualize the workflows to assist in making an informed decision for your specific research needs.

Introduction to Protein PEGylation and Labeling Chemistries

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. It can increase protein solubility, extend circulating half-life, and reduce immunogenicity. The method of PEG attachment significantly impacts the homogeneity and biological activity of the final product.

This compound is a discrete PEG (dPEG®) reagent that offers a specific approach to protein modification. The hydrazide functional group reacts with carbonyls (aldehydes and ketones), which can be selectively introduced into proteins, particularly on carbohydrate moieties of glycoproteins. This contrasts with more traditional methods that target amine or sulfhydryl groups.

This guide compares three primary labeling strategies:

  • Hydrazide-based Labeling of Glycoproteins: Utilizing this compound to target oxidized carbohydrates.

  • Amine-reactive Labeling: Employing NHS-ester activated PEGs to modify lysine residues and the N-terminus.

  • Sulfhydryl-reactive Labeling: Using maleimide-activated PEGs to target cysteine residues.

Comparative Analysis of Labeling Chemistries

The choice of labeling chemistry dictates the site of PEGylation and the homogeneity of the resulting conjugate. The following table summarizes the key characteristics of each approach.

FeatureThis compound (Glycan Targeting)NHS-ester-PEG (Amine Targeting)Maleimide-PEG (Cysteine Targeting)
Target Residues Sialic acids and other sugar moieties with vicinal diolsLysine residues, N-terminusCysteine residues
Specificity High, targets glycosylation sitesLow, targets multiple available aminesHigh, targets free sulfhydryl groups
Homogeneity Can be high if glycosylation is uniformGenerally produces a heterogeneous mixture of positional isomersCan be very high if a single cysteine is available
Protein Type GlycoproteinsMost proteinsProteins with accessible cysteine residues (native or engineered)
Reaction pH 5.5 - 7.07.0 - 8.56.5 - 7.5
Potential Impact on Activity Often preserves activity as glycosylation sites are typically distal to active sitesCan lead to loss of activity if lysines are in the active or binding sitesCan be directed away from active sites through protein engineering

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is an indispensable tool for characterizing PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and site of modification.[1] The nature of the PEG reagent—whether it is a discrete-length PEG like this compound or a traditional polydisperse polymeric PEG—significantly influences the complexity of the mass spectrum.

Intact Mass Analysis

For intact protein analysis, discrete PEGs yield a much simpler mass spectrum. Each PEG addition results in a well-defined mass shift. In contrast, polymeric PEGs produce a broad distribution of masses for each degree of PEGylation, complicating data interpretation.[2]

Peptide Mapping for Site-Occupancy

To determine the specific sites of PEGylation, the protein is digested into peptides, which are then analyzed by LC-MS/MS.

  • This compound: The hydrazone linkage is relatively stable, allowing for the identification of the modified glycopeptide. Fragmentation in the mass spectrometer can show characteristic losses of the PEG chain.

  • NHS-ester-PEG: The resulting amide bond is very stable. Identifying all possible PEGylated lysine residues in a heterogeneous mixture can be challenging.

  • Maleimide-PEG: The thioether bond is stable, and site-specific modification of a single cysteine simplifies the peptide map analysis.

The following table summarizes the expected outcomes from the mass spectrometry analysis of proteins labeled with different PEGylation reagents.

Analytical ReadoutThis compoundNHS-ester-PEG (Discrete)NHS-ester-PEG (Polymeric)Maleimide-PEG (Discrete)
Intact Mass Spectrum Sharp peaks for each degree of PEGylationSharp peaks for each degree of PEGylationBroad, overlapping peaks for each degree of PEGylationSharp peak for the PEGylated protein
Deconvoluted Mass Single, well-defined mass for each PEGylated speciesSingle, well-defined mass for each PEGylated speciesAverage mass with a broad distributionSingle, well-defined mass for the PEGylated protein
Peptide Mapping Complexity Moderate, depends on the number of glycosylation sitesHigh, due to multiple potential labeling sitesHigh and complex due to polydispersityLow, if targeting a single cysteine
MS/MS Fragmentation Characteristic PEG fragment ions and peptide backbone fragmentationCharacteristic PEG fragment ions and peptide backbone fragmentationComplex fragmentation patternsCharacteristic PEG fragment ions and peptide backbone fragmentation
Data Interpretation Relatively straightforwardCan be complex due to heterogeneityVery complexStraightforward

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for each labeling strategy and subsequent mass spectrometry analysis.

Protocol 1: Glycoprotein Labeling with this compound

This protocol is designed for the site-specific labeling of glycoproteins on their carbohydrate moieties.

  • Oxidation of Glycans:

    • Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a concentration of 2 mg/mL.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction and remove excess periodate using a desalting column equilibrated with a coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

  • Hydrazide Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Add the this compound solution to the oxidized glycoprotein at a 10-50 fold molar excess.

    • Incubate the reaction for 2 hours at room temperature.

  • Purification:

    • Remove excess this compound and purify the PEGylated glycoprotein using size-exclusion chromatography or dialysis.

Protocol 2: Protein Labeling with NHS-ester-PEG

This protocol targets primary amines on the protein surface.

  • Buffer Exchange:

    • Exchange the protein into an amine-free buffer at pH 7.0-8.5 (e.g., PBS).

  • NHS-ester Labeling:

    • Prepare a fresh stock solution of NHS-ester-PEG in a dry, aprotic solvent like DMSO.

    • Add the NHS-ester-PEG solution to the protein at a defined molar excess (e.g., 10-fold).

    • Incubate the reaction for 1 hour at room temperature.

  • Purification:

    • Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG and byproducts.

Protocol 3: Protein Labeling with Maleimide-PEG

This protocol is for the specific labeling of cysteine residues.

  • Reduction (if necessary):

    • If the target cysteine is in a disulfide bond, treat the protein with a reducing agent like DTT, followed by its removal.

    • Ensure the protein is in a buffer at pH 6.5-7.5 (e.g., PBS with EDTA).

  • Maleimide Labeling:

    • Prepare a fresh stock solution of Maleimide-PEG in a suitable solvent like DMSO.

    • Add the Maleimide-PEG solution to the protein at a 10-20 fold molar excess.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol like β-mercaptoethanol.

    • Purify the PEGylated protein using size-exclusion chromatography.

Mass Spectrometry Analysis Protocol

The following is a general workflow for the LC-MS analysis of PEGylated proteins.

  • Intact Mass Analysis:

    • Dilute the purified PEGylated protein in a suitable buffer (e.g., 10 mM ammonium acetate).

    • Inject the sample onto a reverse-phase C4 or C8 column.

    • Elute with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.

  • Peptide Mapping Analysis:

    • Denature, reduce, and alkylate the PEGylated protein.

    • Digest the protein with a protease (e.g., trypsin).

    • Separate the resulting peptides on a reverse-phase C18 column using a suitable gradient.

    • Analyze the eluting peptides by MS/MS to identify the sequence and the site of PEGylation.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows and the key differences between the labeling strategies.

experimental_workflow cluster_hydrazide This compound Labeling cluster_nhs NHS-ester-PEG Labeling cluster_maleimide Maleimide-PEG Labeling cluster_ms Mass Spectrometry Analysis p1 Glycoprotein ox Oxidation (NaIO4) p1->ox ox_p Aldehyde-containing Protein ox->ox_p peg_h This compound ox_p->peg_h Hydrazone bond formation peg_p1 PEGylated Glycoprotein peg_h->peg_p1 ms LC-MS/MS Analysis peg_p1->ms p2 Protein peg_n NHS-ester-PEG p2->peg_n Amide bond formation peg_p2 PEGylated Protein (Heterogeneous) peg_n->peg_p2 peg_p2->ms p3 Protein (with Cys) peg_m Maleimide-PEG p3->peg_m Thioether bond formation peg_p3 PEGylated Protein (Homogeneous) peg_m->peg_p3 peg_p3->ms data Data Analysis ms->data

Caption: Comparative workflow of protein PEGylation strategies.

ms_comparison cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping start PEGylated Protein Sample lcms_intact LC-MS start->lcms_intact digest Digestion start->digest deconv Deconvolution lcms_intact->deconv spec_d Discrete PEG Spectrum (Sharp Peaks) deconv->spec_d spec_p Polymeric PEG Spectrum (Broad Peaks) deconv->spec_p lcmsms LC-MS/MS digest->lcmsms site_id Site Identification lcmsms->site_id

Caption: Mass spectrometry analysis workflow for PEGylated proteins.

Conclusion

The choice of PEGylation strategy has profound implications for the final product's characteristics and the complexity of its analysis. This compound offers a powerful method for the site-specific labeling of glycoproteins, often resulting in a more homogeneous product compared to traditional amine-reactive PEGylation. The use of a discrete PEG reagent like this compound significantly simplifies mass spectrometry analysis, yielding cleaner spectra and more straightforward data interpretation.

For proteins lacking suitable glycosylation sites, maleimide chemistry provides an excellent alternative for site-specific modification if an accessible cysteine is present or can be engineered. While NHS-ester chemistry is broadly applicable, it typically results in a heterogeneous mixture that is more challenging to characterize thoroughly.

Ultimately, the optimal PEGylation strategy will depend on the specific protein, the desired therapeutic outcome, and the analytical capabilities available. This guide provides the foundational information to make a strategic choice and to design a robust analytical workflow for the characterization of your PEGylated protein.

References

A Comparative Guide to Validating Site-Specific Antibody Conjugation with m-PEG13-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of site-specific antibody conjugation using m-PEG13-Hydrazide with alternative methods. It offers an objective analysis of performance, supported by experimental data, to aid in the selection of the most appropriate conjugation strategy for your research and development needs. Detailed experimental protocols for key validation assays are also included to ensure reliable and reproducible results.

Introduction to Site-Specific Antibody Conjugation

The precise attachment of molecules, such as polyethylene glycol (PEG), to antibodies is crucial for enhancing their therapeutic properties. Site-specific conjugation offers numerous advantages over random conjugation methods by producing homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR), which can lead to improved pharmacokinetics, reduced immunogenicity, and enhanced therapeutic efficacy.[1][2]

This compound is a linker that facilitates the site-specific conjugation of PEG to the carbohydrate moieties located in the Fc region of an antibody. This method involves the oxidation of the vicinal diols within the antibody's glycans to generate aldehyde groups, which then react with the hydrazide group of the linker to form a stable hydrazone bond. This targeted approach preserves the integrity of the antigen-binding Fab region, minimizing the impact on the antibody's binding affinity.

Comparison of Conjugation Methodologies

The choice of conjugation strategy significantly impacts the characteristics of the final antibody conjugate. This section compares the performance of site-specific glycan conjugation (representative of this compound) with other common methods.

FeatureSite-Specific (Glycan)Site-Specific (Engineered Cysteine)Non-Specific (Native Cysteine)Non-Specific (Lysine)
Homogeneity (DAR) High (Homogeneous DAR)[3]High (Homogeneous DAR)[4]Moderate to Low (Heterogeneous)[5]Low (Highly Heterogeneous)
Impact on Antigen Binding MinimalMinimal to NonePotential for ImpactHigh Potential for Impact
Process Complexity Moderate (multi-step enzymatic and chemical process)High (requires antibody engineering)Moderate (requires reduction and oxidation steps)Low (simple one-step reaction)
Serum Stability High (minimal payload loss)HighVariable (potential for linker instability)Variable
Aggregation Propensity LowLow to ModerateModerate to HighModerate to High
Typical DAR 2-42-40-80-7

Experimental Validation of Site-Specific Conjugation

Thorough analytical characterization is essential to confirm the successful site-specific conjugation and to assess the quality of the resulting antibody conjugate. The following are key analytical techniques and detailed protocols for their implementation.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of the conjugate. The separation is based on the hydrophobicity of the antibody, which increases with the number of conjugated PEG molecules.

Experimental Protocol for HIC-HPLC Analysis:

  • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Phenyl-5PW).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the antibody conjugate to 1 mg/mL in Mobile Phase A.

  • Analysis: The chromatogram will show distinct peaks corresponding to different DAR species. The average DAR can be calculated from the peak areas. A more homogeneous conjugate will exhibit a narrower distribution of peaks.

Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity of the antibody conjugate and to detect the presence of aggregates, which can be a concern with PEGylated proteins.

Experimental Protocol for SEC-HPLC Analysis:

  • Column: A size exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the antibody conjugate to 1 mg/mL in the mobile phase.

  • Analysis: The chromatogram will show a main peak for the monomeric conjugate and potentially smaller peaks at earlier retention times corresponding to aggregates. The percentage of aggregate can be calculated from the peak areas.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique to visualize the increase in molecular weight upon PEGylation and to confirm the covalent attachment of PEG to the antibody.

Experimental Protocol for SDS-PAGE Analysis:

  • Gel: 4-12% Bis-Tris precast polyacrylamide gel.

  • Running Buffer: 1X MOPS or MES SDS Running Buffer.

  • Sample Preparation:

    • Non-reducing conditions: Mix 10 µg of the antibody conjugate with 4X LDS sample buffer and water to a final volume of 20 µL.

    • Reducing conditions: Add a reducing agent (e.g., DTT or β-mercaptoethanol) to the sample mixture.

    • Heat all samples at 70°C for 10 minutes.

  • Electrophoresis: Load the samples and a molecular weight marker onto the gel. Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a zinc-imidazole reverse stain for PEGylated proteins).

  • Analysis: Under non-reducing conditions, the conjugated antibody will show a band shift to a higher molecular weight compared to the unconjugated antibody. Under reducing conditions, the PEGylated heavy chain will migrate slower than the unmodified heavy chain.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Antibody Preparation cluster_conj Conjugation cluster_val Validation Ab Native Antibody Ox_Ab Oxidized Antibody Ab->Ox_Ab NaIO4 Oxidation PEG_Ab PEG-Antibody Conjugate Ox_Ab->PEG_Ab PEG_Hydrazide This compound PEG_Hydrazide->PEG_Ab HIC HIC-HPLC PEG_Ab->HIC SEC SEC-HPLC PEG_Ab->SEC SDS SDS-PAGE PEG_Ab->SDS DAR DAR HIC->DAR DAR & Homogeneity Purity Purity SEC->Purity Purity & Aggregation MW MW SDS->MW Molecular Weight Confirmation

Experimental Workflow for this compound Conjugation and Validation.

G cluster_site_specific Site-Specific Conjugation cluster_non_specific Non-Specific Conjugation cluster_outcomes Key Performance Indicators Glycan Glycan (e.g., Hydrazide) Homogeneity High Homogeneity Glycan->Homogeneity Purity High Purity Glycan->Purity Stability High Stability Glycan->Stability Low_Impact Minimal Impact on Binding Glycan->Low_Impact Eng_Cys Engineered Cysteine Eng_Cys->Homogeneity Eng_Cys->Purity Eng_Cys->Stability Eng_Cys->Low_Impact Native_Cys Native Cysteine Heterogeneity Heterogeneity Native_Cys->Heterogeneity Potential_Impact Potential Impact on Binding Native_Cys->Potential_Impact Lysine Lysine Lysine->Heterogeneity Lysine->Potential_Impact

References

A Comparative Analysis of Linear vs. Branched PEG-Hydrazide Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates and drug delivery systems. Among the diverse array of available linkers, polyethylene glycol (PEG)-hydrazide linkers have garnered significant attention due to their unique properties. The hydrazide functional group allows for the formation of a pH-sensitive hydrazone bond with carbonyl groups (aldehydes or ketones) on a target molecule, enabling controlled drug release in acidic environments such as tumors or endosomes.[1][2] The PEG component enhances solubility, reduces immunogenicity, and prolongs circulation time.[][4]

The architecture of the PEG spacer, being either linear or branched, introduces another layer of complexity and opportunity for optimization. This guide provides a comparative analysis of linear and branched PEG-hydrazide linkers, supported by experimental data, to facilitate an informed selection process for specific research applications.

Key Differences and Performance Attributes

Linear PEG-hydrazide linkers consist of a straight chain of repeating ethylene glycol units with a hydrazide group at one end.[] Branched PEG-hydrazide linkers, on the other hand, feature multiple PEG arms extending from a central core, with each arm terminating in a reactive group, or with a single hydrazide group at the focal point. This structural divergence leads to significant differences in their physicochemical and biological properties.

Physicochemical Properties

Branched PEG linkers generally exhibit a larger hydrodynamic radius compared to their linear counterparts of the same molecular weight. This can lead to more effective shielding of the conjugated molecule from proteolytic degradation and renal clearance, thereby extending its in vivo half-life. However, some studies have shown that for the same total molecular weight of the PEG adduct, the difference in viscosity radii between branched and linear PEG-proteins may not be significant.

The increased steric hindrance of branched linkers can be a double-edged sword. While it can enhance stability, it may also negatively impact the binding affinity of a targeting moiety to its receptor or hinder the enzymatic cleavage of the linker if such a mechanism is incorporated. Linear linkers, with their simpler and more flexible structure, may offer more predictable behavior and less steric interference.

Pharmacokinetics and In Vivo Performance

In the context of antibody-drug conjugates (ADCs), the architecture of the PEG linker plays a crucial role in determining the pharmacokinetic profile. Studies comparing linear and branched (or pendant) PEG linkers in ADCs have demonstrated that branched configurations can more effectively shield the hydrophobic drug payload, leading to slower clearance rates and a higher area under the curve (AUC), particularly for ADCs with a high drug-to-antibody ratio (DAR).

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers. While not all data is specific to hydrazide linkers, it provides valuable insights into the expected performance differences.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.
Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
Comparison of linear vs. pendant PEG linker architecture on the clearance of a trastuzumab-DM1 conjugate with a high drug-to-antibody ratio (DAR) of 8.
Hydrazone Linker TypepHHalf-life (hours)
Aromatic Hydrazone7.4> 72
Aromatic Hydrazone5.5~ 24
Aliphatic Hydrazone7.4~ 183
Aliphatic Hydrazone5.0< 0.03
Representative stability data for different types of hydrazone linkers. The stability is highly dependent on the specific chemical structure of the carbonyl and hydrazine precursors.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates utilizing PEG-hydrazide linkers.

Protocol 1: General Procedure for Antibody-Drug Conjugation using a PEG-Hydrazide Linker

This protocol describes the conjugation of a drug to an antibody that has been engineered to contain or has been modified to present an aldehyde group.

Materials:

  • Aldehyde-modified monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Linear or Branched PEG-Hydrazide linker

  • Drug molecule with a compatible functional group for attachment to the other end of the linker (if not pre-attached)

  • Aniline solution (optional catalyst, e.g., 100 mM in DMSO or conjugation buffer, freshly prepared)

  • Quenching solution (e.g., 1 M glycine, pH 5.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Linker Preparation: Dissolve the linear or branched PEG-Hydrazide linker in the conjugation buffer to a stock concentration of 10-50 mM.

  • Conjugation Reaction: Add a 20-50 molar excess of the PEG-Hydrazide linker solution to the aldehyde-modified mAb solution.

  • (Optional) Catalysis: For catalyzed reactions, add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching: (Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.

  • Purification: Purify the resulting mAb-PEG-Hydrazone conjugate from excess reagents using SEC. The mobile phase should be a neutral buffer such as PBS, pH 7.4.

  • Characterization: Monitor the elution profile by absorbance at 280 nm. Collect the fractions corresponding to the conjugated mAb. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Stability Assay of Hydrazone Linkage

This protocol outlines a method to determine the stability of the hydrazone bond at different pH values.

Materials:

  • Purified bioconjugate (e.g., ADC) with a PEG-hydrazide linker

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, and 7.4)

  • Thermostatic incubator

  • Analytical system for quantification (e.g., RP-HPLC, LC-MS)

Procedure:

  • Sample Preparation: Prepare aliquots of the bioconjugate in the different pH buffers to a final concentration suitable for analysis.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. The t=0 sample should be processed immediately.

  • Analysis: Analyze the samples to quantify the amount of intact conjugate and the released payload. Suitable analytical methods include:

    • Reverse-Phase HPLC (RP-HPLC): Can often separate the intact conjugate from the released payload.

    • LC-MS: Provides mass confirmation of the cleaved and uncleaved species.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each pH condition to determine the hydrolysis rate and the half-life of the linker.

Mandatory Visualization

G Structural Comparison of Linear and Branched PEG-Hydrazide Linkers cluster_linear Linear PEG-Hydrazide cluster_branched Branched PEG-Hydrazide linear_start R1 linear_peg (-O-CH2-CH2-)n linear_start->linear_peg linear_hydrazide C(=O)NHNH2 linear_peg->linear_hydrazide branched_core Core branched_peg1 (-O-CH2-CH2-)n branched_core->branched_peg1 branched_peg2 (-O-CH2-CH2-)m branched_core->branched_peg2 branched_peg3 (-O-CH2-CH2-)p branched_core->branched_peg3 branched_r1 R1 branched_peg1->branched_r1 branched_r2 R2 branched_peg2->branched_r2 branched_hydrazide C(=O)NHNH2 branched_peg3->branched_hydrazide

Caption: Structural comparison of linear and branched PEG-hydrazide linkers.

G Workflow for ADC Synthesis and Stability Testing cluster_synthesis ADC Synthesis cluster_stability Stability Assay Aldehyde-modified Antibody Aldehyde-modified Antibody Conjugation Conjugation Aldehyde-modified Antibody->Conjugation PEG-Hydrazide Linker PEG-Hydrazide Linker PEG-Hydrazide Linker->Conjugation Purification (SEC) Purification (SEC) Conjugation->Purification (SEC) Characterization (DAR, MS) Characterization (DAR, MS) Purification (SEC)->Characterization (DAR, MS) Purified ADC Purified ADC Characterization (DAR, MS)->Purified ADC Incubation at different pH Incubation at different pH Purified ADC->Incubation at different pH Time-point Sampling Time-point Sampling Incubation at different pH->Time-point Sampling Analysis (HPLC, LC-MS) Analysis (HPLC, LC-MS) Time-point Sampling->Analysis (HPLC, LC-MS) Determine Half-life Determine Half-life Analysis (HPLC, LC-MS)->Determine Half-life

Caption: Experimental workflow for ADC synthesis and stability testing.

Conclusion

The decision between linear and branched PEG-hydrazide linkers is a critical design choice in the development of bioconjugates. Branched linkers can offer advantages in creating a larger hydrodynamic volume, potentially leading to reduced renal clearance and a longer in vivo half-life. They also provide the possibility of higher drug loading in ADCs and can be more effective at shielding hydrophobic payloads, thereby improving pharmacokinetic properties.

However, the increased steric bulk of branched linkers may negatively affect binding affinity and enzymatic cleavage. Linear linkers, being structurally simpler, may provide more predictable behavior and less steric hindrance. The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the PEG-hydrazide linker architecture.

References

A Head-to-Head Comparison: m-PEG13-Hydrazide vs. NHS-ester PEG for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in enhancing the therapeutic properties of proteins. The choice between different reactive groups on the polyethylene glycol (PEG) chain dictates the conjugation strategy, the site of attachment, and the stability of the final product. This guide provides an in-depth, objective comparison of two widely used PEGylation reagents: m-PEG13-Hydrazide and NHS-ester PEG, offering insights into their respective mechanisms, applications, and experimental considerations.

The covalent attachment of PEG to a protein, or PEGylation, is a well-established method to improve a drug's pharmacokinetic and pharmacodynamic properties. Benefits include increased solubility, extended circulation half-life, and reduced immunogenicity.[1][2] The two reagents discussed here, this compound and NHS-ester PEG, represent two distinct chemical approaches to achieving these benefits. NHS-ester PEGs react with primary amines, which are abundant on protein surfaces, while hydrazide PEGs target carbonyl groups, offering a more site-specific conjugation strategy.

At a Glance: Key Differences

FeatureThis compoundNHS-ester PEG
Reactive Group Hydrazide (-CONHNH2)N-Hydroxysuccinimide (NHS) ester
Primary Target on Protein Aldehydes or ketones (e.g., from oxidized carbohydrates)Primary amines (lysine ε-amino groups and N-terminal α-amino group)[2][3]
Resulting Linkage Hydrazone bondAmide bond[3]
Reaction pH Mildly acidic (pH 5.0-7.0)Neutral to slightly basic (pH 7.0-9.0)
Bond Stability Stable, but can be reversible under acidic conditionsHighly stable
Specificity Potentially site-specificGenerally non-specific, leading to a heterogeneous mixture
Key Advantage Enables site-specific conjugation to glycoproteins or engineered sites.High reactivity and availability of target groups on most proteins.
Key Consideration Requires the presence or introduction of a carbonyl group on the protein.Can lead to a loss of bioactivity if lysine residues in the active site are modified.

Reaction Mechanisms and Specificity

The choice between this compound and NHS-ester PEG fundamentally depends on the available functional groups on the target protein and the desired degree of control over the conjugation site.

NHS-ester PEG: Amine-Reactive Conjugation

NHS-ester PEGs are highly reactive towards primary amines, found on the side chains of lysine residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond. Due to the abundance of lysine residues on the surface of most proteins, this method is robust and generally results in high yields of PEGylated protein. However, this lack of specificity can be a significant drawback, leading to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This heterogeneity can impact the biological activity and pharmacokinetic profile of the protein.

NHS_Ester_PEG_Reaction cluster_reactants Reactants cluster_products Products Protein Protein -NH2 Conjugate PEGylated Protein R-PEG-CO-NH-Protein Protein:nh2->Conjugate Nucleophilic Attack PEG_NHS NHS-ester PEG R-PEG-CO-O-N(CO)2 PEG_NHS->Conjugate NHS N-Hydroxysuccinimide Conjugate->NHS Release Hydrazide_PEG_Reaction cluster_reactants Reactants cluster_products Products Protein_CHO Oxidized Protein -CHO Conjugate PEGylated Protein R-PEG-CO-NH-N=CH-Protein Protein_CHO:cho->Conjugate Condensation PEG_Hydrazide This compound R-PEG-CO-NHNH2 PEG_Hydrazide->Conjugate Water H2O Conjugate->Water Release PEGylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Protein_Prep Protein Preparation (Buffer Exchange) Reaction PEGylation Reaction (Incubation) Protein_Prep->Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

References

A Comparative Guide to the Biocompatibility of m-PEG13-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical decision that can significantly impact the efficacy and safety of a therapeutic or diagnostic agent. Polyethylene glycol (PEG) has been widely adopted to improve the pharmacokinetic properties of molecules, and various PEG derivatives with different reactive groups are available. This guide provides an objective comparison of the biocompatibility of conjugates formed using m-PEG13-Hydrazide with those formed using other common PEGylation reagents, supported by available experimental data.

Executive Summary

This compound is a PEGylation reagent that forms a hydrazone bond with carbonyl groups (aldehydes or ketones) on a target molecule. This linkage is known for its relative stability under physiological conditions and its potential for pH-sensitive cleavage in acidic environments, such as within endosomes or the tumor microenvironment. While specific biocompatibility data for this compound is not extensively available in the public domain, data from structurally similar multi-arm PEG-hydrazide and the resulting PEG-hydrazone conjugates suggest a favorable biocompatibility profile. This guide will use data from these related compounds as a proxy to assess the biocompatibility of this compound conjugates and compare them with two widely used alternatives: PEG-Maleimide and PEG-NHS Ester.

Comparison of PEG Linker Biocompatibility

The biocompatibility of a PEGylated conjugate is influenced by the nature of the PEG itself and the chemical linkage used for conjugation. While PEG is generally considered biocompatible, the linker can affect the overall inflammatory response and cytotoxicity.[1]

FeaturePEG-Hydrazone (from Hydrazide)PEG-MaleimidePEG-NHS Ester
Reactive Group Hydrazide (-CONHNH2)MaleimideN-Hydroxysuccinimide Ester
Target on Molecule Aldehydes, KetonesThiols (Cysteine)Primary Amines (Lysine, N-terminus)
Resulting Linkage HydrazoneThioetherAmide
Bond Stability pH-sensitive (cleavable in acidic conditions)[2]Stable thioether bond[3]Highly stable amide bond[4]
Cytotoxicity Generally low. 4-arm PEG-hydrazide showed slight reduction in cell viability, but final hydrogels were non-toxic.[5]Generally low, with a minimal inflammatory profile. However, high concentrations of catalysts used in some crosslinking reactions can be cytotoxic.Generally low, though the NHS-ester itself can be cytotoxic at high concentrations. 4-arm PEG-NHS showed a cell viability of 48.6% at 1.0% (w/v) concentration after 30 minutes.
Hemocompatibility Data not widely available for direct conjugates. Hyaluronan hydrogels with 4-arm PEG-hydrazide were non-toxic.Data not widely available for direct conjugates.Data not widely available for direct conjugates.
Immunogenicity The PEG component itself can elicit an immune response, leading to the formation of anti-PEG antibodies. The hydrazone linker is not reported to be a significant contributor to immunogenicity.The PEG component is the primary driver of any potential immunogenicity.The PEG component is the primary driver of any potential immunogenicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are standard protocols for key in vitro biocompatibility assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the PEG conjugate in cell culture medium. Remove the existing medium from the wells and add the conjugate solutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Hemolysis Assay (Direct Contact Method - adapted from ISO 10993-4)

This assay evaluates the potential of a material to cause hemolysis (destruction of red blood cells).

Principle: The material is incubated with a dilute suspension of red blood cells. The amount of hemoglobin released into the supernatant is measured spectrophotometrically and compared to positive and negative controls to determine the percentage of hemolysis.

Protocol:

  • Material Preparation: Prepare the test material (e.g., a hydrogel formed from the PEG conjugate) with a defined surface area. Clean the material according to a standardized procedure.

  • Blood Preparation: Obtain fresh human or rabbit blood anticoagulated with a suitable agent. Prepare a diluted erythrocyte suspension.

  • Incubation: Place the test material in a tube and add the erythrocyte suspension. Use tubes without material as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the tubes with gentle rotation for a specified time (e.g., 3-24 hours) at 37°C.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. A hemolysis percentage below 2% is generally considered non-hemolytic.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Biocompatibility Assessment

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_invitro In Vitro Biocompatibility cluster_invivo In Vivo Biocompatibility s1 This compound s3 PEG-Hydrazone Conjugate s1->s3 Conjugation s2 Target Molecule (with Aldehyde/Ketone) s2->s3 iv1 Cytotoxicity Assay (e.g., MTT) s3->iv1 iv2 Hemolysis Assay s3->iv2 iv3 Genotoxicity Assay s3->iv3 ivv1 Implantation Study iv1->ivv1 iv2->ivv1 ivv2 Inflammatory Response (Histology, Cytokine Analysis) ivv1->ivv2 ivv3 Systemic Toxicity ivv1->ivv3

Caption: General workflow for assessing the biocompatibility of PEG-hydrazone conjugates.

Inflammatory Signaling Pathway in Response to Biomaterials

The innate immune system is the first line of defense against foreign materials. Toll-like receptors (TLRs) on the surface of immune cells like macrophages can recognize components of biomaterials, triggering intracellular signaling cascades that lead to an inflammatory response. A key pathway involved is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus biomaterial Biomaterial Component tlr Toll-like Receptor (TLR) biomaterial->tlr Recognition myd88 MyD88 tlr->myd88 Recruitment irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb_active Active NF-κB ikb->nfkb_active Release nfkb NF-κB dna DNA nfkb_active->dna Translocation genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) dna->genes Transcription

References

A Researcher's Guide to Quantifying PEGylation Efficiency: A Comparative Analysis of Key Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, or PEGylation, is a critical strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The efficiency of this process directly impacts the therapeutic efficacy and safety of the final product. Therefore, accurate and reliable quantification of PEGylation is paramount. This guide provides an objective comparison of the most common quantitative methods for determining PEGylation efficiency, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Comparative Analysis of Quantitative Methods

The choice of analytical technique for quantifying PEGylation efficiency depends on various factors, including the nature of the PEGylated molecule, the required level of detail, available instrumentation, and throughput needs. Here, we compare three widely used methods: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and the Barium-Iodide Colorimetric Assay.

Table 1: Quantitative Comparison of PEGylation Analysis Methods

ParameterSEC-HPLCMALDI-TOF MSBarium-Iodide Assay
Principle Separation based on hydrodynamic radius. PEGylation increases the molecule's size, leading to earlier elution.Measures the mass-to-charge ratio of ionized molecules. PEGylation causes a predictable mass shift.Formation of a colored complex between PEG, barium, and iodine, which is quantified by absorbance.
Sample Type Proteins, peptides, nanoparticles, and other macromolecules.Proteins, peptides, polymers.Any sample containing PEG.
Instrumentation HPLC system with a size-exclusion column and UV or Refractive Index (RI) detector.MALDI-TOF mass spectrometer.Spectrophotometer or plate reader.
Sensitivity Limit of Detection (LOD) for PEGylated proteins can be in the low µg/mL range (e.g., 3.125 µg/mL for PEG GCSF).[1]High sensitivity, capable of detecting low femtomole to picomole amounts of sample.Moderate sensitivity, dependent on PEG molecular weight.[2] Effective detection range for free PEG can be 0-7.5 µg/mL.[3]
Linearity Range Wide linear range, for example, 12.5 to 2,000 µg/mL for PEG GCSF with a correlation coefficient >0.99.[1]Generally provides a linear response over a narrower concentration range compared to HPLC.Linear range is typically in the low µg/mL range.
Precision (%RSD) High precision. Retention time RSD <0.1% and peak area RSD <3% are achievable.[4]Good precision, with mass accuracy typically within ppm levels.Good precision for a colorimetric assay, but can be affected by interfering substances.
Throughput Moderate, with typical run times of 10-30 minutes per sample.High throughput, with the ability to analyze dozens of samples on a single target plate.High throughput, especially with a microplate reader format.
Key Advantages - Good resolution of different PEGylated species (mono-, di-, multi-PEGylated).- Can separate and quantify aggregates and free PEG.- Well-established and robust method.- Provides direct molecular weight information.- Can determine the distribution of PEGylated species.- High sensitivity and speed.- Simple, rapid, and inexpensive.- Does not require sophisticated instrumentation.
Key Disadvantages - Can be affected by non-specific interactions between the PEGylated protein and the column matrix.- Resolution may be limited for complex mixtures.- Polydispersity of PEG can complicate spectra.- Mass accuracy can be affected by the matrix and sample preparation.- Indirect method that measures total PEG content.- Prone to interference from other sample components.- Sensitivity is dependent on PEG molecular weight.

Experimental Protocols

Detailed and reproducible methodologies are crucial for accurate quantification. The following sections provide step-by-step protocols for the three discussed analytical techniques.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

This method separates molecules based on their size in solution, making it ideal for resolving unreacted protein, free PEG, and different PEGylated species.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC System or similar.

    • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm particle size (p/n PL1180-5350) or equivalent.

    • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detector: UV at 214 nm or 280 nm. For PEG without a chromophore, a Refractive Index (RI) detector can be used in series.

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in the mobile phase to a final concentration of approximately 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all species (typically 15-30 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the aggregated, PEGylated, and non-PEGylated protein based on their retention times. Higher molecular weight species will elute earlier.

    • Calculate the percentage of each species by integrating the peak areas.

    • The degree of PEGylation can be estimated by comparing the retention times to those of known standards.

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into SEC-HPLC Filter->Inject Separate Separation by Size Inject->Separate Detect UV/RI Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Species (%) Integrate->Quantify MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_spotting Target Spotting cluster_analysis MS Analysis Sample Purified PEGylated Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Dry Air Dry Spot->Dry Analyze Acquire Mass Spectrum Dry->Analyze Determine_MW Determine Molecular Weight Analyze->Determine_MW Calculate_DoP Calculate Degree of PEGylation Determine_MW->Calculate_DoP PEGylation_Pharmacokinetics cluster_native Native Protein cluster_pegylated PEGylated Protein Native Small Hydrodynamic Radius Kidney Renal Clearance Native->Kidney PEGylation PEGylation Native->PEGylation Rapid Rapid Elimination Kidney->Rapid Short_HL Short Half-Life Rapid->Short_HL PEGylated Large Hydrodynamic Radius Reduced_Clearance Reduced Renal Clearance PEGylated->Reduced_Clearance Slow Slow Elimination Reduced_Clearance->Slow Long_HL Extended Half-Life Slow->Long_HL PEGylation->PEGylated

References

A Researcher's Guide to Hydrogel Crosslinkers: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal step in hydrogel synthesis, directly influencing the structural integrity and functional performance of the final product. This guide offers an objective comparison of common crosslinkers, supported by experimental data, and provides detailed protocols for key evaluation assays. Crosslinking agents can be broadly classified as either chemical or physical, with chemical crosslinkers further divided into synthetic and natural categories, each presenting distinct advantages and limitations.[1][2][3]

Comparative Analysis of Common Crosslinkers

The choice of crosslinker dictates critical hydrogel properties, including mechanical strength, swelling behavior, biocompatibility, and biodegradability.[4] Synthetic crosslinkers often provide robust and tunable mechanical properties, while natural crosslinkers are frequently favored for their inherent biocompatibility and lower cytotoxicity.[1]

Key Performance Indicators:

  • Swelling Ratio: Indicates the hydrogel's capacity to absorb and retain water, a crucial factor for applications in drug delivery and tissue engineering.

  • Mechanical Strength: Encompasses properties like tensile and compressive strength, which determine the hydrogel's ability to withstand physiological stresses.

  • Biocompatibility: Assesses the cytotoxicity of the hydrogel, a critical parameter for all biomedical applications.

  • Degradation Rate: The rate at which the hydrogel breaks down in a physiological environment, important for controlled drug release and tissue regeneration.

Data Presentation: A Comparative Overview

The following tables summarize the performance of different crosslinking agents on key hydrogel properties based on experimental data from comparative studies.

Table 1: Comparison of Crosslinking Agents for Gelatin Hydrogels

Crosslinking AgentTypeTensile Strength (kPa)Swelling Degree (%)Thermal Degradation Temp (°C)
None (Control) -~2.5~750~288
EDC-NHS Synthetic (Zero-length)~5.0~750~294
Dialdehyde Starch (DAS) Natural~12.5~800~298
Squaric Acid (SQ) Synthetic~2.5~850~292

Data synthesized from a comparative study on 20% gelatin hydrogels.

Table 2: Comparison of Ionic Crosslinking Agents for Sodium Alginate (SA) / Polyvinyl Alcohol (PVA) Hydrogels

Crosslinking AgentConcentrationCompressive Strength (kPa)Thermal Stability (Degradation Temp Range)
Calcium Ions (Ca²⁺) 0.2 M~150175–300 °C
Calcium Ions (Ca²⁺) 0.5 M~200Not specified
Copper Ions (Cu²⁺) 0.2 M~175150–250 °C

Data synthesized from a comparative study on SA/PVA hydrogels.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for evaluating hydrogel crosslinkers and a representative chemical crosslinking mechanism.

G cluster_0 Hydrogel Synthesis cluster_1 Hydrogel Characterization cluster_2 Application PolymerSelection Polymer Selection CrosslinkerSelection Crosslinker Selection PolymerSelection->CrosslinkerSelection Synthesis Hydrogel Synthesis CrosslinkerSelection->Synthesis Swelling Swelling Ratio Synthesis->Swelling Evaluation Mechanical Mechanical Testing Synthesis->Mechanical Evaluation Biocompatibility Biocompatibility Synthesis->Biocompatibility Evaluation Degradation Degradation Rate Synthesis->Degradation Evaluation DrugDelivery Drug Delivery Swelling->DrugDelivery TissueEngineering Tissue Engineering Mechanical->TissueEngineering WoundDressing Wound Dressing Biocompatibility->WoundDressing Degradation->DrugDelivery G Polymer1 Polymer Chain 1 (-COOH) ActivatedEster Activated O-acylisourea Ester Polymer1->ActivatedEster + EDC Polymer2 Polymer Chain 2 (-NH2) CrosslinkedPolymer Crosslinked Polymer (Amide Bond) Polymer2->CrosslinkedPolymer EDC EDC NHS NHS StableEster Stable Amine-Reactive NHS Ester ActivatedEster->StableEster + NHS StableEster->CrosslinkedPolymer + Polymer Chain 2 (-NH2)

References

Unraveling Hydrazone Bond Reversibility: A Comparative Guide for Drug Release

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic cleavage of chemical bonds is a cornerstone of effective drug delivery. Among the arsenal of reversible linkages, the hydrazone bond stands out for its inherent pH-sensitivity, offering a promising avenue for targeted drug release in the acidic microenvironments of tumors and intracellular compartments. This guide provides an objective comparison of hydrazone bond stability, supported by experimental data, to empower the rational design of next-generation drug carriers.

The efficacy of many targeted therapies hinges on the linker that tethers a potent payload to its delivery vehicle. An ideal linker remains stable in the neutral pH of systemic circulation (pH ~7.4) and rapidly cleaves to release the drug upon encountering the lower pH of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0). Hydrazone bonds, formed by the condensation of a ketone or aldehyde with a hydrazine derivative, fit this profile, undergoing acid-catalyzed hydrolysis to liberate the parent molecules. However, the kinetics of this cleavage are highly dependent on the specific chemical structure of the hydrazone linker, necessitating a careful selection process based on quantitative stability data.

Comparative Stability of Hydrazone Linkers

The stability of a hydrazone linker is a delicate balance of electronic and steric factors. The structure of both the carbonyl (aldehyde or ketone) and the hydrazine precursor significantly influences the rate of hydrolysis at different pH values. Generally, hydrazones derived from aromatic aldehydes or ketones tend to be more stable than their aliphatic counterparts due to resonance stabilization.[1] Electron-withdrawing groups on the carbonyl component can increase the susceptibility of the hydrazone to hydrolysis, while electron-donating groups can enhance its stability.[2][3]

Below are tables summarizing the half-life (t½) of various hydrazone linkers under different pH conditions, providing a quantitative basis for comparison. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.[1]

Table 1: Half-life (t½) of Various Hydrazone Linkers at Physiological and Acidic pH

Hydrazone Linker TypeCarbonyl PrecursorHydrazine PrecursorpHHalf-life (t½)
Acylhydrazone4-(4-acetylphenoxy)butanoic acid (Aromatic Ketone)Doxorubicin-hydrazide7.4> 24 hours (6% hydrolysis)[3]
4.5~24 hours (97% release)
AcylhydrazoneGenericDoxorubicin-hydrazide7.0> 2.0 hours
5.02.4 minutes
Aliphatic Aldehyde-derivedButyraldehydemPEG-PE-hydrazide7.4120 minutes
5.5< 2 minutes
Aliphatic Aldehyde-derivedPropionaldehydemPEG-PE-hydrazide7.490 minutes
5.5< 2 minutes
Aliphatic Aldehyde-derivedCaproaldehydemPEG-PE-hydrazide7.420 minutes
5.5< 2 minutes
Aromatic Aldehyde-derivedBenzaldehydemPEG-PE-hydrazide7.4Stable (> 72 hours)
5.5Stable (> 48 hours)
General Hydrazone--7.0183 hours
5.04.4 hours

Experimental Protocols

Accurate characterization of hydrazone bond stability is critical for predicting the in vivo performance of a drug conjugate. The following are detailed methodologies for key experiments used to evaluate hydrazone linker cleavage.

Protocol 1: In Vitro Hydrazone Stability Assay in Buffer

This protocol outlines a general procedure for assessing the stability of a hydrazone-linked compound in buffers at different pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Preparation of Buffers:

  • Prepare buffers at the desired pH values to mimic physiological and acidic conditions (e.g., pH 7.4, 5.5, and 4.5).

  • For pH 7.4, phosphate-buffered saline (PBS) is commonly used.

  • For acidic pH, acetate or citrate buffers are suitable.

2. Sample Preparation:

  • Prepare a stock solution of the hydrazone-drug conjugate in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Dilute the stock solution with each of the prepared buffers to a final concentration appropriate for HPLC analysis (e.g., 10-100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid influencing stability.

3. Incubation:

  • Incubate the samples at 37°C in a temperature-controlled environment to simulate physiological temperature.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

4. RP-HPLC Analysis:

  • Immediately analyze the withdrawn aliquots by RP-HPLC with UV or mass spectrometry (MS) detection.

  • Example HPLC Conditions:

    • Column: C18 column (e.g., Purospher® STAR, RP-18, 5 µm, 250 mm x 4.6 mm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or a buffered mobile phase such as a mixture of acetonitrile, phosphate buffer (pH 4.0), and methanol (e.g., 60:30:10 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the intact conjugate and the released drug can be monitored (e.g., 272 nm).

5. Data Analysis:

  • Quantify the peak area of the intact hydrazone conjugate at each time point.

  • Calculate the percentage of the intact conjugate remaining relative to the amount at time zero.

  • Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.

Protocol 2: In Vitro Stability Assay in Plasma

This protocol is designed to evaluate the stability of a hydrazone-linked conjugate in a more biologically relevant matrix. Plasma contains enzymes and other components that can potentially catalyze hydrazone bond hydrolysis.

1. Plasma Preparation:

  • Thaw frozen plasma (e.g., human, mouse, rat) from multiple donors at 37°C. The use of an anticoagulant like heparin or EDTA is recommended.

2. Sample Preparation and Incubation:

  • Prepare a stock solution of the hydrazone-drug conjugate.

  • Spike the plasma with the stock solution to the desired final concentration. Minimize the final solvent concentration.

  • Incubate the plasma samples at 37°C.

3. Sample Processing:

  • At designated time points, withdraw an aliquot of the plasma sample.

  • Quench the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:plasma).

  • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the proteins.

4. Analysis:

  • Carefully collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate and/or the released payload.

5. Data Analysis:

  • Determine the concentration of the intact conjugate at each time point.

  • Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.

Visualizing the Mechanisms of Release

Understanding the underlying chemical mechanisms of drug release is crucial for linker design and optimization. The following diagrams, generated using Graphviz, illustrate the key pathways for hydrazone bond cleavage.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage Hydrazone Drug-Linker-Hydrazone Protonated_Hydrazone Protonated Hydrazone Hydrazone->Protonated_Hydrazone Fast Equilibrium Carbinolamine Carbinolamine Intermediate Protonated_Hydrazone->Carbinolamine Rate-determining Step H_plus H+ H_plus->Hydrazone Water H2O Water->Protonated_Hydrazone Released_Drug Released Drug Carbinolamine->Released_Drug Linker_Hydrazine Linker-Hydrazine Carbinolamine->Linker_Hydrazine

Acid-catalyzed hydrolysis of a hydrazone bond.

The primary mechanism for hydrazone bond cleavage is acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the nitrogen atoms of the hydrazone, which increases the electrophilicity of the imine carbon. This is followed by the rate-determining nucleophilic attack of a water molecule to form a tetrahedral carbinolamine intermediate. Subsequent cleavage of the C-N bond releases the drug and the hydrazine-modified linker.

In specific cases, alternative release mechanisms can be operative. For certain doxorubicin-hydrazone conjugates, an intramolecular cyclization has been observed, particularly at neutral pH.

Intramolecular_Cyclization cluster_reaction Intramolecular Cyclization of Doxorubicin-Hydrazone Dox_Hydrazone Doxorubicin-Hydrazone (C-14 Hydroxyl) Cyclic_Intermediate Cyclic Intermediate Dox_Hydrazone->Cyclic_Intermediate Intramolecular Attack (Neutral pH) Released_Product Released Doxorubicin Derivative Cyclic_Intermediate->Released_Product Rearrangement

References

Safety Operating Guide

Proper Disposal of m-PEG13-Hydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of m-PEG13-Hydrazide. The following procedures are based on general guidelines for hydrazide compounds and polyethylene glycol derivatives due to the limited availability of specific data for this compound. It is crucial to consult your institution's environmental health and safety (EHS) office for compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2][3]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleaning the spill.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Do not allow the substance to enter drains or waterways.

Disposal Procedures

The primary goal for the disposal of this compound is the chemical neutralization of the reactive hydrazide group, followed by the disposal of the resulting product in accordance with institutional and regulatory guidelines. The polyethylene glycol (PEG) portion of the molecule is generally considered to be biodegradable.

Step 1: Collection of Waste

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible waste container.

Step 2: Chemical Neutralization (to be performed by trained personnel in a controlled environment)

Due to the hazardous nature of hydrazide compounds, chemical neutralization is recommended prior to disposal. Below are potential methods based on the reactivity of the hydrazide functional group.

Method A: Oxidation with Sodium Hypochlorite (Bleach) This is a common method for neutralizing hydrazine compounds.

Experimental Protocol:

  • Work in a chemical fume hood.

  • Prepare a dilute solution of the this compound waste. The concentration should be kept low to control the reaction rate.

  • Slowly add a dilute solution of sodium hypochlorite (household bleach, typically 5-8% NaOCl) to the waste solution with constant stirring. The reaction can be exothermic, so slow addition is crucial.

  • Monitor the pH of the solution and maintain it in a slightly basic range (pH 8-10) to ensure the effectiveness of the neutralization.

  • Allow the reaction to proceed for a sufficient amount of time (e.g., several hours to overnight) to ensure complete neutralization.

  • Test for the presence of residual hydrazide using an appropriate analytical method if available.

Method B: Oxidation with Hydrogen Peroxide Hydrogen peroxide is another oxidizing agent that can be used to neutralize hydrazines.

Experimental Protocol:

  • In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.

  • Slowly add a dilute solution of hydrogen peroxide (e.g., 3%) to the waste solution with stirring.

  • The reaction can be catalyzed by the presence of metal ions like Cu(II) to enhance the rate of decomposition.

  • Allow the mixture to react for several hours or until the absence of hydrazide is confirmed.

Method C: Neutralization with Alpha-Ketoglutaric Acid A potentially safer alternative to strong oxidizers, alpha-ketoglutaric acid has been shown to effectively neutralize hydrazine.

Experimental Protocol:

  • Prepare a solution of alpha-ketoglutaric acid.

  • Add the alpha-ketoglutaric acid solution to the this compound waste. The reaction converts hydrazine derivatives into less hazardous pyridazinecarboxylic acids.

  • This method is reported to neutralize 99% of pure hydrazine within 15 minutes.

Step 3: Final Disposal

  • After neutralization, the resulting solution should be disposed of as chemical waste according to your institution's EHS guidelines. Even after treatment, it is not recommended to dispose of the solution down the drain unless explicitly permitted by your EHS office.

  • Solid waste (e.g., contaminated gloves, absorbent material) should be placed in a sealed, labeled hazardous waste container for pickup by your institution's EHS.

Quantitative Data for Disposal Considerations

The following table provides general quantitative data for the disposal of hydrazine compounds. Specific data for this compound is not available.

ParameterValue/RangeCitation
Neutralization with Sodium Hypochlorite
Recommended Hydrazine Concentration< 3%
Neutralization with Hydrogen Peroxide
Stoichiometric Ratio (H₂O₂:Hydrazine)~2:1
Neutralization with Alpha-Ketoglutaric Acid
Reaction Time~15 minutes for 99% neutralization of pure hydrazine
Environmental Fate of PEG
BiodegradabilityReadily biodegradable, especially lower molecular weights

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation and Handling cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste choose_method Choose Neutralization Method collect_waste->choose_method dispose_solid Dispose of Contaminated Solid Waste as Hazardous Waste collect_waste->dispose_solid Solid Waste naocl Method A: Sodium Hypochlorite choose_method->naocl Oxidation h2o2 Method B: Hydrogen Peroxide choose_method->h2o2 Oxidation akga Method C: Alpha-Ketoglutaric Acid choose_method->akga Safer Alternative perform_neutralization Perform Neutralization in a Fume Hood naocl->perform_neutralization h2o2->perform_neutralization akga->perform_neutralization dispose_liquid Dispose of Neutralized Liquid Waste as per EHS Guidelines perform_neutralization->dispose_liquid end End: Disposal Complete dispose_liquid->end dispose_solid->end

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling m-PEG13-Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG13-Hydrazide. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Recommendations

Laboratory Operation Risk Level Minimum Required PPE
Receiving and Inspection Low- Chemical-resistant gloves (e.g., Nitrile) - Safety glasses
Storage and Transport Low- Chemical-resistant gloves (e.g., Nitrile) - Lab coat
Weighing and Aliquoting (Solid) High- Double-gloving with chemical-resistant gloves (e.g., Nitrile) - Chemical splash goggles - Flame-resistant lab coat - NIOSH-approved N95 respirator or higher (work within a chemical fume hood)[4]
Dissolving and Solution Preparation Medium- Chemical-resistant gloves (e.g., Nitrile) - Chemical splash goggles - Lab coat (work within a chemical fume hood)
Conducting Reactions Medium- Chemical-resistant gloves (e.g., Nitrile) - Chemical splash goggles - Lab coat (work within a certified chemical fume hood)
Handling Waste and Decontamination High- Double-gloving with heavy-duty chemical-resistant gloves - Chemical splash goggles and a full-face shield - Chemical-resistant apron over a lab coat (work within a chemical fume hood)
Small Spill Cleanup (<1g) High- Double-gloving with chemical-resistant gloves - Chemical splash goggles and a full-face shield - NIOSH-approved N95 respirator or higher - Lab coat and disposable shoe covers
Large Spill (>1g) Severe- Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) - Chemical splash goggles and a full-face shield - NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) - Chemical-resistant suit

II. Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for the safe handling of this compound.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Step 2: Storage

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • PEGs and their derivatives are sensitive to light and oxidation. For long-term storage, it is recommended to store under an inert atmosphere (Nitrogen or Argon) at -15°C to -40°C.

  • Store away from incompatible materials such as oxidizing agents and strong acids.

Step 3: Preparation for Use

  • When retrieving from cold storage, allow the container to slowly warm to room temperature before opening to prevent condensation.

  • All handling of the compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • Cover the work surface with absorbent, disposable bench paper.

Step 4: Handling and Experimentation

  • When weighing the solid, handle it carefully to minimize dust generation.

  • When preparing solutions, slowly add the this compound to the solvent.

  • Ensure all reaction setups are secure and properly ventilated.

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step 1: Waste Collection

  • Collect all contaminated materials, including empty containers, gloves, bench paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • The container must be leak-proof and kept closed when not in use.

Step 2: Waste Segregation

  • Do not mix this compound waste with other incompatible waste streams.

Step 3: Waste Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Step 4: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

IV. Emergency Procedures

Spill Response:

  • Small Spill (<1g): Wearing appropriate PPE (see Table 1), cover the spill with an inert absorbent material. Carefully sweep up the material and place it in the designated hazardous waste container. Clean the spill area thoroughly.

  • Large Spill (>1g): Evacuate the area immediately and notify your supervisor and the institutional EHS department. Only trained personnel with the appropriate PPE (see Table 1) should attempt to clean up a large spill.

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

V. Quantitative Data

While specific quantitative data for this compound is limited, the following table provides general information for related compounds.

Table 2: Physical and Chemical Properties

Property Value/Information Source
Molecular Formula C28H58N2O14
Molecular Weight 646.77 g/mol
Appearance Likely a colorless to pale yellow solid or liquid
Solubility Expected to be soluble in water and common organic solvents
Storage Temperature -15°C to -40°C (long-term)

VI. Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_disposal Disposal & Decontamination Receiving Receiving & Inspection Storage Secure Storage (-15°C to -40°C, inert atm) Receiving->Storage Intact Container Prep Prepare Workspace (Fume Hood) Storage->Prep Equilibrate to RT Weighing Weighing & Aliquoting Prep->Weighing Dissolving Solution Preparation Weighing->Dissolving Reaction Conducting Reaction Dissolving->Reaction Waste Waste Collection (Hazardous Waste) Reaction->Waste Decon Decontamination Reaction->Decon Disposal EHS Disposal Waste->Disposal Decon->Disposal Spill Spill Response FirstAid First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.